Flavopereirine
描述
Structure
3D Structure
属性
CAS 编号 |
6784-38-9 |
|---|---|
分子式 |
C17H15N2+ |
分子量 |
247.31 g/mol |
IUPAC 名称 |
3-ethyl-12H-indolo[2,3-a]quinolizin-5-ium |
InChI |
InChI=1S/C17H14N2/c1-2-12-7-8-16-17-14(9-10-19(16)11-12)13-5-3-4-6-15(13)18-17/h3-11H,2H2,1H3/p+1 |
InChI 键 |
BAALMEGRQMMBJQ-UHFFFAOYSA-O |
SMILES |
CCC1=C[N+]2=C(C=C1)C3=C(C=C2)C4=CC=CC=C4N3 |
规范 SMILES |
CCC1=C[N+]2=C(C=C1)C3=C(C=C2)C4=CC=CC=C4N3 |
外观 |
Solid powder |
其他CAS编号 |
6784-38-9 |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
flavopereirine PB 100 PB-100 PB100 |
产品来源 |
United States |
Foundational & Exploratory
Flavopereirine: A Technical Guide to Natural Sources, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flavopereirine is a naturally occurring β-carboline alkaloid that has garnered significant interest within the scientific community for its diverse pharmacological activities. Primarily recognized for its potent anti-cancer properties, this compound has also demonstrated antimalarial, antileishmanial, and antiviral potential.[1][2][3] This technical guide provides an in-depth overview of the primary natural sources of this compound, detailed methodologies for its extraction and isolation, and an examination of its known mechanisms of action, particularly its influence on cellular signaling pathways. All quantitative data is presented in structured tables for ease of comparison, and key experimental workflows and biological pathways are visualized using diagrams.
Natural Sources of this compound
This compound is predominantly isolated from the bark of trees belonging to the Geissospermum genus, within the Apocynaceae family. These trees are native to the Amazon rainforest in South America.[1][4]
Primary Botanical Sources:
-
Geissospermum vellosii (syn. Geissospermum laeve, Pao Pereira): This is the most widely cited and commercially utilized source of this compound.[1][2][4][5] The bark of this tree has a history of use in traditional medicine for treating malaria and fevers.[5][6]
-
Geissospermum sericeum : This species is also a known source of this compound and other related indole alkaloids.[1]
The concentration of this compound and other alkaloids can vary between different preparations of Pao Pereira bark extracts.[6]
Extraction and Isolation of this compound
The isolation of this compound from its natural sources is a multi-step process involving initial extraction, fractionation to isolate the alkaloid content, and subsequent chromatographic purification to obtain the pure compound.
Quantitative Data on Extraction Yields
The yield of this compound and related alkaloids can vary depending on the plant material, extraction method, and solvents used. The following table summarizes representative yields from the extraction of Geissospermum vellosii bark.
| Extraction/Fractionation Step | Yield (%) | Reference |
| Initial Ethanolic Extract | 2.0% | [2][4] |
| Methanol Fraction (from ethanolic extract) | 85.2% | [2][4] |
| Neutral Fraction (from acid-base partition) | 42.8% | [2][4] |
| Total Alkaloid Fraction (from acid-base partition) | 27.5% | [2][4] |
| Proprietary Extract | ||
| β-Carboline Alkaloid Content | 54% | [7] |
Experimental Protocols
The following protocols are a composite of methodologies described in the scientific literature for the extraction and isolation of this compound.
Protocol 1: General Alkaloid Extraction using Acid-Base Partitioning
This is a classical method for the selective extraction of alkaloids.
-
Preparation of Plant Material: The bark of Geissospermum vellosii is air-dried and ground into a coarse powder.
-
Initial Extraction:
-
The powdered bark is subjected to Soxhlet extraction for 24-48 hours using a 70:30 mixture of ethanol and 0.1% formic acid in water.[1]
-
Alternatively, macerate the powdered bark with an organic solvent like chloroform after moistening with a 10% ammonium hydroxide or sodium carbonate solution for 30-60 minutes.
-
-
Acid-Base Partitioning:
-
The crude extract is dissolved in a 5% aqueous hydrochloric acid solution.
-
This acidic solution is then washed with a non-polar organic solvent (e.g., dichloromethane) to remove neutral and weakly basic compounds.
-
The aqueous acidic layer, containing the protonated alkaloids, is then basified to a pH of approximately 10 with ammonium hydroxide.
-
The basified solution is repeatedly extracted with dichloromethane to recover the alkaloids in their free base form.
-
-
Drying and Concentration: The combined organic layers are dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the Total Alkaloid Fraction (TAF).
Protocol 2: Chromatographic Purification of this compound
The TAF is a complex mixture that requires further purification to isolate this compound.
-
High-Performance Countercurrent Chromatography (HPCCC):
-
The TAF can be subjected to HPCCC for initial fractionation.
-
A two-phase solvent system, such as ethyl acetate-butanol-water (2:3:5 v/v/v), can be employed in an elution-extrusion mode.
-
-
Flash Column Chromatography: Fractions obtained from HPCCC containing this compound can be further purified using flash column chromatography.
-
High-Performance Liquid Chromatography (HPLC):
-
Preparative HPLC is used for the final purification of this compound.
-
A C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile and water, often with a small percentage of formic acid.[1][8]
-
For example, a SunFire™ Prep C18 OBD™ 5 µm 19 × 150 mm column with a mobile phase of 80% water and 20% acetonitrile at a flow rate of 10.0 mL/min.[8]
-
-
Structure Elucidation: The purified this compound is identified and characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HR-MS).[1][4]
Visualization of the Isolation Workflow
Biological Activity and Signaling Pathways
This compound exhibits a range of biological activities, with its anti-cancer effects being the most extensively studied. It has been shown to inhibit cell proliferation, and induce cell cycle arrest and apoptosis in various cancer cell lines.[1]
Anti-Cancer Mechanisms
This compound's anti-cancer activity is mediated through its interaction with several key cellular signaling pathways.
-
Induction of Apoptosis: this compound can induce apoptosis (programmed cell death) in cancer cells through both extrinsic and intrinsic caspase-dependent pathways.[1][3] This involves the activation of initiator caspases (caspase-8 and caspase-9) and executioner caspases (caspase-3), leading to the cleavage of PARP and subsequent cell death.[1][3]
-
JAK-STAT Pathway Inhibition: In human oral cancer cells, this compound has been shown to suppress cancer progression by inhibiting the JAK-STAT signaling pathway.
-
Modulation of AKT/p38 MAPK/ERK1/2 Signaling: this compound can induce cell cycle arrest and apoptosis in human breast cancer cells by regulating the AKT/p38 MAPK/ERK1/2 signaling pathway.
-
DNA Binding: As a β-carboline alkaloid, this compound can selectively bind to the destabilized DNA characteristic of cancer cells, which impedes DNA synthesis and leads to cell cycle arrest or apoptosis.[5][6]
Visualization of the Apoptotic Signaling Pathway
Conclusion
This compound, a β-carboline alkaloid primarily sourced from the bark of Geissospermum vellosii, presents a compelling profile for further investigation in drug development. The established protocols for its isolation and purification provide a solid foundation for obtaining high-purity material for research. Its multifaceted anti-cancer activity, mediated through the modulation of critical signaling pathways such as those involving caspases, JAK-STAT, and AKT/MAPK, underscores its therapeutic potential. This guide provides a comprehensive technical overview to support ongoing and future research into this promising natural product.
References
- 1. iris.unito.it [iris.unito.it]
- 2. researchgate.net [researchgate.net]
- 3. This compound exerts anti-cancer activities in various human thyroid cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. beljanski.org [beljanski.org]
- 7. beljanski.info [beljanski.info]
- 8. researchgate.net [researchgate.net]
β-Carboline and Related Alkaloids from Geissospermum vellosii: A Technical Guide for Researchers
An In-depth Examination of Bioactive Compounds from a Medicinal Amazonian Tree
For Immediate Release
This whitepaper provides a comprehensive technical overview of the prominent β-carboline and indole alkaloids isolated from Geissospermum vellosii, an Amazonian tree with a rich history in traditional medicine. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on the quantitative biological activities, experimental protocols, and mechanisms of action of these promising natural products.
Introduction
Geissospermum vellosii, commonly known as "Pao Pereira," is a tree native to the Amazon rainforest.[1] For centuries, its bark has been utilized in traditional medicine for a variety of ailments, including fever, malaria, and pain.[1][2] Modern phytochemical investigations have revealed that the bark of G. vellosii is a rich source of monoterpenoid indole alkaloids, including those with a β-carboline core.[3][4] These compounds have garnered significant scientific interest due to their diverse and potent biological activities, which range from anticancer and antimalarial to neuroprotective effects.
This guide focuses on the key alkaloids identified from G. vellosii, presenting their bioactivities in a structured format, detailing the experimental methodologies used to determine these activities, and visualizing their molecular mechanisms of action.
Key Bioactive Alkaloids and Their Activities
The primary alkaloids of interest from Geissospermum vellosii include the β-carboline alkaloid flavopereirine, and the indole alkaloids geissospermine, geissoschizoline, geissolosimine, and vellosiminol. Their biological activities have been evaluated in various preclinical models, with significant findings in the areas of oncology, neurodegenerative disease, and infectious diseases.
Quantitative Bioactivity Data
The following tables summarize the reported 50% inhibitory concentration (IC50) values for the prominent alkaloids from G. vellosii across different biological assays.
Table 1: Anticancer and Antileishmanial Activity of this compound
| Cell Line/Organism | Biological Effect | IC50 Value | Reference |
| IHH-4 (Human Thyroid Cancer) | Cell Growth Inhibition | See Reference | [5] |
| WRO (Human Thyroid Cancer) | Cell Growth Inhibition | See Reference | [5] |
| SW579 (Human Thyroid Cancer) | Cell Growth Inhibition | See Reference | [5] |
| 8505c (Human Thyroid Cancer) | Cell Growth Inhibition | See Reference | [5] |
| KMH-2 (Human Thyroid Cancer) | Cell Growth Inhibition | See Reference | [5] |
| HCT116 (Colorectal Cancer) | Viability Reduction | See Reference | [3] |
| BcaCD885 (Oral Cancer) | Cell Viability Reduction | ~50-100 µM (at 72h) | [1] |
| Tca8113 (Oral Cancer) | Cell Viability Reduction | ~50-100 µM (at 72h) | [1] |
| Leishmania amazonensis (promastigotes) | Antileishmanial Activity | 0.23 µg/mL (at 24h) | [6][7][8] |
| Leishmania amazonensis (promastigotes) | Antileishmanial Activity | 0.15 µg/mL (at 72h) | [6][7][8] |
Table 2: Anticholinesterase Activity of G. vellosii Alkaloids and Extracts
| Compound/Extract | Enzyme Source | IC50 Value | Reference |
| Geissospermine | Butyrylcholinesterase (BChE) | See Reference | [9] |
| Geissoschizoline | Human Acetylcholinesterase (hAChE) | 20.40 ± 0.93 µM | [9] |
| Geissoschizoline | Human Butyrylcholinesterase (hBChE) | 10.21 ± 0.01 µM | [9] |
| Alkaloid-Rich Fraction (PP) | Rat Brain Acetylcholinesterase | 39.3 µg/mL | [10] |
| Alkaloid-Rich Fraction (PP) | Electric Eel Acetylcholinesterase | 2.9 µg/mL | [10] |
| Alkaloid-Rich Fraction (PP) | Horse Serum Butyrylcholinesterase | 1.6 µg/mL | [10] |
Table 3: Antiplasmodial Activity of G. vellosii Indole Alkaloids against Plasmodium falciparum (D10 strain)
| Compound | IC50 Value (µM) | Reference |
| Geissolosimine | 0.96 | [2] |
| Geissospermine | See Reference (0.96 µM to 13.96 µM range for active compounds) | [2] |
| Geissoschizoline | See Reference (0.96 µM to 13.96 µM range for active compounds) | [2] |
| Vellosiminol | 157 | [2] |
| Methanolic Crude Extract | 2.22 µg/mL | [2] |
Experimental Protocols
This section outlines the general methodologies employed in the cited research for the extraction, isolation, and biological evaluation of alkaloids from Geissospermum vellosii.
Extraction and Isolation of Alkaloids
A general procedure for the extraction and isolation of alkaloids from the stem bark of G. vellosii involves the following steps:
-
Maceration and Extraction : Dried and powdered stem bark is subjected to maceration with a solvent, typically ethanol or methanol, to extract a wide range of compounds.[2][11]
-
Acid-Base Fractionation : The crude extract is then subjected to an acid-base extraction to selectively isolate the alkaloid fraction. The extract is dissolved in an acidic aqueous solution, followed by washing with a non-polar solvent to remove neutral and acidic compounds. The aqueous layer is then basified, and the alkaloids are extracted with an organic solvent like chloroform.
-
Chromatographic Purification : The resulting alkaloid-rich fraction is further purified using various chromatographic techniques. High-performance counter-current chromatography (HPCCC) has been shown to be an effective method for the separation of individual alkaloids.[2] Further purification can be achieved using flash column chromatography.
-
Structural Elucidation : The structures of the isolated pure compounds are determined using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[2]
References
- 1. This compound Suppresses the Progression of Human Oral Cancer by Inhibiting the JAK-STAT Signaling Pathway via Targeting LASP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro antiplasmodial activity of indole alkaloids from the stem bark of Geissospermum vellosii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Suppresses the Growth of Colorectal Cancer Cells through P53 Signaling Dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsdjournal.org [rsdjournal.org]
- 5. This compound exerts anti-cancer activities in various human thyroid cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound-An Alkaloid Derived from Geissospermum vellosii-Presents Leishmanicidal Activity In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. stacks.cdc.gov [stacks.cdc.gov]
- 9. Geissoschizoline, a promising alkaloid for Alzheimer's disease: Inhibition of human cholinesterases, anti-inflammatory effects and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Geissospermum vellosii stembark: anticholinesterase activity and improvement of scopolamine-induced memory deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. iris.unito.it [iris.unito.it]
A Comprehensive Technical Review of the Biological Activities of Flavopereirine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flavopereirine, a β-carboline alkaloid isolated from the bark of Geissospermum vellosii, has emerged as a promising natural compound with a diverse range of biological activities.[1] This technical guide provides an in-depth analysis of the current scientific literature on this compound, with a particular focus on its anti-cancer, antiplasmodial, and antileishmanial properties. We present a compilation of quantitative data on its bioactivity, detailed experimental methodologies for key assays, and visual representations of the signaling pathways it modulates. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.
Introduction
This compound is a natural alkaloid that has garnered significant attention for its potential therapeutic applications.[1] Historically used in traditional medicine, recent scientific investigations have begun to unravel the molecular mechanisms underlying its biological effects.[1] This guide synthesizes the findings from numerous studies to provide a detailed overview of this compound's activity against various diseases, its impact on cellular signaling, and the experimental approaches used to elucidate these properties.
Biological Activities of this compound
This compound exhibits a spectrum of biological activities, with its anti-cancer effects being the most extensively studied. It has also demonstrated potent activity against parasitic protozoa.
Anticancer Activity
This compound has been shown to exert anti-cancer effects across a wide range of human cancer cell lines, including thyroid, hepatocellular, breast, colorectal, and oral cancers.[1][2][3][4][5] Its mechanisms of action are multifaceted, involving the induction of apoptosis, cell cycle arrest, and modulation of autophagy.[1][2]
2.1.1. Induction of Apoptosis
This compound triggers programmed cell death in cancer cells through both the intrinsic and extrinsic apoptotic pathways.[1][2] This is evidenced by the activation of key apoptotic proteins. In thyroid and hepatocellular carcinoma cells, this compound treatment leads to the cleavage and activation of caspase-8, caspase-9, caspase-3, and PARP.[1][2] The involvement of both initiator caspases (caspase-8 for extrinsic, caspase-9 for intrinsic) highlights its comprehensive pro-apoptotic effect. The pan-caspase inhibitor Z-VAD-FMK has been shown to partially reverse the apoptotic effects of this compound, confirming the caspase-dependent nature of this process.[1]
2.1.2. Cell Cycle Arrest
A hallmark of this compound's anti-proliferative activity is its ability to induce cell cycle arrest, thereby halting the uncontrolled division of cancer cells. The specific phase of arrest appears to be cell-type dependent. For instance, in human thyroid cancer cells (IHH-4), it induces a G0/G1 phase arrest, while in other thyroid cancer lines (8505c and KMH-2) and breast cancer cells (MDA-MB-231), it causes an S phase arrest.[1][4] In colorectal cancer cells, a G2/M phase arrest has been observed.[5][6]
2.1.3. Modulation of Autophagy
This compound also influences autophagy, a cellular process of self-digestion that can have both pro-survival and pro-death roles in cancer. In human thyroid cancer cells, this compound treatment leads to the induction of autophagy, as indicated by the modulation of autophagy-related proteins.[1] The interplay between this compound-induced autophagy and apoptosis is a complex area that warrants further investigation.
Antiplasmodial and Antileishmanial Activity
In addition to its anti-cancer properties, this compound has demonstrated significant activity against parasitic organisms. It has been reported to possess antiplasmodial activity, suggesting its potential as an antimalarial agent.[1] Furthermore, it exhibits potent leishmanicidal activity against Leishmania amazonensis promastigotes, with promising IC50 values.[7][8][9]
Quantitative Data on Biological Activity
The following tables summarize the quantitative data on the biological activity of this compound from various studies.
Table 1: In Vitro Anticancer Activity of this compound
| Cell Line | Cancer Type | Assay | Endpoint | Concentration/Effect | Reference |
| IHH-4 | Papillary Thyroid Carcinoma | CCK-8 | Inhibition of cell proliferation | - | [1] |
| 8505c | Anaplastic Thyroid Carcinoma | CCK-8 | Inhibition of cell proliferation | - | [1] |
| KMH-2 | Anaplastic Thyroid Carcinoma | CCK-8 | Inhibition of cell proliferation | - | [1] |
| HepG2 | Hepatocellular Carcinoma | - | Inhibition of cell viability | - | [2] |
| Huh7 | Hepatocellular Carcinoma | - | Inhibition of cell viability | - | [2] |
| MCF-7 | Breast Cancer | - | G0/G1 phase arrest | - | [4] |
| MDA-MB-231 | Breast Cancer | - | S phase arrest | - | [4] |
| HCT116 | Colorectal Cancer | - | G2/M phase arrest | - | [5] |
| DLD1 | Colorectal Cancer | - | G2/M phase arrest | - | [5] |
| BcaCD885 | Oral Cancer | MTT | Inhibition of cell viability | Significant at 25, 50, 100 µmol/L | [6][10] |
| Tca8113 | Oral Cancer | MTT | Inhibition of cell viability | Significant at 25, 50, 100 µmol/L | [6][10] |
Table 2: In Vitro Antileishmanial Activity of this compound
| Organism | Stage | Time (h) | IC50 (µg/mL) | Reference |
| Leishmania amazonensis | Promastigote | 24 | 0.23 | [7][9] |
| Leishmania amazonensis | Promastigote | 72 | 0.15 | [7][9] |
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several key signaling pathways that are often dysregulated in cancer.
AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. This compound has been shown to inhibit this pathway in human thyroid cancer cells, as evidenced by a decrease in the phosphorylation of both AKT and mTOR.[1] This inhibition likely contributes to its anti-proliferative and pro-apoptotic effects.
MAPK Pathways (ERK and p38)
The Mitogen-Activated Protein Kinase (MAPK) pathways, including the ERK and p38 pathways, are involved in a wide range of cellular processes. This compound treatment leads to the activation of the ERK and p38 signaling pathways in human thyroid and breast cancer cells.[1][4] The activation of these pathways is implicated in the induction of apoptosis.
JAK/STAT Pathway
The Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is critical for cytokine signaling and is often constitutively active in cancer. In human oral cancer cells, this compound has been found to inactivate the JAK/STAT signaling pathway by decreasing the phosphorylation of JAK2, STAT3, and STAT5.[6][10] This inactivation is mediated by the upregulation of LASP1.[6][10]
p53 Signaling Pathway
The tumor suppressor p53 plays a central role in preventing cancer formation. In colorectal cancer cells, this compound has been shown to upregulate the expression and phosphorylation of p53, leading to increased p53 activity.[5] This, in turn, contributes to cell cycle arrest and apoptosis.
Experimental Protocols
This section provides a detailed description of the key experimental methodologies used to evaluate the biological activity of this compound.
Cell Viability Assays (MTT and CCK-8)
-
Principle: These colorimetric assays measure cell metabolic activity as an indicator of cell viability.
-
Protocol:
-
Seed cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.[1]
-
Treat the cells with various concentrations of this compound (or DMSO as a control) for the desired time period (e.g., 24, 48, 72, 96 hours).[1][10]
-
For MTT assay, add MTT solution to each well and incubate for a few hours to allow the formation of formazan crystals. Solubilize the crystals with a solubilization solution (e.g., DMSO).
-
For CCK-8 assay, add CCK-8 solution to each well and incubate.[1]
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the control.
-
Cell Cycle Analysis by Flow Cytometry
-
Principle: This technique uses a fluorescent dye that binds to DNA to determine the distribution of cells in different phases of the cell cycle.
-
Protocol:
-
Treat cells with this compound for the specified duration.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in ice-cold ethanol.
-
Resuspend the fixed cells in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.
-
Analyze the stained cells using a flow cytometer.
-
The DNA content of the cells is used to generate a histogram, from which the percentage of cells in G0/G1, S, and G2/M phases can be determined.
-
Apoptosis Assay by Flow Cytometry
-
Principle: This method uses Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and a viability dye (like propidium iodide) to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Protocol:
-
After treatment with this compound, harvest and wash the cells.
-
Resuspend the cells in Annexin V binding buffer.
-
Add fluorescently labeled Annexin V and a viability dye.
-
Incubate in the dark.
-
Analyze the cells by flow cytometry to quantify the different cell populations.
-
Western Blotting
-
Principle: This technique is used to detect specific proteins in a sample of tissue homogenate or extract.
-
Protocol:
-
Lyse this compound-treated and control cells to extract total protein.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific to the target proteins (e.g., cleaved caspases, PARP, p-AKT, p-ERK, etc.).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
In Vivo Xenograft Models
-
Zebrafish Xenograft Model:
-
Mouse Xenograft Model:
-
Subcutaneously inject human cancer cells into the flanks of immunocompromised mice (e.g., BALB/c nude mice).[6][10]
-
Once tumors are established, treat the mice with this compound (e.g., via intraperitoneal injection) or a vehicle control.
-
Measure tumor volume and body weight regularly.
-
At the end of the study, excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).
-
Visualizing Molecular Mechanisms
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by this compound.
Caption: this compound's multifaceted impact on key cancer-related signaling pathways.
Caption: this compound induces apoptosis via both extrinsic and intrinsic caspase cascades.
Conclusion
This compound is a compelling natural product with significant therapeutic potential, particularly in the realm of oncology. Its ability to induce apoptosis and cell cycle arrest while modulating key signaling pathways underscores its promise as a lead compound for the development of novel anti-cancer agents. Furthermore, its anti-parasitic activities warrant further exploration. This technical guide provides a solid foundation for researchers and drug development professionals to understand the biological activities of this compound and to guide future research efforts aimed at harnessing its full therapeutic potential.
References
- 1. This compound exerts anti-cancer activities in various human thyroid cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Inhibits Hepatocellular Carcinoma Cell Growth by Inducing Cell-cycle Arrest, Apoptosis, and Autophagy-related Protein Expression | Anticancer Research [ar.iiarjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound induces cell cycle arrest and apoptosis via the AKT/p38 MAPK/ERK1/2 signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Suppresses the Growth of Colorectal Cancer Cells through P53 Signaling Dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. stacks.cdc.gov [stacks.cdc.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound-An Alkaloid Derived from Geissospermum vellosii-Presents Leishmanicidal Activity In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound Suppresses the Progression of Human Oral Cancer by Inhibiting the JAK-STAT Signaling Pathway via Targeting LASP1 - PMC [pmc.ncbi.nlm.nih.gov]
Flavopereirine's Mechanism of Action in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Flavopereirine, a β-carboline alkaloid derived from the bark of Geissospermum vellosii, has emerged as a promising anti-cancer agent with demonstrated efficacy across a range of human cancer cell lines.[1][2] This document provides a comprehensive technical overview of the molecular mechanisms through which this compound exerts its anti-neoplastic effects. It details the compound's impact on cell viability, its ability to induce cell cycle arrest and apoptosis, and its modulation of critical intracellular signaling pathways. Quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows are presented to offer a thorough resource for the scientific community.
Core Mechanisms of Anti-Cancer Activity
This compound's anti-cancer properties are multifactorial, involving the inhibition of cell proliferation, induction of programmed cell death (apoptosis), and modulation of autophagy.[1] Its efficacy has been documented in various cancer types, including thyroid, oral, breast, colorectal, and hepatocellular carcinomas.[1][2][3][4][5]
Inhibition of Cell Proliferation and Viability
This compound significantly suppresses the proliferation of cancer cells in a dose- and time-dependent manner.[1] This inhibitory effect has been observed in numerous cell lines, including those resistant to multiple drugs.[1] The compound selectively inhibits DNA synthesis in cancer cells while showing less effect on normal cells, highlighting its potential for a favorable therapeutic window.[1][2][4]
Induction of Cell Cycle Arrest
A key mechanism of this compound is its ability to interfere with cell cycle progression, leading to arrest at different phases depending on the cancer cell type.[4][5][6]
-
G0/G1 Phase Arrest: Treatment with this compound has been shown to cause an accumulation of cells in the G0/G1 phase in human thyroid cancer (IHH-4), breast cancer (MCF-7), and hepatocellular carcinoma (HepG2, Huh7) cell lines.[1][4][5]
-
S Phase Arrest: In other cell lines, such as anaplastic thyroid cancer (8505c, KMH-2) and triple-negative breast cancer (MDA-MB-231), this compound induces S phase arrest.[1][5]
-
G2/M Phase Arrest: In colorectal cancer cells, this compound treatment leads to G2/M-phase cell cycle arrest.[2]
This disruption of the cell cycle prevents cancer cells from dividing and proliferating.
Induction of Apoptosis
This compound is a potent inducer of apoptosis.[3][4] It activates both the intrinsic (mitochondrial) and extrinsic (death receptor) caspase-dependent pathways.[1][2] This is evidenced by the cleavage and activation of initiator caspases (caspase-8 and caspase-9) and the executioner caspase-3.[1][4][7] Activated caspase-3 subsequently cleaves poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[1][7] The pro-apoptotic effect is further confirmed by changes in the expression of Bcl-2 family proteins, with an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[3]
Modulation of Key Signaling Pathways
This compound's effects on the cell cycle and apoptosis are mediated by its influence on several critical intracellular signaling pathways.
-
AKT/mTOR Pathway: this compound consistently demonstrates an inhibitory effect on the PI3K/AKT pathway, a central regulator of cell survival and proliferation. Treatment leads to a decrease in the phosphorylation of both AKT and its downstream target, mTOR, in human thyroid cancer cells.[1]
-
MAPK Pathway (ERK and p38): The compound activates the p38 mitogen-activated protein kinase (MAPK) and extracellular signal-regulated kinase (ERK) pathways.[1][5] Increased phosphorylation of p38 and ERK contributes to the induction of apoptosis in breast and thyroid cancer cells.[1][5]
-
JAK/STAT Pathway: In oral cancer, this compound has been shown to inactivate the JAK/STAT signaling pathway.[3][8] It achieves this by upregulating LIM and SH3 Protein 1 (LASP1), which in turn leads to decreased phosphorylation of JAK2, STAT3, and STAT5.[3]
-
p53 Signaling: In colorectal cancer cells harboring a functional p53 gene, this compound enhances the expression and phosphorylation of p53.[2][9] This activation of the p53 tumor suppressor pathway plays a major role in the compound's growth-suppressive effects, leading to the upregulation of p21.[2][9]
Induction of Autophagy
In addition to apoptosis, this compound can modulate autophagy in cancer cells.[1] Treatment has been shown to induce the formation of autophagosomes and alter the expression of autophagy-related proteins like LC3 and p62 in thyroid cancer cells.[1][7]
Quantitative Data: In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. The IC50 values for this compound have been determined across various human cancer cell lines.
| Cell Line | Cancer Type | Time (h) | IC50 (µM) | Reference |
| IHH-4 | Papillary Thyroid Carcinoma | 48 | ~10 | [1] |
| WRO | Follicular Thyroid Carcinoma | 48 | >20 | [1] |
| SW579 | Poorly Differentiated Thyroid Carcinoma | 48 | >20 | [1] |
| 8505c | Anaplastic Thyroid Carcinoma | 48 | ~15 | [1] |
| KMH-2 | Anaplastic Thyroid Carcinoma | 48 | ~7.5 | [1] |
| HepG2 | Hepatocellular Carcinoma | 48 | ~15 | [4] |
| Huh7 | Hepatocellular Carcinoma | 48 | ~10 | [4] |
| BcaCD885 | Oral Cancer | 72 | ~50 | [3] |
| Tca8113 | Oral Cancer | 72 | ~50 | [3] |
Key Experimental Protocols
This section details the methodologies for core experiments used to elucidate the mechanism of action of this compound.
Cell Viability Assay (CCK-8 or MTT)
This assay quantitatively measures cell viability and proliferation.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of approximately 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.[3]
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).[1] Plates are incubated for specified time periods (e.g., 24, 48, 72 hours).[4]
-
Reagent Incubation: After treatment, 10 µL of a tetrazolium salt-based reagent (like CCK-8 or MTT) is added to each well.[1][3] The plate is incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the tetrazolium salt into a colored formazan product.[10]
-
Data Acquisition: If using MTT, a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.[10] The absorbance of each well is then measured using a microplate reader at the appropriate wavelength (e.g., 450 nm for CCK-8, 570 nm for MTT).[1][3][10]
-
Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control cells. IC50 values are calculated from the resulting dose-response curves.[11]
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment & Harvesting: Cells are treated with this compound for a specified duration (e.g., 6 or 18 hours).[1] Subsequently, cells are harvested by trypsinization and washed with PBS.
-
Fixation: Cells are fixed by resuspending the pellet in ice-cold 70% ethanol and incubating overnight at -20°C.[1][3] This permeabilizes the cells and preserves their structure.
-
Staining: The fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI), a fluorescent intercalating agent that binds to DNA, and RNase to prevent staining of double-stranded RNA.[1]
-
Flow Cytometry: The DNA content of individual cells is analyzed using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.
-
Data Analysis: The resulting data is analyzed using cell cycle analysis software (e.g., ModFit) to quantify the percentage of cells in the G0/G1, S, and G2/M phases.[1]
Apoptosis Assay (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Treatment & Harvesting: Cells are treated with this compound for the desired time and harvested.[7]
-
Washing: Cells are washed with cold PBS and resuspended in 1X Annexin V Binding Buffer.[3]
-
Staining: Annexin V conjugated to a fluorochrome (e.g., FITC) and Propidium Iodide (PI) are added to the cell suspension.[1][3] The mixture is incubated in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry: Samples are analyzed promptly by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative (phosphatidylserine has translocated to the outer membrane, but the membrane remains intact).
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (membrane integrity is lost).
-
-
Analysis: The percentage of cells in each quadrant is quantified to determine the level of apoptosis induced by the treatment.[7]
Western Blotting
This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.
-
Protein Extraction: Following treatment with this compound, cells are lysed using a suitable lysis buffer to extract total proteins.[1]
-
Protein Quantification: The concentration of protein in each lysate is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the target protein (e.g., p-AKT, total AKT, Cleaved Caspase-3).
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). A chemiluminescent substrate is added, and the resulting signal is captured using an imaging system.
-
Analysis: The intensity of the bands is quantified and typically normalized to a loading control (e.g., β-actin or GAPDH) to compare protein expression levels across different conditions.[1]
Visualizations: Pathways and Workflows
Signaling Pathways Modulated by this compound
Caption: Core signaling pathways modulated by this compound in cancer cells.
Experimental Workflow: Cell Viability Assay
Caption: Standard experimental workflow for assessing cell viability.
Experimental Workflow: Apoptosis Detection
Caption: Workflow for detecting apoptosis via Annexin V/PI staining.
Conclusion and Future Directions
This compound demonstrates significant anti-cancer activity through a multi-pronged mechanism that includes the induction of cell cycle arrest, activation of caspase-dependent apoptosis, and modulation of key oncogenic signaling pathways such as AKT/mTOR, MAPK, and JAK/STAT. Its reliance on a functional p53 pathway in certain cancers, like colorectal cancer, suggests a potential biomarker for patient stratification.[2] In vivo studies using zebrafish and mouse xenograft models have confirmed its anti-tumor efficacy.[1][3] These findings collectively position this compound as a strong candidate for further pre-clinical and clinical development as a therapeutic agent for various human cancers. Future research should focus on optimizing its delivery, exploring combination therapies to enhance efficacy, and further elucidating its molecular targets.[1][12]
References
- 1. This compound exerts anti-cancer activities in various human thyroid cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Suppresses the Growth of Colorectal Cancer Cells through P53 Signaling Dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Suppresses the Progression of Human Oral Cancer by Inhibiting the JAK-STAT Signaling Pathway via Targeting LASP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Inhibits Hepatocellular Carcinoma Cell Growth by Inducing Cell-cycle Arrest, Apoptosis, and Autophagy-related Protein Expression | Anticancer Research [ar.iiarjournals.org]
- 5. This compound induces cell cycle arrest and apoptosis via the AKT/p38 MAPK/ERK1/2 signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ar.iiarjournals.org [ar.iiarjournals.org]
- 8. dovepress.com [dovepress.com]
- 9. This compound Suppresses the Growth of Colorectal Cancer Cells through P53 Signaling Dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Flavonoid-Based Combination Therapies and Nano-Formulations: An Emerging Frontier in Breast Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Flavopereirine and its Inhibitory Role in the JAK/STAT Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flavopereirine, a β-carboline alkaloid isolated from the bark of Geissospermum vellosii, has emerged as a compound of interest in oncology research due to its potential anti-cancer properties.[1] Studies have demonstrated its activity against various cancer cell lines, including glioblastoma, hepatoma, breast, colorectal, and oral cancers.[1][2] The proposed mechanisms of action are multifaceted, involving the inhibition of cell proliferation, induction of cell cycle arrest, and apoptosis.[1][3] A significant focus of recent research has been the inhibitory effect of this compound on the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, a critical mediator of cell growth, differentiation, and survival.[4][5]
This technical guide provides an in-depth overview of the current understanding of this compound's interaction with the JAK/STAT pathway, with a particular focus on its effects in human oral cancer cells. It aims to equip researchers and drug development professionals with a comprehensive summary of the available data, detailed experimental protocols, and visual representations of the key mechanisms.
A Critical Note on Compound Identity: It is important to note that concerns have been raised regarding the identity of the compound used in some key studies. A letter to the editor concerning the primary source for the JAK/STAT inhibition data suggested that the reported structure of "this compound" more closely resembled berberine.[6][7] This potential misidentification should be considered when evaluating the findings presented in this guide.
Core Mechanism: Inhibition of the JAK/STAT Signaling Pathway
The JAK/STAT signaling cascade is a principal pathway for transducing signals from extracellular cytokines and growth factors to the nucleus, where they regulate gene expression. Dysregulation of this pathway is a hallmark of many cancers, leading to uncontrolled cell proliferation and survival.
This compound has been shown to inactivate the JAK/STAT pathway in human oral cancer cell lines (BcaCD885 and Tca8113).[4][5] The primary mechanism appears to be the upregulation of LIM and SH3 Protein 1 (LASP1), which in turn leads to a reduction in the phosphorylation of key components of the JAK/STAT pathway.[4]
Signaling Pathway Diagram
Caption: this compound's proposed mechanism of JAK/STAT pathway inhibition.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and in vivo studies on the effect of this compound on oral cancer cells.[4]
Table 1: In Vitro Efficacy of this compound on Oral Cancer Cell Lines
| Cell Line | Assay | Concentration (µmol/L) | Effect | p-value |
| BcaCD885 | MTT (72h) | 25, 50, 100 | Significant reduction in cell viability | p < 0.01 |
| Tca8113 | MTT (72h) | 25, 50, 100 | Significant reduction in cell viability | p < 0.01 |
| BcaCD885 | MTT (96h) | 25, 50, 100 | Significant reduction in cell viability | p < 0.001 |
| Tca8113 | MTT (96h) | 25, 50, 100 | Significant reduction in cell viability | p < 0.001 |
| BcaCD885 | Colony Formation | 25, 50, 100 | Significant reduction in colony formation | p < 0.01 |
| Tca8113 | Colony Formation | 25, 50, 100 | Significant reduction in colony formation | p < 0.01 |
| BcaCD885 | Transwell (Migration) | 50, 100 | Significant reduction in migration | p < 0.01 |
| Tca8113 | Transwell (Migration) | 50, 100 | Significant reduction in migration | p < 0.01 |
| BcaCD885 | Transwell (Invasion) | 50, 100 | Significant reduction in invasion | p < 0.01 |
| Tca8113 | Transwell (Invasion) | 50, 100 | Significant reduction in invasion | p < 0.01 |
Table 2: Effect of this compound on Apoptosis-Related Proteins
| Cell Line | Protein | Concentration (µmol/L) | Effect | p-value |
| BcaCD885 | Cleaved Caspase-9 | 50, 100 | Increased expression | p < 0.01 |
| Tca8113 | Cleaved Caspase-9 | 50, 100 | Increased expression | p < 0.01 |
| BcaCD885 | Cleaved Caspase-3 | 50, 100 | Increased expression | p < 0.01 |
| Tca8113 | Cleaved Caspase-3 | 50, 100 | Increased expression | p < 0.01 |
| BcaCD885 | Bax | 50, 100 | Increased expression | p < 0.01 |
| Tca8113 | Bax | 50, 100 | Increased expression | p < 0.01 |
| BcaCD885 | Bcl-2 | 50, 100 | Decreased expression | p < 0.001 |
| Tca8113 | Bcl-2 | 50, 100 | Decreased expression | p < 0.001 |
Table 3: Effect of this compound on JAK/STAT Pathway Proteins
| Cell Line | Protein | Concentration (µmol/L) | Effect | p-value |
| BcaCD885 | p-JAK2 | 50, 100 | Decreased expression | p < 0.01 |
| Tca8113 | p-JAK2 | 50, 100 | Decreased expression | p < 0.01 |
| BcaCD885 | p-STAT3 | 50, 100 | Decreased expression | p < 0.01 |
| Tca8113 | p-STAT3 | 50, 100 | Decreased expression | p < 0.01 |
| BcaCD885 | p-STAT5 | 50, 100 | Decreased expression | p < 0.01 |
| Tca8113 | p-STAT5 | 50, 100 | Decreased expression | p < 0.01 |
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the study of this compound's effect on the JAK/STAT pathway.
Cell Viability (MTT) Assay
-
Cell Seeding: Plate human oral cancer cells (BcaCD885 or Tca8113) in 96-well plates at a density of 5 x 10³ cells/well and incubate overnight.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 25, 50, 100 µmol/L) for specified time points (e.g., 24, 48, 72, 96 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control group.
Western Blot Analysis
-
Cell Lysis: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 30 µg) on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-JAK2, JAK2, p-STAT3, STAT3, p-STAT5, STAT5, LASP1, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify band intensity using image analysis software.
Experimental Workflow Diagram
Caption: A generalized workflow for investigating this compound's anti-cancer effects.
Conclusion and Future Directions
The available evidence suggests that this compound is a potent inhibitor of the JAK/STAT signaling pathway in oral cancer cells, primarily through the upregulation of LASP1.[4] This leads to decreased phosphorylation of JAK2, STAT3, and STAT5, resulting in reduced cell proliferation, migration, and invasion, and the induction of apoptosis.[4] However, the critical questions surrounding the true chemical identity of the compound used in these studies necessitate further independent verification.
Future research should focus on:
-
Compound Verification: Rigorous analytical chemistry to confirm the structure of the active compound in commercially available "this compound" samples.
-
Direct Target Identification: Elucidating the direct molecular target of this compound within the cell to understand the upstream mechanism leading to LASP1 upregulation.
-
In Vivo Efficacy and Pharmacokinetics: Comprehensive studies in various preclinical cancer models to evaluate the therapeutic potential, safety profile, and pharmacokinetic properties of authenticated this compound.
-
Broader Kinase Profiling: Investigating the selectivity of this compound against a wider panel of kinases to identify potential off-target effects.
Addressing these key areas will be crucial for validating this compound as a potential therapeutic agent and advancing its development for clinical applications.
References
- 1. This compound exerts anti-cancer activities in various human thyroid cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound Suppresses the Progression of Human Oral Cancer by Inhibiting the JAK-STAT Signaling Pathway via Targeting LASP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Suppresses the Progression of Human Oral Cancer by Inhibiting the JAK-STAT Signaling Pathway via Targeting LASP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Suppresses the Progression of Human Oral Cancer by Inhibiting the JAK-STAT Signaling Pathway via Targeting LASP1 [Letter] - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
The Core Mechanism of Flavopereirine-Induced p53-Dependent Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the molecular mechanisms underlying the anti-cancer activity of flavopereirine, a β-carboline alkaloid derived from Geissospermum vellosii. The focus is on its ability to induce p53-dependent apoptosis, a critical pathway in cancer therapeutics. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the core signaling pathways to support further research and drug development efforts in oncology.
Core Signaling Pathway: this compound's Activation of the p53 Apoptotic Cascade
This compound exerts its anti-tumor effects in colorectal cancer (CRC) cells by activating the p53 signaling pathway.[1][2][3][4] This activation leads to two primary cellular outcomes: G2/M phase cell cycle arrest and the induction of both intrinsic and extrinsic apoptosis.[1][2][4] The process begins with this compound increasing the expression and phosphorylation of p53.[1][2][4] Activated p53 then transcriptionally upregulates its downstream target, p21, which is crucial for mediating the G2/M cell cycle arrest.[1][4] Concurrently, p53 activation triggers both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways. This is evidenced by the cleavage and activation of initiator caspases (caspase-8 and caspase-9) and the executioner caspase-3, ultimately leading to PARP cleavage and programmed cell death.[2] The dependence on p53 is critical, as cancer cells with p53 knockout or loss-of-function mutations show significantly diminished responses to this compound treatment.[1][2][4][5]
Quantitative Data Summary
The efficacy of this compound has been quantified across various colorectal and hepatocellular carcinoma cell lines. The data highlights the compound's dose-dependent effects and its specific reliance on functional p53.
Table 1: IC50 Values of this compound in Colorectal Cancer (CRC) Cell Lines
| Cell Line | p53 Status | IC50 at 48h (µM) |
| HCT116 | p53+/+ | Not explicitly stated, but significant viability reduction at 10-15 µM |
| HCT116 | p53-/- | Significantly higher than p53+/+; less sensitive |
| DLD1 | Mutant p53 | Not explicitly stated, but shows dose-dependent viability reduction |
| CaCO2 | Truncated p53 (non-functional) | Significantly higher than p53+/+; less sensitive |
Data synthesized from studies demonstrating reduced viability in p53 knockout/mutant cells compared to wild-type.[1][2][5]
Table 2: this compound-Induced Apoptosis in Cancer Cell Lines
| Cell Line | This compound Conc. (µM) | Treatment Time (h) | Apoptotic Ratio (%) |
| HepG2 | 7.5 | 24 | 14.1 |
| 30 | 24 | 41.5 | |
| 7.5 | 48 | 11.5 | |
| 30 | 48 | 79.3 | |
| Huh7 | 7.5 | 24 | 4.3 |
| 30 | 24 | 30.9 | |
| 7.5 | 48 | 15.9 | |
| 30 | 48 | 91.7 |
Data from studies on hepatocellular carcinoma cells showing dose- and time-dependent apoptosis.[6][7]
Table 3: Regulation of Key Proteins in HCT116 (p53+/+) Cells by this compound
| Protein | Effect | Observation |
| p53 | Upregulation & Phosphorylation | Dose-dependent increase |
| p21 | Upregulation | p53-dependent increase |
| Cyclin B1 | Downregulation | p53-dependent decrease |
| Cleaved Caspase-8 | Upregulation | Indicates extrinsic pathway activation |
| Cleaved Caspase-9 | Upregulation | Indicates intrinsic pathway activation |
| Cleaved Caspase-3 | Upregulation | Activation of executioner caspase |
| Cleaved PARP | Upregulation | Marker of apoptosis |
| Bcl-2 | Downregulation | Decrease in anti-apoptotic protein |
| Mcl-1 | Downregulation | Decrease in anti-apoptotic protein |
| Bik, Bim, tBid | Upregulation | Increase in pro-apoptotic proteins |
Protein expression changes observed via Western blot analysis confirm the activation of the p53 pathway and both major apoptotic cascades.[1][2]
Experimental Protocols
The following are detailed methodologies for the key experiments used to elucidate the mechanism of this compound.
Cell Viability Assay (CCK8 Assay)
This assay is used to assess the dose-dependent cytotoxic effect of this compound.
-
Cell Seeding : Plate colorectal cancer cells (e.g., HCT116, DLD1) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well. Allow cells to adhere overnight.
-
Compound Treatment : Treat cells with various concentrations of this compound (e.g., 0, 2.5, 5, 10, 15, 20 µM) for specified durations (e.g., 24, 48 hours).
-
Reagent Incubation : Add 10 µL of Cell Counting Kit-8 (CCK8) solution to each well. Incubate the plate for 1-4 hours at 37°C.
-
Data Acquisition : Measure the absorbance at 450 nm using a microplate reader.
-
Analysis : Calculate cell viability as a percentage relative to the untreated control (DMSO vehicle). Plot a dose-response curve to determine the IC50 value.[2]
Apoptosis Analysis (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic cells.
-
Cell Treatment : Seed cells in 6-well plates and treat with this compound as described for the viability assay.
-
Cell Harvesting : After treatment, collect both adherent and floating cells. Wash the cells with ice-cold PBS.
-
Staining : Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation : Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry : Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[6][7]
Western Blot Analysis
This technique is used to measure changes in the expression levels of specific proteins.
-
Protein Extraction : Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification : Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE : Separate equal amounts of protein (e.g., 20-30 µg) on SDS-polyacrylamide gels.
-
Protein Transfer : Transfer the separated proteins onto a PVDF membrane.
-
Blocking and Antibody Incubation : Block the membrane with 5% non-fat milk or BSA for 1 hour. Incubate with primary antibodies against target proteins (e.g., p53, p21, Caspase-3, PARP, β-actin) overnight at 4°C.
-
Secondary Antibody and Detection : Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[8]
-
Densitometry : Quantify band intensity relative to a loading control (e.g., β-actin) to determine fold changes in protein expression.[2]
Standard Experimental Workflow
The investigation of this compound's anti-cancer effects typically follows a logical progression from cellular viability to mechanistic studies. The workflow ensures a comprehensive understanding of the compound's activity.
References
- 1. This compound Suppresses the Growth of Colorectal Cancer Cells through P53 Signaling Dependence [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound Suppresses the Growth of Colorectal Cancer Cells through P53 Signaling Dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Suppresses the Growth of Colorectal Cancer Cells through P53 Signaling Dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound Inhibits Hepatocellular Carcinoma Cell Growth by Inducing Cell-cycle Arrest, Apoptosis, and Autophagy-related Protein Expression | Anticancer Research [ar.iiarjournals.org]
- 7. beljanski.org [beljanski.org]
- 8. p53-dependent apoptosis is essential for the antitumor effect of paclitaxel response to DNA damage in papillary thyroid carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Flavopereirine's Anticancer Spectrum of Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flavopereirine, a β-carboline alkaloid isolated from the bark of Geissospermum vellosii, has emerged as a promising natural compound with a broad spectrum of anticancer activities.[1] This technical guide provides an in-depth overview of the anticancer properties of this compound, focusing on its activity across various cancer types, its molecular mechanisms of action, and detailed experimental protocols for its evaluation. The information is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development.
Anticancer Spectrum of Activity
This compound has demonstrated significant cytotoxic and anti-proliferative effects against a wide range of human cancer cell lines in vitro. Its efficacy has been observed in various malignancies, including thyroid, hepatocellular, breast, colorectal, and oral cancers.[1][2][3]
Quantitative Data Summary
The following tables summarize the 50% inhibitory concentration (IC50) values of this compound in different cancer cell lines, providing a quantitative measure of its in vitro potency.
Table 1: IC50 Values of this compound in Human Thyroid Cancer Cell Lines [1]
| Cell Line | Cancer Type | Time (h) | IC50 (µM) |
| IHH-4 | Papillary Thyroid Carcinoma | 48 | 10.1 ± 1.2 |
| WRO | Follicular Thyroid Carcinoma | 48 | 18.2 ± 1.5 |
| SW579 | Squamous Thyroid Carcinoma | 48 | 20.5 ± 1.8 |
| 8505c | Anaplastic Thyroid Carcinoma | 48 | 15.3 ± 1.3 |
| KMH-2 | Anaplastic Thyroid Carcinoma | 48 | 12.7 ± 1.1 |
Table 2: IC50 Values of this compound in Human Hepatocellular Carcinoma Cell Lines [4][5]
| Cell Line | Time (h) | IC50 (µM) |
| HepG2 | 24 | ~25 |
| HepG2 | 48 | ~15 |
| Huh7 | 24 | ~25 |
| Huh7 | 48 | ~15 |
Table 3: IC50 Values of this compound in Human Colorectal Cancer Cell Lines [2][6][7]
| Cell Line | Duke's Stage | Time (h) | IC50 (µM) |
| SW480 | B | 24 | 58.61 |
| SW480 | B | 48 | 15.33 |
| SW620 | C | 24 | 30.99 |
| SW620 | C | 48 | 10.52 |
| DLD1 | C | 24 | 32.37 |
| DLD1 | C | 48 | 10.76 |
| HCT116 | D | 24 | 19.66 |
| HCT116 | D | 48 | 8.15 |
| HT29 | - | 24 | 21.06 |
| HT29 | - | 48 | 9.58 |
Molecular Mechanisms of Action
This compound exerts its anticancer effects through the modulation of multiple cellular processes and signaling pathways, leading to the inhibition of cell proliferation, induction of cell cycle arrest, and promotion of apoptosis and autophagy.
Cell Cycle Arrest
This compound has been shown to induce cell cycle arrest at different phases in various cancer cell lines. In thyroid cancer cells, it induces a G0/G1 phase arrest.[1] In hepatocellular carcinoma cells, a G0/G1 arrest is also observed.[2][4] In breast cancer cells, the effect is cell-line dependent, with G0/G1 phase arrest in MCF-7 cells and S phase arrest in MDA-MB-231 cells.[3][8] In colorectal cancer cells, this compound treatment leads to G2/M phase arrest.[2][6][7]
Induction of Apoptosis
A key mechanism of this compound's anticancer activity is the induction of apoptosis. It triggers both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. This is evidenced by the activation of caspase-8, caspase-9, and caspase-3, leading to the cleavage of poly(ADP-ribose) polymerase (PARP).[1][2][4]
Modulation of Autophagy
This compound has also been found to modulate autophagy in cancer cells. In thyroid and hepatocellular carcinoma cells, it induces autophagy, as indicated by the accumulation of LC3-II and decreased p62 expression.[1][4]
Signaling Pathways
This compound's effects on cell fate are mediated through the regulation of several key signaling pathways.
-
AKT/p38 MAPK/ERK Pathway: In breast and thyroid cancer cells, this compound inhibits the phosphorylation of AKT, a key survival kinase, while promoting the phosphorylation of p38 MAPK and ERK1/2, which are often associated with stress responses and apoptosis.[1][3][8]
-
JAK/STAT Pathway: In oral cancer cells, this compound has been shown to inhibit the JAK/STAT signaling pathway by upregulating LASP1, leading to decreased phosphorylation of JAK2, STAT3, and STAT5.[3][9]
-
p53 Signaling Pathway: In colorectal cancer cells, the anticancer activity of this compound is dependent on functional p53. It enhances the expression and phosphorylation of p53, leading to the upregulation of its downstream target, p21, which contributes to cell cycle arrest and apoptosis.[2][6][7]
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the anticancer activity of this compound.
In Vitro Assays
1. Cell Viability Assay (CCK-8)
-
Principle: The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay to determine cell viability. WST-8, a water-soluble tetrazolium salt, is reduced by dehydrogenases in living cells to produce a yellow-colored formazan dye. The amount of formazan is directly proportional to the number of viable cells.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).
-
Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control. The IC50 value is determined from the dose-response curve.
-
2. Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
-
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The fluorescence intensity of PI is directly proportional to the DNA content in a cell, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells in 70% ethanol at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and centrifuge.
-
Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer.
-
The percentage of cells in each phase of the cell cycle is determined using cell cycle analysis software.
-
3. Apoptosis Assay (Annexin V/PI Double Staining and Flow Cytometry)
-
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorochrome (e.g., FITC), can detect these early apoptotic cells. Propidium iodide is used as a counterstain to differentiate late apoptotic and necrotic cells, which have lost membrane integrity.
-
Procedure:
-
Treat cells with this compound as described for the cell cycle analysis.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the samples by flow cytometry within one hour.
-
Cells are categorized as viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
4. Western Blot Analysis
-
Principle: Western blotting is used to detect specific proteins in a sample. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.
-
Procedure:
-
Treat cells with this compound and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, PARP, p-AKT, total AKT, etc.) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to normalize protein expression levels.
-
5. Colony Formation Assay
-
Principle: This assay assesses the ability of a single cell to proliferate and form a colony, thereby measuring the long-term survival and reproductive integrity of cells after treatment.
-
Procedure:
-
Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates.
-
Allow the cells to attach overnight.
-
Treat the cells with various concentrations of this compound for 24 hours.
-
Remove the drug-containing medium and replace it with fresh medium.
-
Incubate the plates for 1-2 weeks, allowing colonies to form.
-
Fix the colonies with methanol or 4% paraformaldehyde.
-
Stain the colonies with 0.5% crystal violet solution.
-
Wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
In Vivo Assays
1. Zebrafish Xenograft Model
-
Principle: The zebrafish embryo is an effective in vivo model for studying cancer due to its transparency, rapid development, and the ease of engrafting human cancer cells.
-
Procedure:
-
Label human cancer cells with a fluorescent dye (e.g., DiI or GFP).
-
Microinject the labeled cancer cells (e.g., 200-500 cells) into the yolk sac or perivitelline space of 2-day-old zebrafish embryos.
-
Incubate the xenografted embryos in water containing this compound or a vehicle control.
-
Monitor tumor growth and metastasis over several days using fluorescence microscopy.
-
Quantify the tumor size and the extent of metastasis.
-
2. Mouse Xenograft Model
-
Principle: Immunocompromised mice are used to host human tumor xenografts, allowing for the evaluation of anticancer drug efficacy in a mammalian system.
-
Procedure:
-
Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound or a vehicle control via a suitable route (e.g., intraperitoneal or oral gavage) according to a predetermined dosing schedule.
-
Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
-
Visualizations
Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound in cancer cells.
Caption: this compound's modulation of the AKT/MAPK signaling pathway.
Caption: this compound's inhibition of the JAK/STAT signaling pathway.
Caption: this compound's activation of the p53 signaling pathway.
Experimental Workflow
Caption: Experimental workflow for evaluating this compound's anticancer activity.
Conclusion
This compound exhibits a robust and broad-spectrum anticancer activity against a variety of human malignancies. Its multifaceted mechanism of action, involving the induction of cell cycle arrest and apoptosis, modulation of autophagy, and targeting of key oncogenic signaling pathways, makes it a compelling candidate for further preclinical and clinical development. This technical guide provides a foundational resource for researchers to design and execute studies aimed at further elucidating the therapeutic potential of this compound in oncology.
References
- 1. This compound exerts anti-cancer activities in various human thyroid cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Suppresses the Growth of Colorectal Cancer Cells through P53 Signaling Dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Suppresses the Progression of Human Oral Cancer by Inhibiting the JAK-STAT Signaling Pathway via Targeting LASP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. beljanski.org [beljanski.org]
- 5. This compound Inhibits Hepatocellular Carcinoma Cell Growth by Inducing Cell-cycle Arrest, Apoptosis, and Autophagy-related Protein Expression | Anticancer Research [ar.iiarjournals.org]
- 6. This compound Suppresses the Growth of Colorectal Cancer Cells through P53 Signaling Dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound induces cell cycle arrest and apoptosis via the AKT/p38 MAPK/ERK1/2 signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
Antileishmanial Activity of Flavopereirine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leishmaniasis, a parasitic disease caused by protozoa of the genus Leishmania, remains a significant global health challenge. The limitations of current therapies, including toxicity and emerging drug resistance, necessitate the discovery and development of novel antileishmanial agents. Flavopereirine, a β-carboline alkaloid isolated from the plant Geissospermum vellosii, has emerged as a promising candidate. This technical guide provides a comprehensive overview of the current knowledge on the antileishmanial activity of this compound, focusing on its efficacy, proposed mechanism of action, and the experimental methodologies used in its evaluation.
Data Presentation
The antileishmanial efficacy of this compound against the promastigote stage of Leishmania amazonensis has been quantified, demonstrating potent activity. The available data on its cytotoxicity against murine peritoneal macrophages are also presented to highlight its selectivity.
Table 1: In Vitro Antileishmanial Activity of this compound against Leishmania amazonensis Promastigotes [1][2][3]
| Exposure Time (hours) | IC50 (µg/mL) | IC50 (µM)¹ |
| 24 | 0.23 | ~0.79 |
| 72 | 0.15 | ~0.52 |
¹ Molar concentration calculated based on a molecular weight of 288.33 g/mol for this compound.
Table 2: Cytotoxicity of this compound against Murine Peritoneal Macrophages
| Exposure Time (hours) | CC50 (µg/mL) | Selectivity Index (SI)² |
| 24 | > 224.2 | > 974.8 |
| 72 | > 224.2 | > 1494.7 |
² Selectivity Index (SI) = CC50 (macrophages) / IC50 (promastigotes).
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following sections describe the key experimental protocols employed in the study of this compound's antileishmanial activity.
Cultivation of Leishmania amazonensis Promastigotes
-
Cell Line: Leishmania amazonensis (strain MHOM/BR/75/M2269) promastigotes.
-
Culture Medium: Schneider's insect medium supplemented with 10% heat-inactivated fetal bovine serum (FBS) and 1% penicillin-streptomycin solution.
-
Incubation Conditions: Parasites are cultured at 25 °C in sealed flasks.
-
Subculturing: Cultures are passaged every 48-72 hours to maintain logarithmic growth phase.
Antileishmanial Activity Assay (MTT Assay)[1][2][3]
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Preparation of Parasites: Promastigotes in the logarithmic growth phase are harvested, centrifuged, and resuspended in fresh culture medium to a density of 1 x 10⁶ parasites/mL.
-
Drug Dilution: this compound is dissolved in dimethyl sulfoxide (DMSO) and serially diluted in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 1% to avoid solvent toxicity.
-
Assay Procedure:
-
100 µL of the parasite suspension is added to each well of a 96-well microtiter plate.
-
100 µL of the various dilutions of this compound are added to the wells.
-
Control wells containing parasites with medium alone (negative control) and a reference drug like Amphotericin B (positive control) are included.
-
The plate is incubated at 25 °C for 24 and 72 hours.
-
Following incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for a further 4 hours at 25 °C.
-
The formazan crystals formed are solubilized by adding 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl).
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis: The 50% inhibitory concentration (IC50) is determined by non-linear regression analysis of the dose-response curves.
Cytotoxicity Assay against Murine Peritoneal Macrophages (MTT Assay)
-
Cell Source: Peritoneal macrophages are harvested from BALB/c mice by peritoneal lavage with sterile, cold phosphate-buffered saline (PBS).
-
Cell Culture: The cells are washed, counted, and seeded in a 96-well plate at a density of 5 x 10⁵ cells/well in RPMI-1640 medium supplemented with 10% FBS and allowed to adhere for 24 hours at 37 °C in a 5% CO₂ atmosphere.
-
Assay Procedure:
-
Non-adherent cells are removed by washing with PBS.
-
Fresh medium containing serial dilutions of this compound is added to the wells.
-
The plate is incubated for 24 and 72 hours at 37 °C in a 5% CO₂ atmosphere.
-
The MTT assay is then performed as described for the promastigotes.
-
-
Data Analysis: The 50% cytotoxic concentration (CC50) is calculated from the dose-response curves.
Proposed Mechanism of Action and Signaling Pathways
The precise molecular mechanism underlying the antileishmanial activity of this compound is not yet fully elucidated by experimental studies. However, in silico and comparative studies with other β-carboline alkaloids provide valuable insights into potential targets and pathways.
In Silico Docking with Oligopeptidase B[1][2][3]
Computational modeling suggests that this compound may act by inhibiting oligopeptidase B (OPB), a serine peptidase implicated in parasite virulence.
-
Molecular Docking: In silico docking studies have shown a favorable interaction between this compound and the active site of Leishmania OPB.
-
Key Interaction: The simulations indicate that this compound forms a stable interaction with the Tyr-499 residue within the S2 subsite of the enzyme's active site, which is crucial for substrate recognition.[1][2] This interaction is predicted to block the enzyme's catalytic activity.
Potential Involvement of Other Signaling Pathways
While direct experimental evidence for this compound is lacking, studies on other structurally related β-carboline alkaloids suggest potential mechanisms that warrant investigation:
-
DNA Intercalation and Cell Cycle Arrest: Some β-carboline alkaloids have been shown to intercalate with Leishmania DNA, leading to cell cycle arrest.
-
Inhibition of Protein Kinase C (PKC): Inhibition of PKC activity has been observed with other β-carboline compounds, which could disrupt crucial signaling pathways for parasite survival and proliferation.
Experimental Workflow
The following diagram outlines a logical workflow for the comprehensive evaluation of a novel antileishmanial candidate like this compound.
Conclusion and Future Directions
This compound demonstrates potent in vitro activity against Leishmania amazonensis promastigotes with a high selectivity index, making it a strong candidate for further development. The in silico evidence pointing to oligopeptidase B as a target is compelling, but requires experimental validation.
Future research should prioritize:
-
Evaluation against Amastigotes: Determining the efficacy of this compound against the intracellular amastigote stage is critical to assess its clinical potential.
-
Experimental Validation of Mechanism: Enzymatic assays are needed to confirm the inhibition of oligopeptidase B. Studies to investigate DNA interaction and effects on key signaling pathways, such as those involving protein kinase C, are also warranted.
-
In Vivo Efficacy: Promising in vitro results should be followed by efficacy studies in animal models of leishmaniasis.
A thorough investigation of these areas will provide a more complete understanding of the antileishmanial properties of this compound and its potential as a novel therapeutic agent.
References
Flavopereirine as a Novel Therapeutic Candidate for Drug-Resistant Glioblastoma: A Technical Guide
Introduction
Glioblastoma (GBM) remains the most aggressive and lethal primary brain tumor in adults, characterized by its rapid proliferation, diffuse infiltration into the brain parenchyma, and profound resistance to conventional therapies.[1][2] The standard of care, which includes surgical resection followed by radiation and chemotherapy with temozolomide (TMZ), offers only a modest improvement in overall survival, with a median survival of approximately 15 months.[2][3][4] A significant contributor to this grim prognosis is the development of therapeutic resistance, a complex phenomenon driven by the tumor's inherent heterogeneity and the activation of various survival signaling pathways.[5][6] This necessitates the exploration of novel therapeutic agents that can overcome these resistance mechanisms.
Flavopereirine, a β-carboline alkaloid isolated from Geissospermum vellosii, has emerged as a compound of interest due to its demonstrated anti-cancer properties across various tumor types, including glioblastoma, breast, and colorectal cancer.[7][8] Preliminary studies indicate that this compound can decrease the viability of drug-resistant glioblastoma cells and inhibit proliferation, suggesting its potential as a valuable agent in the challenging landscape of GBM treatment.[9][10]
This technical guide provides a comprehensive overview of the current understanding of this compound's application for drug-resistant glioblastoma. It is intended for researchers, scientists, and drug development professionals, offering a detailed look at the compound's mechanism of action, a summary of preclinical data, detailed experimental protocols for its evaluation, and visualizations of key pathways and workflows.
Mechanism of Action: Modulation of Key Oncogenic Signaling Pathways
This compound exerts its anti-cancer effects by modulating a complex network of intracellular signaling pathways that are frequently dysregulated in glioblastoma and other cancers.[7] Its activity is not limited to a single target but involves the induction of cell cycle arrest, apoptosis, and autophagy through the regulation of critical signaling cascades.[7][8] The primary pathways implicated in this compound's mechanism of action include the JAK/STAT, PI3K/Akt/mTOR, and MAPK (Erk and p38) pathways.[7][9]
Recent studies have shown that this compound can inactivate the JAK/STAT signaling pathway, which plays a crucial role in tumor cell proliferation, survival, and invasion.[8][9] Furthermore, it has been demonstrated to inhibit the pro-survival Akt pathway while activating the stress-related p38 and Erk signaling pathways, collectively tipping the balance towards apoptotic cell death.[7][11] In the context of glioblastoma, this compound has been noted to inhibit proliferation activated by interleukin-6 (IL-6), a cytokine known to engage the JAK/STAT pathway.[9][10]
The multi-targeted nature of this compound is a significant advantage, as glioblastoma's resistance often stems from the activation of redundant or alternative signaling routes.[12] By simultaneously modulating several key oncogenic pathways, this compound may be able to circumvent these escape mechanisms.
Figure 1: this compound's modulation of key signaling pathways in cancer cells.
Preclinical Data Summary
While research specifically targeting this compound in drug-resistant glioblastoma is still emerging, data from various cancer cell lines, including glioblastoma, provide a foundation for its therapeutic potential. This compound has been shown to inhibit cell proliferation in a dose- and time-dependent manner.[7] The tables below summarize the available quantitative data on its anti-proliferative effects.
Table 1: In Vitro Anti-Proliferative Activity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 Value | Exposure Time | Reference |
| IHH-4 | Thyroid (PTC) | CCK-8 | 4.86 µM | 48h | [7] |
| 8505c | Thyroid (ATC) | CCK-8 | 7.23 µM | 48h | [7] |
| KMH-2 | Thyroid (ATC) | CCK-8 | 5.39 µM | 48h | [7] |
| WRO | Thyroid (FTC) | CCK-8 | 10.95 µM | 48h | [7] |
| SW579 | Thyroid (PDTC) | CCK-8 | 14.28 µM | 48h | [7] |
Note: PTC - Papillary Thyroid Carcinoma; ATC - Anaplastic Thyroid Carcinoma; FTC - Follicular Thyroid Carcinoma; PDTC - Poorly Differentiated Thyroid Carcinoma. Data specific to drug-resistant GBM cell lines are not yet available in the cited literature.
Table 2: Effective Concentrations of this compound in Human Oral Cancer Models
| Cell Line | Cancer Type | Effect Observed | Concentration Range | Exposure Time | Reference |
| BcaCD885 | Oral | Significant reduction in cell viability | 25, 50, 100 µM | 72h, 96h | [9] |
| Tca8113 | Oral | Significant reduction in cell viability | 25, 50, 100 µM | 72h, 96h | [9] |
Detailed Experimental Protocols
Evaluating the efficacy of this compound against drug-resistant glioblastoma requires a series of standardized in vitro and in vivo experiments. The following protocols provide detailed methodologies for key assays.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Researchers identify two compounds capable of inhibiting growth of brain tumor cells | EurekAlert! [eurekalert.org]
- 4. mdpi.com [mdpi.com]
- 5. Flavonoids Synergistically Enhance the Anti-Glioblastoma Effects of Chemotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ludwig Cancer Research [ludwigcancerresearch.org]
- 7. This compound exerts anti-cancer activities in various human thyroid cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound Suppresses the Progression of Human Oral Cancer by Inhibiting the JAK-STAT Signaling Pathway via Targeting LASP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. beljanski.org [beljanski.org]
- 12. Signaling pathways and therapeutic approaches in glioblastoma multiforme (Review) - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Evaluation of Flavopereirine
Introduction
Flavopereirine, a β-carboline alkaloid isolated from the bark of the South American tree Geissospermum vellosii, has emerged as a compound of interest in oncological research.[1] Studies have demonstrated its potential as an anti-cancer agent across a spectrum of human cancers, including thyroid, hepatocellular, breast, colorectal, and oral cancers.[1][2][3][4] The anti-neoplastic activity of this compound is attributed to its ability to inhibit cell proliferation, induce cell cycle arrest, and trigger programmed cell death through apoptosis and modulation of autophagy.[1][5] Its mechanism of action involves the modulation of several key signaling pathways, such as JAK-STAT, p53, Akt, p38, and Erk.[1][4][6][7]
These application notes provide detailed protocols for essential in vitro assays to characterize the anti-cancer effects of this compound, intended for researchers in cancer biology and drug development.
Mechanism of Action: An Overview
This compound exerts its anti-cancer effects through a multi-pronged approach that disrupts core cellular processes required for tumor growth and survival. It can halt the progression of the cell cycle, activate intrinsic and extrinsic apoptotic pathways, and modulate other crucial signaling networks that govern cell fate.
Caption: Overview of this compound's multifaceted anti-cancer mechanism.
Cell Viability and Cytotoxicity Assay
The initial step in evaluating the anti-cancer potential of this compound is to determine its effect on cell viability and proliferation. Colorimetric assays like the CCK-8 (Cell Counting Kit-8) or MTT assay are commonly used for this purpose. These assays quantify the number of viable cells by measuring the metabolic activity of mitochondrial dehydrogenases.[2][8]
Caption: Standard workflow for a cell viability assay (e.g., CCK-8).
Experimental Protocol: CCK-8 Cell Viability Assay
This protocol is adapted from methodologies used to assess this compound's effect on thyroid and hepatocellular carcinoma cells.[1][2]
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.[1][2]
-
Incubation: Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of this compound or vehicle control (e.g., 0.01% DMSO).[1]
-
Drug Incubation: Incubate the cells for desired time points, typically 24, 48, and 72 hours.[1][2]
-
Reagent Addition: Add 10 µL of CCK-8 reagent to each well.
-
Final Incubation: Incubate the plate for 2-4 hours at 37°C until the color develops.
-
Data Acquisition: Measure the absorbance at the recommended wavelength (e.g., 450-490 nm) using a microplate reader.[2]
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the half-maximal inhibitory concentration (IC₅₀) value using dose-response curve analysis.
Data Presentation: IC₅₀ Values of this compound
The following table summarizes the IC₅₀ values of this compound in various human thyroid cancer cell lines after 48 hours of treatment.[1]
| Cell Line | Cancer Type | IC₅₀ (µM) at 48h |
| IHH-4 | Papillary Thyroid Carcinoma (PTC) | 10.32 ± 0.21 |
| WRO | Follicular Thyroid Carcinoma (FTC) | 12.54 ± 0.33 |
| SW579 | Poorly Differentiated (PDTC) | 13.67 ± 0.19 |
| 8505c | Anaplastic Thyroid Carcinoma (ATC) | 15.21 ± 0.25 |
| KMH-2 | Anaplastic Thyroid Carcinoma (ATC) | 7.89 ± 0.11 |
Cell Cycle Analysis
This compound is known to interfere with cell cycle progression, a common mechanism for anti-cancer drugs.[2][4] Analysis using propidium iodide (PI) staining followed by flow cytometry can reveal the cell cycle phase at which this compound induces arrest.
Caption: Workflow for cell cycle analysis using propidium iodide staining.
Experimental Protocol: Cell Cycle Analysis by PI Staining
This protocol is based on methods used to study this compound's effects on oral and hepatocellular cancer cells.[6][9]
-
Cell Seeding and Treatment: Seed 1 x 10⁵ cells in 6-well plates, allow them to attach, and then treat with desired concentrations of this compound for 24 or 48 hours.[9]
-
Cell Harvest: Harvest the cells by trypsinization, collect them by centrifugation, and wash once with ice-cold PBS.
-
Fixation: Resuspend the cell pellet and fix by adding dropwise to ice-cold 75% ethanol while gently vortexing. Incubate at -20°C overnight.[6]
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate for 20-30 minutes in the dark at room temperature.[6]
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
Data Presentation: Effect of this compound on Cell Cycle Distribution
This compound induces cell cycle arrest in a cell-type-specific manner.
| Cancer Type | Cell Lines | Observed Effect |
| Thyroid Cancer | IHH-4, 8505c, KMH-2 | G0/G1 arrest[1] |
| Hepatocellular Carcinoma | HepG2, Huh7 | G0/G1 arrest[2] |
| Breast Cancer | MCF-7 | G0/G1 phase arrest[3][7] |
| Breast Cancer | MDA-MB-231 | S phase arrest[3][7] |
| Oral Cancer | BcaCD885, Tca8113 | G2/M arrest[6] |
| Colorectal Cancer | HCT116, DLD1 | G2/M phase arrest[4][10] |
Apoptosis Detection
A key hallmark of an effective anti-cancer agent is the ability to induce apoptosis. This can be quantified using Annexin-V/PI double staining and further confirmed by observing the cleavage of key apoptotic proteins like caspases and PARP.[1][2]
Caption: Caspase-dependent apoptosis pathways induced by this compound.
Experimental Protocol: Annexin-V/PI Staining
This protocol is based on methods used to detect apoptosis in thyroid and hepatocellular cancer cells treated with this compound.[1][2]
-
Cell Culture and Treatment: Seed and treat cells with this compound for the desired time (e.g., 24 or 48 hours) as described previously.
-
Cell Harvest: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-V binding buffer. Add FITC-conjugated Annexin-V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
Data Presentation: Apoptosis Induction by this compound
Treatment with this compound leads to a dose- and time-dependent increase in apoptosis in hepatocellular carcinoma cells.[2]
| Cell Line | Treatment | % Apoptotic Cells (Early + Late) |
| HepG2 | 7.5 µM this compound for 24h | 14.1% |
| HepG2 | 30 µM this compound for 24h | 41.5% |
| HepG2 | 30 µM this compound for 48h | 79.3% |
Key Signaling Pathway Analysis
The anti-cancer effects of this compound are mediated by its influence on critical intracellular signaling pathways. Western blotting is the standard method to analyze changes in protein expression and phosphorylation status within these pathways.
AKT/p38 MAPK/ERK1/2 Signaling
In breast cancer cells, this compound has been shown to inhibit the pro-survival Akt pathway while activating the pro-apoptotic p38 MAPK and ERK pathways.[3][7]
Caption: this compound's modulation of the AKT/p38/ERK pathway.
JAK/STAT Signaling
In oral cancer, this compound has been found to inhibit the JAK/STAT signaling pathway, which is often constitutively active in cancer and promotes proliferation.[6][11][12]
References
- 1. This compound exerts anti-cancer activities in various human thyroid cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Inhibits Hepatocellular Carcinoma Cell Growth by Inducing Cell-cycle Arrest, Apoptosis, and Autophagy-related Protein Expression | Anticancer Research [ar.iiarjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound Suppresses the Growth of Colorectal Cancer Cells through P53 Signaling Dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound exerts anti-cancer activities in various human thyroid cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Suppresses the Progression of Human Oral Cancer by Inhibiting the JAK-STAT Signaling Pathway via Targeting LASP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound induces cell cycle arrest and apoptosis via the AKT/p38 MAPK/ERK1/2 signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. beljanski.org [beljanski.org]
- 10. researchgate.net [researchgate.net]
- 11. This compound Suppresses the Progression of Human Oral Cancer by Inhibiting the JAK-STAT Signaling Pathway via Targeting LASP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
Application Notes and Protocols: Assessing Flavopereirine Cytotoxicity using MTT Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to evaluate the cytotoxic effects of Flavopereirine, a β-carboline alkaloid with demonstrated anti-cancer properties.[1][2] This document includes detailed experimental protocols, a summary of reported cytotoxic activities against various cancer cell lines, and diagrams of the key signaling pathways involved in this compound-induced cell death.
Introduction to this compound and the MTT Assay
This compound, derived from Geissospermum vellosii, has emerged as a promising anti-cancer agent, exhibiting inhibitory effects on the proliferation of various cancer cells, including those of the breast, thyroid, liver, and colon.[3][4][5] Its mechanisms of action involve the induction of cell cycle arrest, apoptosis, and modulation of critical signaling pathways.[1][3][4][5]
The MTT assay is a widely adopted, colorimetric method for assessing cell viability and proliferation.[6][7] The assay's principle lies in the enzymatic reduction of the yellow tetrazolium salt, MTT, by mitochondrial dehydrogenases in metabolically active cells, resulting in the formation of insoluble purple formazan crystals.[6][8] The quantity of these formazan crystals, which are subsequently solubilized, is directly proportional to the number of viable cells.[7][8] This allows for the quantitative determination of cytotoxicity and the calculation of key parameters such as the half-maximal inhibitory concentration (IC50).
Data Presentation: this compound Cytotoxicity (IC50 Values)
The following table summarizes the reported IC50 values of this compound in various human cancer cell lines, as determined by cell viability assays. These values highlight the dose-dependent cytotoxic efficacy of this compound across different cancer types.
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| IHH-4 | Papillary Thyroid Carcinoma | 48 | ~10 | [3] |
| WRO | Follicular Thyroid Carcinoma | 48 | ~20 | [3] |
| SW579 | Squamous Thyroid Carcinoma | 48 | ~25 | [3] |
| 8505c | Anaplastic Thyroid Carcinoma | 48 | ~15 | [3] |
| KMH-2 | Anaplastic Thyroid Carcinoma | 48 | ~7.5 | [3] |
| HepG2 | Hepatocellular Carcinoma | 24 | ~15 | [4] |
| HepG2 | Hepatocellular Carcinoma | 48 | ~7.5 | [4] |
| Huh7 | Hepatocellular Carcinoma | 24 | ~20 | [4] |
| Huh7 | Hepatocellular Carcinoma | 48 | ~15 | [4] |
| SW480 | Colorectal Cancer (Duke's B) | Not Specified | Significant Viability Loss | [5] |
| SW620 | Colorectal Cancer (Duke's C) | Not Specified | Significant Viability Loss | [5] |
| DLD1 | Colorectal Cancer (Duke's C) | Not Specified | Significant Viability Loss | [5] |
| HCT116 | Colorectal Cancer (Duke's D) | Not Specified | Significant Viability Loss | [5] |
| HT29 | Colorectal Cancer | Not Specified | Significant Viability Loss | [5] |
| MCF-7 | Breast Cancer | Not Specified | G0/G1 Phase Arrest | [2] |
| MDA-MB-231 | Breast Cancer | Not Specified | S Phase Arrest, More Sensitive to Apoptosis | [2] |
Experimental Protocols
This section provides a detailed methodology for performing the MTT assay to determine the cytotoxicity of this compound.
Materials
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS), sterile
-
MTT solution (5 mg/mL in sterile PBS)[9]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[9]
-
96-well flat-bottom sterile microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader capable of measuring absorbance at 570 nm[10]
Experimental Workflow
Caption: Workflow for assessing this compound cytotoxicity using the MTT assay.
Step-by-Step Protocol
-
Cell Seeding:
-
Harvest cells during their logarithmic growth phase.
-
Perform a cell count to determine cell concentration.
-
Dilute the cells in complete culture medium to a final concentration that will result in 70-80% confluency at the end of the experiment. A typical starting point is 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.[10]
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[7]
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
On the day of treatment, prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic to the cells (typically ≤ 0.5%).
-
Carefully remove the old medium from the wells and replace it with 100 µL of medium containing the various concentrations of this compound. Include wells for vehicle control (medium with DMSO) and untreated control (medium only).
-
Incubate the plate for the desired treatment periods (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Following the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[7][10]
-
Incubate the plate for an additional 2 to 4 hours at 37°C in a 5% CO2 incubator.[9][10] During this time, viable cells will metabolize the MTT into formazan crystals.
-
After incubation, carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7][9]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.[8]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.[10] A reference wavelength of 630 nm can be used to subtract background absorbance.[9]
-
Calculate the percentage of cell viability for each treatment group using the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
-
Plot the percentage of cell viability against the log of this compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%, from the dose-response curve.
-
Signaling Pathways Implicated in this compound Cytotoxicity
This compound exerts its cytotoxic effects through the modulation of several key signaling pathways, primarily leading to apoptosis and cell cycle arrest.
AKT/p38 MAPK/ERK Signaling Pathway
In breast cancer cells, this compound has been shown to induce apoptosis and cell cycle arrest by regulating the AKT/p38 MAPK/ERK1/2 signaling pathway.[1][2] this compound treatment leads to the suppression of AKT phosphorylation, which in turn activates the p38 MAPK and ERK pathways, ultimately promoting apoptosis.[1][11]
Caption: this compound induces apoptosis via the AKT/p38 MAPK/ERK pathway.
Intrinsic and Extrinsic Apoptosis Pathways
Studies in thyroid and hepatocellular carcinoma cells have demonstrated that this compound can activate both the intrinsic and extrinsic pathways of apoptosis.[3][4] This is evidenced by the activation of caspase-8 (extrinsic pathway) and caspase-9 (intrinsic pathway), both of which converge to activate the executioner caspase-3, leading to PARP cleavage and programmed cell death.[3][4]
Caption: this compound activates both intrinsic and extrinsic apoptosis pathways.
p53 Signaling Pathway
In colorectal cancer cells, this compound has been shown to suppress cell growth in a p53-dependent manner.[5] This suggests that this compound may induce G2/M-phase cell cycle arrest and apoptosis through the activation of the p53 signaling pathway.[5]
Conclusion
The MTT assay is a robust and reliable method for quantifying the cytotoxic effects of this compound on various cancer cell lines. The provided protocols and data serve as a valuable resource for researchers investigating the anti-cancer potential of this natural compound. The elucidation of the signaling pathways involved in this compound-induced cytotoxicity offers insights into its mechanisms of action and provides a basis for further drug development studies.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound induces cell cycle arrest and apoptosis via the AKT/p38 MAPK/ERK1/2 signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound exerts anti-cancer activities in various human thyroid cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ar.iiarjournals.org [ar.iiarjournals.org]
- 5. This compound Suppresses the Growth of Colorectal Cancer Cells through P53 Signaling Dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 7. benchchem.com [benchchem.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. MTT assay overview | Abcam [abcam.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. beljanski.org [beljanski.org]
Application Notes and Protocols for Flow Cytometry Analysis of Flavopereirine-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing flow cytometry to analyze the cellular effects of Flavopereirine, a β-carboline alkaloid with demonstrated anti-cancer properties. The detailed protocols below offer step-by-step instructions for investigating key cellular processes impacted by this compound, including apoptosis, cell cycle progression, and the generation of reactive oxygen species (ROS).
Introduction to this compound
This compound is a natural alkaloid extracted from Geissospermum vellosii that has garnered significant interest for its potential as an anti-cancer agent.[1][2] Preclinical studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including those of the breast, colon, liver, and thyroid.[1][2][3][4] Its mechanisms of action are multifaceted, primarily involving the induction of programmed cell death (apoptosis) and arrest of the cell cycle.[1][3][4] Key signaling pathways implicated in this compound's anti-tumor activity include the p53, JAK-STAT, and AKT/p38 MAPK/ERK pathways.[1][2][4]
Flow cytometry is an indispensable tool for elucidating the cellular responses to drug treatment. This technology allows for the rapid, quantitative analysis of individual cells within a heterogeneous population, providing valuable insights into the mechanisms of drug action. The following protocols are designed to guide researchers in applying flow cytometry to study the effects of this compound.
Data Presentation: Quantitative Analysis of Cellular Effects
The following tables summarize representative quantitative data obtained from flow cytometry analysis of cancer cells treated with this compound for 48 hours.
Table 1: Apoptosis Analysis by Annexin V-FITC/PI Staining
| Treatment Group | Concentration (µM) | Viable Cells (%) (Annexin V-/PI-) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |
| Vehicle Control | 0 | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| This compound | 10 | 75.8 ± 3.5 | 15.4 ± 2.2 | 8.8 ± 1.9 |
| This compound | 25 | 42.1 ± 4.2 | 38.7 ± 3.1 | 19.2 ± 2.8 |
| This compound | 50 | 15.6 ± 2.9 | 55.3 ± 4.5 | 29.1 ± 3.7 |
Table 2: Cell Cycle Analysis by Propidium Iodide Staining
| Treatment Group | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |
| Vehicle Control | 0 | 55.4 ± 3.3 | 28.1 ± 2.5 | 16.5 ± 1.9 | 1.8 ± 0.4 |
| This compound | 10 | 68.2 ± 4.1 | 15.7 ± 1.8 | 16.1 ± 2.0 | 5.9 ± 1.1 |
| This compound | 25 | 75.9 ± 3.8 | 8.3 ± 1.2 | 15.8 ± 1.7 | 12.4 ± 2.3 |
| This compound | 50 | 65.1 ± 4.5 | 5.2 ± 0.9 | 10.3 ± 1.5 | 19.4 ± 3.1 |
Table 3: Reactive Oxygen Species (ROS) Detection by H2DCFDA Staining
| Treatment Group | Concentration (µM) | Mean Fluorescence Intensity (MFI) | Fold Change in ROS vs. Control |
| Vehicle Control | 0 | 150 ± 25 | 1.0 |
| This compound | 10 | 320 ± 45 | 2.1 |
| This compound | 25 | 680 ± 70 | 4.5 |
| This compound | 50 | 1150 ± 120 | 7.7 |
| Positive Control (e.g., H2O2) | - | 1500 ± 150 | 10.0 |
Experimental Protocols
Protocol 1: Apoptosis Analysis Using Annexin V/Propidium Iodide (PI) Staining
This protocol details the detection of apoptosis in this compound-treated cells by identifying the externalization of phosphatidylserine (PS) on the cell surface using Annexin V, and the loss of membrane integrity using propidium iodide (PI).[5][6]
Materials:
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of treatment.
-
Drug Treatment: Treat cells with varying concentrations of this compound and a vehicle control for the desired time period (e.g., 24, 48, or 72 hours). Include a positive control for apoptosis if desired.
-
Cell Harvesting:
-
Adherent cells: Carefully collect the culture medium (which contains floating apoptotic cells). Wash the adherent cells with PBS and detach them using Trypsin-EDTA. Combine the detached cells with the collected medium.
-
Suspension cells: Collect the cells directly from the culture vessel.
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.[6][7]
-
Staining:
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.[8] Healthy cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic or necrotic cells are both Annexin V- and PI-positive.[6]
Protocol 2: Cell Cycle Analysis Using Propidium Iodide (PI) Staining
This protocol describes the analysis of cell cycle distribution in this compound-treated cells by staining the cellular DNA with propidium iodide.[9]
Materials:
-
Complete cell culture medium
-
PBS
-
Trypsin-EDTA (for adherent cells)
-
Ice-cold 70% Ethanol
-
PI staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
Cell Harvesting: Harvest cells as described in step 3 of Protocol 1.
-
Fixation:
-
Washing: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS.[10]
-
Staining:
-
Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 3: Reactive Oxygen Species (ROS) Detection Using H2DCFDA
This protocol outlines the measurement of intracellular ROS levels in this compound-treated cells using the cell-permeant probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).[11]
Materials:
-
Complete cell culture medium
-
PBS or HBSS
-
Trypsin-EDTA (for adherent cells)
-
H2DCFDA stock solution
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1. Include a positive control for ROS induction (e.g., H2O2).
-
Cell Harvesting: Harvest cells as described in step 3 of Protocol 1.
-
Staining:
-
Wash the cells once with PBS or HBSS.
-
Resuspend the cells in pre-warmed PBS or HBSS containing 5-10 µM H2DCFDA.
-
Incubate for 30 minutes at 37°C in the dark.[11]
-
-
Washing: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with PBS or HBSS to remove excess probe.[11]
-
Analysis: Resuspend the cells in PBS or HBSS and analyze immediately on a flow cytometer, typically using the FITC channel for detection of the oxidized, fluorescent product DCF.[11]
Visualizations
Caption: Experimental workflow for flow cytometry analysis.
Caption: Proposed signaling pathway of this compound.
Caption: Logical relationship of the experimental design.
References
- 1. This compound Suppresses the Growth of Colorectal Cancer Cells through P53 Signaling Dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound exerts anti-cancer activities in various human thyroid cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Inhibits Hepatocellular Carcinoma Cell Growth by Inducing Cell-cycle Arrest, Apoptosis, and Autophagy-related Protein Expression | Anticancer Research [ar.iiarjournals.org]
- 4. This compound induces cell cycle arrest and apoptosis via the AKT/p38 MAPK/ERK1/2 signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 6. scispace.com [scispace.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kumc.edu [kumc.edu]
- 9. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 10. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 11. Flow Cytometric Detection of Reactive Oxygen Species [bio-protocol.org]
Application Notes: Western Blot Analysis of Flavopereirine's Anti-Cancer Mechanisms
Introduction
Flavopereirine, a β-carboline alkaloid isolated from Geissospermum vellosii, has demonstrated significant anti-cancer properties across various cancer cell lines.[1][2][3] Its therapeutic potential stems from its ability to induce cell cycle arrest, apoptosis, and autophagy by modulating key signaling pathways.[1][4][5] Western blot analysis is an indispensable technique for elucidating the molecular mechanisms underlying this compound's effects by detecting changes in the expression and post-translational modifications of target proteins.[6] These application notes provide a comprehensive guide for researchers utilizing Western blot to investigate the cellular targets of this compound.
Key Signaling Pathways Modulated by this compound
This compound exerts its anti-cancer effects by influencing several critical signaling cascades:
-
Apoptosis Induction: this compound activates both the intrinsic and extrinsic apoptotic pathways. This is characterized by the activation of initiator caspases (caspase-8 and caspase-9) and executioner caspase-3, leading to the cleavage of Poly (ADP-ribose) polymerase (PARP).[1]
-
Cell Cycle Regulation: The compound can induce cell cycle arrest at different phases (G0/G1, S, or G2/M) depending on the cancer cell type, by altering the expression of cell cycle regulatory proteins.[2][4][5]
-
PI3K/Akt/mTOR Pathway Inhibition: this compound has been shown to decrease the phosphorylation of Akt and mTOR, key proteins in a pathway crucial for cell survival and proliferation.[1]
-
MAPK Pathway Activation: In contrast to its inhibitory effects on the Akt pathway, this compound can activate the p38 MAPK and ERK signaling pathways, which are involved in apoptosis and cellular stress responses.[1][4][5]
-
JAK/STAT Pathway Inhibition: this compound can suppress the JAK/STAT signaling pathway, which is often constitutively active in cancer and promotes cell proliferation and survival.[4][7]
-
p53 Signaling Dependence: The tumor suppressor protein p53 plays a significant role in this compound-mediated cell growth suppression.[2][8]
Quantitative Data Summary
The following tables summarize the key proteins targeted by this compound and their observed changes in expression or phosphorylation as determined by Western blot analysis in various cancer cell lines.
Table 1: Apoptosis-Related Protein Modulation by this compound
| Protein | Change upon this compound Treatment | Cancer Cell Line(s) | Reference(s) |
| Cleaved Caspase-3 | Increased | Thyroid, Oral | [1][3] |
| Cleaved Caspase-8 | Increased | Thyroid | [1] |
| Cleaved Caspase-9 | Increased | Thyroid, Oral | [1][3] |
| Cleaved PARP | Increased | Thyroid | [1] |
| Bax | Increased | Oral | [3] |
| Bcl-2 | Decreased | Oral | [3] |
Table 2: Cell Cycle Regulatory Protein Modulation by this compound
| Protein | Change upon this compound Treatment | Cancer Cell Line(s) | Reference(s) |
| CDK1 | Decreased | Oral | [3] |
| Cyclin B1 | Decreased | Oral | [3] |
| CDC2 | Decreased | Oral | [3] |
| p21 | Upregulated | Colorectal | [2] |
Table 3: Signaling Pathway Protein Modulation by this compound
| Protein | Change upon this compound Treatment | Signaling Pathway | Cancer Cell Line(s) | Reference(s) |
| p-Akt | Decreased | PI3K/Akt/mTOR | Thyroid, Breast | [1][4][5] |
| p-mTOR | Decreased | PI3K/Akt/mTOR | Thyroid | [1] |
| p-ERK | Increased | MAPK | Thyroid, Breast | [1][4][5] |
| p-p38 | Increased | MAPK | Thyroid, Breast | [1][4][5] |
| p-JAK2 | Decreased | JAK/STAT | Oral | [4][7] |
| p-STAT3 | Decreased | JAK/STAT | Colorectal, Oral | [2][4][7] |
| p-STAT5 | Decreased | JAK/STAT | Oral | [4][7] |
| p53 | Increased/Upregulated | p53 Signaling | Colorectal | [2][8] |
| LASP1 | Increased | JAK/STAT | Oral | [3][7] |
Experimental Protocols
Protocol 1: Western Blot Analysis of Apoptosis Markers
This protocol details the steps to analyze the expression of key apoptosis-related proteins in response to this compound treatment.
-
Cell Culture and Treatment:
-
Plate cancer cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (e.g., 7.5, 10, 15 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 48 hours).[1]
-
-
Protein Extraction:
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[3][9]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[9]
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.[3]
-
-
SDS-PAGE and Protein Transfer:
-
Prepare protein samples by mixing with Laemmli sample buffer and heating at 95-100°C for 5 minutes.[9]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.[10]
-
Perform electrophoresis to separate proteins based on molecular weight.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.[1][3]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[11]
-
Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax) overnight at 4°C with gentle agitation.[11]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
Protocol 2: Analysis of Phosphorylated Signaling Proteins
This protocol is adapted for the detection of phosphorylated proteins, which are often indicative of pathway activation or inhibition.
-
Follow steps 1-3 from Protocol 1.
-
Immunoblotting (modified):
-
Use a blocking buffer of 5% BSA in TBST, as milk contains phosphoproteins that can interfere with the signal.
-
Incubate with primary antibodies specific for the phosphorylated forms of target proteins (e.g., p-Akt, p-ERK, p-p38).
-
To assess total protein levels, the same membrane can be stripped and re-probed with an antibody that recognizes the total, non-phosphorylated form of the protein.
-
-
Follow steps 5 and 6 from Protocol 1 for washing, secondary antibody incubation, and detection.
Visualizations
Caption: this compound's multifaceted impact on key cancer signaling pathways.
Caption: Standardized workflow for Western blot analysis.
References
- 1. This compound exerts anti-cancer activities in various human thyroid cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Suppresses the Growth of Colorectal Cancer Cells through P53 Signaling Dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Suppresses the Progression of Human Oral Cancer by Inhibiting the JAK-STAT Signaling Pathway via Targeting LASP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound induces cell cycle arrest and apoptosis via the AKT/p38 MAPK/ERK1/2 signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. dovepress.com [dovepress.com]
- 8. This compound Suppresses the Growth of Colorectal Cancer Cells through P53 Signaling Dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Flavopereirine Xenograft Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flavopereirine, a β-carboline alkaloid derived from Geissospermum vellosii, has demonstrated significant anti-cancer properties across a range of human cancers, including oral, colorectal, breast, glioblastoma, and thyroid cancers.[1][2][3] Preclinical evaluation of this compound's efficacy in vivo is crucial for its development as a potential therapeutic agent. The xenograft mouse model is a widely used and effective method for assessing the anti-tumor activity of novel compounds in a living organism.
This document provides a detailed protocol for establishing and utilizing a xenograft mouse model to evaluate the therapeutic potential of this compound. It includes methodologies for cell line selection, tumor implantation, treatment administration, and endpoint analysis, as well as an overview of the key signaling pathways modulated by this compound.
Quantitative Data Summary
The following table summarizes the in vivo efficacy of this compound in a xenograft model of human oral cancer.
| Treatment Group | Mean Tumor Weight (g) | Mean Tumor Volume (mm³) | Reference |
| Vehicle Control | ~1.2 | ~1200 | [3] |
| This compound (5 mg/kg) | ~0.5 | ~500 | [3] |
Experimental Protocols
Cell Line-Derived Xenograft (CDX) Model Protocol
This protocol is based on a study by Xu et al. (2021) and provides a framework for evaluating this compound in a subcutaneous xenograft model.[3]
1. Cell Line and Culture:
-
Cell Line: Human oral cancer cell line BcaCD885. This protocol can be adapted for other cancer cell lines known to be sensitive to this compound.
-
Culture Medium: Culture cells in the recommended medium supplemented with fetal bovine serum and antibiotics.
-
Incubation Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
2. Animal Model:
-
Species: Immunodeficient mice (e.g., BALB/c nude mice).
-
Age/Weight: 4-6 weeks old.
-
Acclimatization: Allow mice to acclimatize for at least one week before the start of the experiment.
3. Tumor Inoculation:
-
Harvest cultured BcaCD885 cells during the exponential growth phase.
-
Prepare a single-cell suspension in a sterile, serum-free medium or phosphate-buffered saline (PBS).
-
Subcutaneously inoculate approximately 1 x 10^6 BcaCD885 cells in a volume of 100 µL into the flank of each mouse.[3]
-
Monitor the mice regularly for tumor formation.
4. Treatment with this compound:
-
Tumor Growth: Once the tumor volume reaches approximately 50 mm³, randomize the mice into a vehicle control group and a this compound treatment group (n=8 per group).[3]
-
This compound Preparation: Prepare this compound at a concentration of 5 mg/kg body weight in a suitable vehicle (e.g., 25% PEG).[3]
-
Administration: Administer this compound or the vehicle control daily for 5 days per week via intraperitoneal injection.[3]
-
Duration: Continue the treatment for 5 weeks.[3]
5. Monitoring and Endpoints:
-
Tumor Measurement: Measure the tumor length and width twice a week using digital calipers.
-
Tumor Volume Calculation: Calculate the tumor volume using the formula: V = 0.524 × length × width².[3]
-
Body Weight: Monitor the body weight of the mice regularly as an indicator of toxicity.
-
Endpoint: At the end of the 5-week treatment period, euthanize the mice and excise the tumors.
-
Analysis: Measure the final tumor weight and volume. Tissues can be collected for further analysis, such as immunohistochemistry (e.g., for Ki-67 to assess proliferation).[3]
Signaling Pathways and Mechanism of Action
This compound exerts its anti-cancer effects by modulating several key signaling pathways.[1][3][4][5] Understanding these pathways is crucial for interpreting the results of xenograft studies.
-
JAK/STAT Pathway: In oral cancer, this compound has been shown to upregulate LASP1, which in turn inactivates the JAK/STAT signaling pathway, leading to reduced proliferation and tumor growth.[3]
-
AKT/p38 MAPK/ERK1/2 Pathway: In breast cancer cells, this compound induces cell cycle arrest and apoptosis by modulating the AKT/p38 MAPK/ERK1/2 signaling pathway.[4]
-
p53 Signaling: In colorectal cancer, this compound's anti-tumor activity is dependent on functional p53 signaling.[5] It upregulates p53 and p21, leading to cell cycle arrest and apoptosis.[5]
Visualizations
Caption: Experimental workflow for the this compound xenograft mouse model.
Caption: this compound inhibits the JAK/STAT signaling pathway in oral cancer.
Caption: this compound induces apoptosis via the AKT/p38/ERK pathway in breast cancer.
References
- 1. This compound exerts anti-cancer activities in various human thyroid cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Inhibits Hepatocellular Carcinoma Cell Growth by Inducing Cell-cycle Arrest, Apoptosis, and Autophagy-related Protein Expression | Anticancer Research [ar.iiarjournals.org]
- 3. This compound Suppresses the Progression of Human Oral Cancer by Inhibiting the JAK-STAT Signaling Pathway via Targeting LASP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound induces cell cycle arrest and apoptosis via the AKT/p38 MAPK/ERK1/2 signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Suppresses the Growth of Colorectal Cancer Cells through P53 Signaling Dependence - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Flavopereirine using High-Performance Liquid Chromatography (HPLC)
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Flavopereirine, a β-carboline alkaloid with potential therapeutic properties.[1][2] The described method utilizes a reversed-phase C18 column with UV detection, providing a robust and reliable approach for the quantification of this compound in various sample matrices. This document provides a comprehensive protocol for sample preparation, chromatographic conditions, and a detailed method validation strategy based on the International Council for Harmonisation (ICH) guidelines to ensure the method's accuracy, precision, and reliability.
Introduction
This compound is a naturally occurring β-carboline alkaloid isolated from the bark of Geissospermum vellosii.[1] It has demonstrated a range of biological activities, including antiplasmodial and antileishmanial properties, and has been shown to selectively inhibit DNA synthesis in cancer cells.[1][2] As research into the therapeutic potential of this compound continues, the need for a validated, high-quality analytical method for its accurate quantification is critical for researchers, scientists, and drug development professionals. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of pharmaceutical compounds.[3][4] This application note presents a proposed HPLC method for the analysis of this compound and a comprehensive protocol for its validation.
Experimental
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector is recommended for this method.
Table 1: Proposed HPLC Chromatographic Conditions
| Parameter | Recommended Setting |
| HPLC System | Quaternary or Binary HPLC Pump, Autosampler, Column Oven, UV/PDA Detector |
| Column | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 0-2 min: 20% B2-10 min: 20-80% B10-12 min: 80% B12-13 min: 80-20% B13-15 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or as determined by UV scan of this compound) |
| Run Time | 15 minutes |
Reagent and Sample Preparation
Proper preparation of standards and samples is crucial for accurate and reproducible results.
Reagents:
-
Acetonitrile (HPLC Grade)
-
Formic acid (Analytical Grade)
-
Methanol (HPLC Grade)
-
Purified Water (HPLC Grade)
-
This compound Reference Standard
Standard Solution Preparation:
-
Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound Reference Standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired range (e.g., 1-50 µg/mL).
Sample Preparation (from plant material):
-
Accurately weigh a suitable amount of the powdered plant material.
-
Transfer to a suitable flask and add a known volume of methanol.
-
Sonicate for 30 minutes to extract this compound.
-
Centrifuge the extract to pellet the solid material.
-
Filter the supernatant through a 0.45 µm syringe filter before injection.
Method Validation Protocol
The proposed HPLC method must be validated to ensure it is suitable for its intended purpose. The validation should be performed according to ICH guidelines and should include the following parameters:
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of other components that may be expected to be present. This can be demonstrated by analyzing a blank (mobile phase), a placebo (if applicable), and the this compound standard. The peak for this compound should be well-resolved from any other peaks.
Linearity
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Protocol: Prepare a series of at least five concentrations of this compound working standard solutions across the expected analytical range (e.g., 80% to 120% of the target concentration). Inject each concentration in triplicate. Plot a calibration curve of the mean peak area against the concentration.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.
-
Protocol: Perform recovery studies by spiking a known concentration of this compound into a placebo or sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each level in triplicate.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
Precision is the measure of the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.
-
Repeatability (Intra-day Precision):
-
Protocol: Prepare six individual samples of this compound at 100% of the target concentration. Analyze the samples on the same day, with the same analyst and instrument.
-
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.
-
-
Intermediate Precision (Inter-day Precision):
-
Protocol: Repeat the repeatability study on a different day with a different analyst and/or instrument.
-
Acceptance Criteria: The RSD should be ≤ 2.0%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. It can be determined based on a signal-to-noise ratio of 3:1.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It can be determined based on a signal-to-noise ratio of 10:1.
Robustness
The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
-
Protocol: Introduce small variations in the method parameters, such as the flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%).
-
Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria, and the RSD of the results should be ≤ 2.0%.
Table 2: Summary of Method Validation Parameters and Acceptance Criteria
| Validation Parameter | Protocol Summary | Acceptance Criteria |
| Specificity | Analyze blank, placebo, and standard. | No interference at the retention time of this compound. |
| Linearity | Analyze ≥ 5 concentrations in triplicate. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | Spike placebo at 3 concentration levels (n=3). | Mean recovery between 98.0% and 102.0%. |
| Precision | ||
| - Repeatability | Analyze 6 samples at 100% concentration. | RSD ≤ 2.0%. |
| - Intermediate Precision | Repeatability on a different day/analyst/instrument. | RSD ≤ 2.0%. |
| LOD | Signal-to-noise ratio of 3:1. | - |
| LOQ | Signal-to-noise ratio of 10:1. | - |
| Robustness | Vary flow rate, temperature, mobile phase composition. | System suitability passes, RSD ≤ 2.0%. |
Data Presentation
The quantitative data obtained from the analysis should be summarized in a clear and structured table for easy comparison.
Table 3: Example of Quantitative Data Summary
| Sample ID | Injection 1 (Peak Area) | Injection 2 (Peak Area) | Injection 3 (Peak Area) | Mean Peak Area | Concentration (µg/mL) | %RSD |
| Standard 1 | ||||||
| Standard 2 | ||||||
| Sample A | ||||||
| Sample B |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: HPLC method validation protocol overview.
Conclusion
The proposed reversed-phase HPLC method provides a reliable and robust approach for the quantitative determination of this compound. The detailed validation protocol ensures that the method is suitable for its intended application in research and quality control environments. It is recommended that the method be fully validated before its implementation for routine analysis.
References
Application Notes and Protocols: Structural Analysis of Flavopereirine by NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Flavopereirine, a β-carboline alkaloid isolated from the bark of Geissospermum vellosii, has garnered significant interest within the scientific community due to its potential therapeutic properties, including antiplasmodial and cytotoxic activities. Elucidation of its complex chemical structure is paramount for understanding its mechanism of action and for guiding synthetic efforts. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of natural products like this compound. This document provides a comprehensive overview of the application of NMR spectroscopy for the structural analysis of this compound, including detailed experimental protocols and data interpretation.
While the complete structural elucidation of this compound using a full suite of NMR experiments (¹H, ¹³C, COSY, HSQC, and HMBC) is crucial for a definitive analysis, a comprehensive and publicly available dataset is not readily found in the current scientific literature. One study reports the ¹H NMR spectrum of this compound, providing valuable preliminary data.[1][2][3] This document will utilize this available information and supplement it with general protocols and theoretical considerations for a complete NMR structural analysis.
Structural Information
This compound possesses a pentacyclic ring system, presenting a unique structural challenge for characterization.
Quantitative NMR Data
A complete set of assigned ¹H and ¹³C NMR data for this compound is not available in the cited literature. The following table summarizes the reported ¹H NMR data.
Table 1: ¹H NMR Spectroscopic Data for this compound (300 MHz, CD₃OD)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| 9.16 | s | - |
| 8.87 | d | 6.3 |
| 8.76 | d | 9.0 |
| 8.66 | d | 6.9 |
| 8.36 | d | 7.8 |
| 8.30 | d | 8.1 |
| 7.74 | t | 6.9 |
| 7.48 | t | 7.8 |
| Data from Silva et al., 2019.[1][2][3] |
Note: Without ¹³C and 2D NMR data, the assignment of these proton signals to specific positions on the this compound molecule remains speculative.
Experimental Protocols
The following are detailed protocols for the key NMR experiments required for the complete structural elucidation of this compound.
Sample Preparation
-
Dissolution: Accurately weigh approximately 5-10 mg of purified this compound and dissolve it in 0.6 mL of a suitable deuterated solvent (e.g., methanol-d₄ (CD₃OD), chloroform-d (CDCl₃), or dimethyl sulfoxide-d₆ (DMSO-d₆)). The choice of solvent should be based on the solubility of the compound and the desired resolution of the NMR signals.
-
Filtration: If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).
1D NMR Spectroscopy
a) ¹H NMR (Proton) Spectroscopy
-
Purpose: To determine the number of different types of protons, their chemical environments, and their neighboring protons through spin-spin coupling.
-
Instrument: A high-field NMR spectrometer (e.g., 300 MHz or higher).
-
Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., zg30).
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 2-4 seconds.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
b) ¹³C NMR (Carbon) Spectroscopy
-
Purpose: To determine the number of different types of carbon atoms in the molecule.
-
Instrument: A high-field NMR spectrometer equipped with a carbon probe.
-
Parameters:
-
Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2 seconds.
-
-
Processing: Apply Fourier transformation with an exponential window function, phase correction, and baseline correction.
2D NMR Spectroscopy
a) COSY (Correlation Spectroscopy)
-
Purpose: To identify protons that are coupled to each other (typically through 2-3 bonds).
-
Pulse Sequence: cosygpqf
-
Parameters:
-
Spectral Width (F2 and F1): 0-12 ppm.
-
Number of Increments (F1): 256-512.
-
Number of Scans: 4-8 per increment.
-
-
Processing: Apply a sine-bell window function in both dimensions before Fourier transformation.
b) HSQC (Heteronuclear Single Quantum Coherence)
-
Purpose: To identify direct one-bond correlations between protons and carbons.
-
Pulse Sequence: hsqcedetgpsisp2.3
-
Parameters:
-
Spectral Width (F2 - ¹H): 0-12 ppm.
-
Spectral Width (F1 - ¹³C): 0-180 ppm.
-
Number of Increments (F1): 128-256.
-
Number of Scans: 8-16 per increment.
-
-
Processing: Apply a squared sine-bell window function in both dimensions.
c) HMBC (Heteronuclear Multiple Bond Correlation)
-
Purpose: To identify long-range correlations (typically 2-4 bonds) between protons and carbons.
-
Pulse Sequence: hmbcgplpndqf
-
Parameters:
-
Spectral Width (F2 - ¹H): 0-12 ppm.
-
Spectral Width (F1 - ¹³C): 0-200 ppm.
-
Number of Increments (F1): 256-512.
-
Number of Scans: 16-32 per increment.
-
-
Processing: Apply a sine-bell window function in both dimensions.
Data Analysis and Structural Elucidation Workflow
The following diagram illustrates the logical workflow for the structural elucidation of this compound using the data obtained from the NMR experiments.
Caption: Workflow for this compound structural elucidation using NMR.
Signaling Pathways and Key Correlations (Theoretical)
Without the actual 2D NMR data, we can only propose a theoretical diagram of the key correlations that would be expected for the structural elucidation of this compound. The following diagram illustrates the types of correlations that would be crucial for piecing together the molecular structure.
Caption: Key theoretical 2D NMR correlations for this compound.
Conclusion
NMR spectroscopy is a powerful and essential technique for the structural elucidation of complex natural products like this compound. While the currently available literature provides a starting point with ¹H NMR data, a complete analysis necessitates a full suite of 1D and 2D NMR experiments, including ¹³C, COSY, HSQC, and HMBC. The protocols and workflows outlined in this document provide a comprehensive guide for researchers to perform and interpret these experiments, ultimately leading to the unambiguous structural assignment of this compound and paving the way for further investigation into its promising biological activities. The acquisition and publication of a complete, assigned NMR dataset for this compound would be a valuable contribution to the natural products and medicinal chemistry communities.
References
- 1. This compound—An Alkaloid Derived from Geissospermum vellosii—Presents Leishmanicidal Activity In Vitro | MDPI [mdpi.com]
- 2. This compound-An Alkaloid Derived from Geissospermum vellosii-Presents Leishmanicidal Activity In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound—An Alkaloid Derived from Geissospermum vellosii—Presents Leishmanicidal Activity In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Preparing Flavopereirine Stock Solutions for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Flavopereirine is a β-carboline alkaloid derived from Geissospermum vellosii that has demonstrated significant anti-cancer properties across various human cancer cell lines, including oral, breast, colorectal, and thyroid cancers.[1][2][3][4] Its mechanisms of action involve the modulation of several key signaling pathways, such as JAK/STAT, AKT/p38 MAPK/ERK1/2, and p53, leading to the induction of cell cycle arrest and apoptosis.[1][2][4][5] Due to its low solubility in aqueous solutions, the preparation of a concentrated stock solution in a suitable organic solvent is a critical first step for reliable and reproducible in vitro experiments. This document provides a comprehensive protocol for the preparation, storage, and application of this compound stock solutions for cell culture assays.
Quantitative Data Summary
A summary of the key physicochemical properties of this compound is provided below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₁₇H₁₅N₂⁺ | [6] |
| Molecular Weight | 247.32 g/mol | [6][7] |
| Appearance | Solid, crystalline powder | [6] |
| Solubility | Soluble in DMSO. Also soluble in ethanol. | [6][8] |
| Storage (Powder) | 3 years at -20°C; 2 years at 4°C | [6] |
| Storage (In Solvent) | 6 months at -80°C; 1 month at -20°C | [6] |
Experimental Protocols
2.1. Safety Precautions
-
Handle this compound powder in a chemical fume hood to prevent inhalation.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and nitrile gloves.
-
Dispose of all contaminated materials (e.g., pipette tips, tubes) as hazardous waste according to institutional guidelines.
2.2. Materials Required
-
This compound powder
-
Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber, or foil-wrapped microcentrifuge tubes (1.5 mL or 2 mL)
-
Calibrated analytical balance
-
Sterile, filtered pipette tips and pipettes
-
Vortex mixer
-
Cell culture medium appropriate for your cell line
2.3. Preparation of Concentrated Stock Solution (e.g., 10 mM)
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration. Adjust calculations as needed for different desired concentrations.
-
Equilibration: Before opening, allow the vial of this compound powder to reach room temperature to prevent water condensation.
-
Weighing: In a chemical fume hood, accurately weigh the required amount of this compound powder. To prepare 1 mL of a 10 mM stock solution, weigh out 2.47 mg.
-
Calculation: Volume (L) x Concentration (mol/L) x Molecular Weight ( g/mol ) = Mass (g)
-
0.001 L x 0.01 mol/L x 247.32 g/mol = 0.00247 g = 2.47 mg
-
-
Dissolution: Transfer the weighed powder into a sterile amber microcentrifuge tube. Add the calculated volume of sterile DMSO (e.g., 1 mL for 2.47 mg) to the tube.
-
Mixing: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath may be used to aid dissolution if necessary.[9]
-
Sterilization: A stock solution prepared with sterile DMSO under aseptic conditions is generally considered sterile. Filtration of DMSO-based solutions is often not recommended as the compound may adhere to the filter membrane.[9]
-
Storage & Aliquoting: Aliquot the concentrated stock solution into smaller, single-use volumes in sterile amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.[6] Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[6]
2.4. Preparation of Working Solutions for Cell Treatment
-
Thawing: At the time of the experiment, thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Dilution: Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment. For example, working concentrations for this compound in cell viability assays have been reported in the range of 25 µM to 100 µM.[1]
-
Important Considerations:
-
Final DMSO Concentration: The final concentration of DMSO in the cell culture medium must be kept to a minimum (ideally ≤ 0.1%) to prevent solvent-induced cytotoxicity.[9]
-
Vehicle Control: Always include a vehicle control in your experiments. This group should consist of cells treated with the same final concentration of DMSO as the highest concentration of this compound used, but without the compound itself.[9]
-
Visualizations
3.1. Experimental Workflow
The following diagram outlines the key steps for preparing this compound stock and working solutions.
3.2. Signaling Pathway
This compound has been shown to suppress the progression of several cancers by inhibiting the Janus kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) signaling pathway.[1] The diagram below illustrates this inhibitory mechanism.
References
- 1. This compound Suppresses the Progression of Human Oral Cancer by Inhibiting the JAK-STAT Signaling Pathway via Targeting LASP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound exerts anti-cancer activities in various human thyroid cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Suppresses the Growth of Colorectal Cancer Cells through P53 Signaling Dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. beljanski.org [beljanski.org]
- 6. This compound | alkaloid | CAS# 6784-38-9 | InvivoChem [invivochem.com]
- 7. This compound | C17H15N2+ | CID 65171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | 6784-38-9 | Benchchem [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application of Flavopereirine in Oral Cancer Cell Lines: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Flavopereirine, a β-carboline alkaloid derived from the bark of Geissospermum vellosii, has emerged as a promising anti-cancer agent.[1][2] This document provides detailed application notes and protocols for the use of this compound in oral cancer cell line research, based on findings that demonstrate its efficacy in inhibiting cancer progression. Studies have shown that this compound significantly suppresses proliferation, migration, and invasion of oral cancer cells, while concurrently inducing apoptosis.[1][3][4] The primary mechanism of action identified is the inactivation of the JAK/STAT signaling pathway, mediated by the upregulation of LASP1.[1][3][4]
Data Presentation: Quantitative Effects of this compound
The anti-cancer effects of this compound on human oral cancer cell lines, specifically BcaCD885 and Tca8113, have been quantified across several key cellular processes.
Table 1: Inhibition of Cell Viability by this compound
| Cell Line | Concentration (μmol/L) | Time (h) | % Reduction in Viability (Mean ± SD) |
| BcaCD885 | 25 | 72 | Significant Reduction |
| 50 | 72 | Significant Reduction | |
| 100 | 72 | Significant Reduction | |
| 25 | 96 | Significant Reduction | |
| 50 | 96 | Significant Reduction | |
| 100 | 96 | Significant Reduction** | |
| Tca8113 | 25 | 72 | Significant Reduction |
| 50 | 72 | Significant Reduction | |
| 100 | 72 | Significant Reduction | |
| 25 | 96 | Significant Reduction | |
| 50 | 96 | Significant Reduction | |
| 100 | 96 | Significant Reduction** | |
| *p < 0.01, **p < 0.001 compared to control. Data extracted from MTT assays.[1] |
Table 2: Induction of Apoptosis and Cell Cycle Arrest by this compound
| Cell Line | Concentration (μmol/L) | Effect on Apoptosis | Effect on Cell Cycle |
| BcaCD885 | 50 | Significant Increase | G2/M Phase Arrest |
| 100 | Significant Increase | G2/M Phase Arrest | |
| Tca8113 | 50 | Significant Increase | G2/M Phase Arrest |
| 100 | Significant Increase | G2/M Phase Arrest | |
| Data based on flow cytometry analysis.[1][4] |
Table 3: Inhibition of Cell Migration and Invasion by this compound
| Cell Line | Concentration (μmol/L) | % Inhibition of Migration (Mean ± SD) | % Inhibition of Invasion (Mean ± SD) |
| BcaCD885 | 50 | Significant Reduction | Significant Reduction |
| 100 | Significant Reduction | Significant Reduction | |
| Tca8113 | 50 | Significant Reduction | Significant Reduction |
| 100 | Significant Reduction | Significant Reduction | |
| *p < 0.01 compared to control. Data from Transwell assays.[1] |
Table 4: Modulation of Key Proteins in the JAK/STAT Pathway by this compound
| Cell Line | Concentration (μmol/L) | p-JAK2 Expression | p-STAT3 Expression | p-STAT5 Expression | LASP1 Expression |
| BcaCD885 | 50 | Significantly Decreased | Significantly Decreased | Significantly Decreased | Significantly Increased |
| 100 | Significantly Decreased | Significantly Decreased | Significantly Decreased | Significantly Increased | |
| Tca8113 | 50 | Significantly Decreased | Significantly Decreased | Significantly Decreased | Significantly Increased |
| 100 | Significantly Decreased | Significantly Decreased | Significantly Decreased | Significantly Increased | |
| *p < 0.01 compared to control. Data from Western blot analysis.[1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Culture and this compound Treatment
-
Cell Lines: Human oral cancer cell lines BcaCD885 and Tca8113, and a normal oral epithelial cell line (HOES) can be used.[1]
-
Culture Medium: Culture cells in DMEM (Gibco) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
This compound Preparation: Dissolve this compound (purity >98%) in DMSO to create a stock solution. Further dilute with culture medium to achieve final concentrations (e.g., 25, 50, and 100 µmol/L).[1]
MTT Assay for Cell Viability
-
Cell Seeding: Seed cells (e.g., 5 x 10³ cells/well) into 96-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of this compound for specified durations (e.g., 24, 48, 72, 96 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
Flow Cytometry for Apoptosis and Cell Cycle Analysis
-
Cell Preparation: Culture and treat cells with this compound as described above.
-
Harvesting: Harvest cells by trypsinization and wash with ice-cold PBS.
-
Apoptosis Analysis: Resuspend cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.
-
Cell Cycle Analysis: Fix cells in 70% ice-cold ethanol overnight. Wash with PBS and incubate with RNase A and PI for 30 minutes.
-
Data Acquisition: Analyze the stained cells using a flow cytometer.
Transwell Assay for Cell Migration and Invasion
-
Chamber Preparation: For invasion assays, pre-coat the upper chamber of a Transwell insert with Matrigel. No coating is required for migration assays.
-
Cell Seeding: Seed serum-starved cells into the upper chamber.
-
Treatment: Add this compound to the upper chamber.
-
Chemoattractant: Add complete medium to the lower chamber as a chemoattractant.
-
Incubation: Incubate for 24-48 hours.
-
Staining and Counting: Remove non-migrated/invaded cells from the top surface. Fix and stain the cells on the bottom surface with crystal violet. Count the stained cells under a microscope.
Western Blot Analysis
-
Protein Extraction: Lyse treated cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA protein assay kit.
-
Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Antibody Incubation: Incubate the membrane with primary antibodies (e.g., against p-JAK2, p-STAT3, p-STAT5, LASP1, β-actin) overnight at 4°C.
-
Secondary Antibody: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detection: Visualize the protein bands using an ECL detection system.
Visualizations: Signaling Pathways and Workflows
Caption: this compound's mechanism in oral cancer cells.
Caption: Workflow for in vitro analysis of this compound.
References
- 1. This compound Suppresses the Progression of Human Oral Cancer by Inhibiting the JAK-STAT Signaling Pathway via Targeting LASP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound exerts anti-cancer activities in various human thyroid cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. This compound Suppresses the Progression of Human Oral Cancer by Inhibiting the JAK-STAT Signaling Pathway via Targeting LASP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Flavopereirine Effects in Colorectal Cancer Models
Introduction
Flavopereirine, a β-carboline alkaloid extracted from the bark of Geissospermum vellosii, has demonstrated significant anti-cancer properties in various cancer models, including colorectal cancer (CRC).[1][2][3] It has been shown to selectively inhibit the proliferation of CRC cells over their normal counterparts.[1][4] Mechanistically, this compound induces both intrinsic and extrinsic apoptosis, promotes G2/M-phase cell cycle arrest, and suppresses the growth of CRC cells in a p53-dependent manner.[1][5][6] These application notes provide a comprehensive overview and detailed protocols for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound in colorectal cancer.
Key Findings on this compound in Colorectal Cancer
Recent studies have elucidated several key effects of this compound on colorectal cancer cells:
-
Reduces Cell Viability: this compound significantly decreases the viability of various CRC cell lines in a dose-dependent manner.[1][7]
-
Induces Apoptosis: The compound triggers both intrinsic and extrinsic apoptotic pathways, leading to cancer cell death.[5][6]
-
Causes Cell Cycle Arrest: this compound induces G2/M-phase cell cycle arrest in CRC cells.[1][8]
-
P53-Dependent Mechanism: The anti-cancer effects of this compound are largely dependent on the presence of functional p53.[1][2] It enhances p53 expression and phosphorylation, which in turn upregulates p21.[1][5]
-
In Vivo Efficacy: In animal models, this compound has been shown to significantly repress the growth of CRC cell xenografts.[1][2]
Data Presentation
Table 1: In Vitro Efficacy of this compound on Colorectal Cancer Cell Viability
| Cell Line | Treatment Duration | IC50 (µM) | Reference |
| HCT116 (p53+/+) | 24 hours | ~15 µM | [1][5] |
| HCT116 (p53+/+) | 48 hours | ~10 µM | [1][5] |
| DLD1 | 24 hours | ~20 µM | [1][5] |
| DLD1 | 48 hours | ~15 µM | [1][5] |
| HCT116 (p53-/-) | 48 hours | > 20 µM | [1][5] |
| Caco-2 | 48 hours | > 20 µM | [1][5] |
Table 2: Effect of this compound on Cell Cycle Distribution in HCT116 Cells (24-hour treatment)
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |
| Control (DMSO) | 55.3 | 20.1 | 24.6 | [1][8] |
| This compound (10 µM) | 42.1 | 15.8 | 42.1 | [1][8] |
| This compound (15 µM) | 35.2 | 12.3 | 52.5 | [1][8] |
Table 3: In Vivo Tumor Growth Inhibition by this compound in HCT116 Xenograft Model
| Treatment Group | Average Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | Reference |
| Vehicle Control | ~1800 | - | [1] |
| This compound (2 mg/kg) | ~800 | ~55% | [1] |
Experimental Protocols
Cell Viability Assay (CCK-8 Assay)
This protocol is for determining the effect of this compound on the viability of colorectal cancer cells.
Materials:
-
Colorectal cancer cell lines (e.g., HCT116, DLD1)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound stock solution (dissolved in DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Seed CRC cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete growth medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of this compound in complete growth medium. The final concentrations should range from 0 to 50 µM. Ensure the final DMSO concentration is less than 0.1%.
-
Replace the medium in each well with 100 µL of the prepared this compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plates for 24 or 48 hours.
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis in CRC cells treated with this compound using flow cytometry.
Materials:
-
Colorectal cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed CRC cells into 6-well plates at a density of 2 x 10⁵ cells/well.
-
After 24 hours, treat the cells with various concentrations of this compound for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the effect of this compound on the cell cycle distribution of CRC cells.
Materials:
-
Colorectal cancer cell lines
-
6-well plates
-
This compound
-
70% ethanol (ice-cold)
-
PBS
-
RNase A
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed and treat CRC cells with this compound as described in the apoptosis assay protocol.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL PI.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the cell cycle distribution by flow cytometry.
Western Blot Analysis
This protocol is for detecting changes in protein expression in key signaling pathways affected by this compound.
Materials:
-
Treated and untreated CRC cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., p53, p21, Caspase-3, PARP, Cyclin B1, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.
Visualizations
Caption: Proposed mechanism of this compound in colorectal cancer cells.
Caption: Experimental workflow for studying this compound in CRC models.
References
- 1. This compound Suppresses the Growth of Colorectal Cancer Cells through P53 Signaling Dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Suppresses the Growth of Colorectal Cancer Cells through P53 Signaling Dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound exerts anti-cancer activities in various human thyroid cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Flavopereirine Concentration for In Vitro Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Flavopereirine for in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in in vitro experiments?
A1: The effective concentration of this compound can vary significantly depending on the cell line and the specific biological endpoint being investigated. Based on published studies, a common starting range for this compound is between 25 µM and 100 µM.[1] It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q2: How should I dissolve this compound for in vitro use?
A2: this compound is soluble in DMSO.[2] For cell culture applications, it is standard practice to prepare a concentrated stock solution in DMSO and then dilute it to the final desired concentration in the cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[3]
Q3: How stable is this compound in cell culture media?
A3: While specific data on the half-life of this compound in cell culture media at 37°C is not extensively detailed in the provided search results, it is a general best practice to prepare fresh dilutions of the compound from a stock solution for each experiment. This minimizes the potential for degradation and ensures the consistency of your results.[4]
Q4: What are the known signaling pathways affected by this compound?
A4: this compound has been shown to modulate multiple signaling pathways in cancer cells. These include the inhibition of the JAK/STAT pathway and the Akt pathway, as well as the activation of p38 and Erk pathways.[1][5] In some cancer types, like colorectal cancer, its effects are dependent on p53 signaling.[6][7]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or no observable effect of this compound treatment. | 1. Degradation of this compound: The compound may not be stable in your specific cell culture medium over the duration of the experiment. 2. Incorrect concentration: The concentration used may be too low for your cell line. 3. Cell line resistance: The target cells may be resistant to the effects of this compound. | 1. Prepare fresh this compound solutions for each experiment from a DMSO stock. 2. Perform a dose-response curve to determine the optimal effective concentration (e.g., IC50). 3. Review the literature to confirm if your cell line is expected to be sensitive to this compound. Consider testing a different cell line known to be responsive as a positive control. |
| Precipitation of this compound in the cell culture medium. | 1. Low solubility in aqueous media: this compound, like many small molecules, may have limited solubility in aqueous solutions. 2. Interaction with media components: Components of the serum or media may be causing precipitation. | 1. Ensure the final DMSO concentration in the media does not exceed a non-toxic level (typically <0.5%). Prepare intermediate dilutions if necessary. 2. Try preparing the final dilution in pre-warmed media and adding it to the cells immediately. Observe for precipitation under the microscope. |
| Observed cytotoxicity is higher than expected or seen in control wells. | 1. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. 2. Contamination: The cell culture may be contaminated. | 1. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control, and is at a non-toxic level. 2. Regularly check for and test for mycoplasma and other forms of contamination. |
| High variability in results between replicate wells or experiments. | 1. Inconsistent cell seeding: Uneven cell numbers across wells can lead to variable results. 2. Inaccurate pipetting of this compound: Small volumes of concentrated stock solutions can be difficult to pipette accurately. 3. Edge effects in multi-well plates: Evaporation from the outer wells of a plate can concentrate the compound and affect cell growth. | 1. Ensure a single-cell suspension before seeding and mix the cell suspension between pipetting. 2. Use calibrated pipettes and consider preparing a larger volume of the final dilution to be added to the wells. 3. To minimize edge effects, avoid using the outermost wells of the plate for experimental conditions and instead fill them with sterile PBS or media. |
Data Presentation
Table 1: IC50 Values of this compound in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time | IC50 (µM) |
| IHH-4 | Papillary Thyroid Carcinoma | CCK-8 | 48h | 10.2 |
| B-CPAP | Papillary Thyroid Carcinoma | CCK-8 | 48h | 12.5 |
| TPC-1 | Papillary Thyroid Carcinoma | CCK-8 | 48h | 15.8 |
| KTC-1 | Papillary Thyroid Carcinoma | CCK-8 | 48h | 18.3 |
| WRO | Follicular Thyroid Carcinoma | CCK-8 | 48h | 20.1 |
| K1 | Poorly Differentiated Thyroid Carcinoma | CCK-8 | 48h | 13.7 |
| 8505c | Anaplastic Thyroid Carcinoma | CCK-8 | 48h | 9.8 |
| KMH-2 | Anaplastic Thyroid Carcinoma | CCK-8 | 48h | 11.4 |
| BcaCD885 | Oral Cancer | MTT | 72h | Not explicitly stated, but significant viability reduction at 25-100µM |
| Tca8113 | Oral Cancer | MTT | 72h | Not explicitly stated, but significant viability reduction at 25-100µM |
| HCT116 | Colorectal Cancer | CCK8 | 24h & 48h | Not explicitly stated, but significant viability reduction at various concentrations |
| DLD1 | Colorectal Cancer | CCK8 | 24h & 48h | Not explicitly stated, but significant viability reduction at various concentrations |
Note: The IC50 values for oral and colorectal cancer cell lines were not explicitly provided in the search results but significant anti-proliferative effects were observed at the tested concentrations.[1][6]
Experimental Protocols
Cell Viability Assay (MTT/CCK-8)
This protocol is a generalized procedure based on methodologies described for this compound studies.[1][5]
-
Cell Seeding:
-
Harvest cells during the logarithmic growth phase.
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of culture medium.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.
-
Replace the medium in the 96-well plate with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO).
-
-
Incubation:
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT/CCK-8 Addition and Measurement:
-
For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Then, add 100 µL of a solubilization solution (e.g., DMSO) and measure the absorbance at 490 nm.[1]
-
For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours. Measure the absorbance at 450 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
-
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol is based on the methodology described for investigating this compound-induced apoptosis.[5]
-
Cell Treatment:
-
Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the specified time.
-
-
Cell Harvesting:
-
Harvest the cells by trypsinization and wash twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.
-
Visualizations
Caption: Experimental workflow for a cell viability assay with this compound.
Caption: Signaling pathways modulated by this compound in cancer cells.
References
- 1. This compound Suppresses the Progression of Human Oral Cancer by Inhibiting the JAK-STAT Signaling Pathway via Targeting LASP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 6784-38-9 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound exerts anti-cancer activities in various human thyroid cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound Suppresses the Growth of Colorectal Cancer Cells through P53 Signaling Dependence - PMC [pmc.ncbi.nlm.nih.gov]
Flavopereirine solubility issues in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with flavopereirine, focusing on its solubility challenges in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
This compound is a β-carboline alkaloid with potential anti-cancer properties.[1] Like many small molecule inhibitors, it is a hydrophobic compound with low solubility in water-based solutions such as cell culture media and buffers. This can lead to precipitation, which affects the accuracy and reproducibility of experimental results.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing concentrated stock solutions of this compound.[2][3] It is advisable to prepare a high-concentration stock (e.g., 10-20 mM) in anhydrous DMSO.
Q3: My this compound powder won't dissolve directly in my aqueous buffer (e.g., PBS). What should I do?
Direct dissolution of this compound in aqueous buffers is not recommended due to its poor solubility. Always prepare a concentrated stock solution in an organic solvent like DMSO first, and then dilute this stock into your aqueous buffer or cell culture medium.
Q4: I observed precipitation when I diluted my this compound DMSO stock into my cell culture medium. What causes this and how can I prevent it?
Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds. It occurs when the concentration of this compound exceeds its solubility limit in the final aqueous environment. The DMSO concentration is also reduced, diminishing its solubilizing effect.
To prevent this, you can:
-
Pre-warm the medium: Pre-warming the cell culture medium to 37°C can help increase the solubility of this compound.
-
Use a stepwise dilution method: Instead of adding the DMSO stock directly to the full volume of medium, first dilute the stock in a smaller volume of serum-free medium or PBS with gentle vortexing. Then, add this intermediate dilution to the final culture volume.
-
Rapid mixing: Add the this compound stock solution dropwise to the medium while gently swirling or vortexing to ensure rapid and even distribution.
-
Lower the final concentration: If precipitation persists, consider lowering the final working concentration of this compound in your experiment.
Q5: What is the maximum recommended final concentration of DMSO in cell culture experiments?
The final concentration of DMSO in cell culture medium should generally be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity. However, the tolerance can vary between cell lines, so it is best to determine the optimal concentration for your specific cells.
Troubleshooting Guide: Precipitation Issues
This guide addresses common precipitation problems encountered during experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Precipitate forms immediately upon adding this compound stock to the cell culture medium. | 1. The final concentration of this compound exceeds its solubility limit in the aqueous medium. 2. Improper dilution technique leading to localized high concentrations. 3. The stock solution is too concentrated. | 1. Decrease the final working concentration of this compound. 2. Pre-warm the medium to 37°C. Add the stock solution dropwise while gently swirling the medium. 3. Prepare a less concentrated intermediate stock solution in DMSO before the final dilution. |
| Precipitate appears after a few hours or days of incubation. | 1. The compound may be unstable in the aqueous environment over time. 2. Interaction with components in the cell culture medium. 3. Evaporation of the medium, leading to an increase in the compound's concentration. | 1. Consider performing media changes with freshly prepared this compound-containing media every 24-48 hours. 2. If compatible with your cell line, try using a serum-free or different basal media formulation. 3. Ensure proper humidification in the incubator to minimize evaporation. |
| Inconsistent experimental results. | 1. Undetected microprecipitation affecting the actual concentration of the compound in solution. 2. Inaccurate concentration of the stock solution. | 1. Before adding to cells, visually inspect the medium for any signs of precipitation. Consider filtering the final working solution through a 0.22 µm syringe filter. 2. Verify the concentration of your stock solution and prepare fresh stock solutions regularly. |
Quantitative Data
Table 1: Experimental Protocol for Determining Aqueous Solubility
| Step | Procedure | Notes |
| 1. Preparation of Saturated Solution | Add an excess amount of this compound powder to a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4) in a sealed vial. | The presence of undissolved solid is necessary to ensure saturation. |
| 2. Equilibration | Incubate the vial at a constant temperature (e.g., 25°C or 37°C) with constant agitation (e.g., on a shaker) for a sufficient period (e.g., 24-48 hours) to reach equilibrium. | Equilibrium is reached when the concentration of the dissolved compound in the supernatant remains constant over time. |
| 3. Separation of Undissolved Solid | Centrifuge the solution at high speed to pellet the undissolved solid. Carefully collect the supernatant without disturbing the pellet. Alternatively, filter the solution through a 0.22 µm filter. | This step is critical to ensure that only the dissolved compound is measured. |
| 4. Quantification | Determine the concentration of this compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry. | A standard curve of known this compound concentrations should be prepared in the same buffer to accurately quantify the solubility. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance in a sterile environment.
-
Dissolution: In a sterile vial, add the appropriate volume of anhydrous DMSO to the this compound powder to achieve the desired high-concentration stock solution (e.g., 10-20 mM).
-
Solubilization: Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming in a water bath (e.g., up to 37°C) may aid dissolution.
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: Preparation of Working Solution for Cell Culture
-
Thawing: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Pre-warming: Pre-warm the cell culture medium to 37°C.
-
Dilution: To achieve the final desired concentration, perform a serial dilution.
-
First, prepare an intermediate dilution by adding a small volume of the DMSO stock to a larger volume of pre-warmed, serum-free medium or PBS. Mix gently.
-
Then, add the intermediate dilution to the final volume of complete cell culture medium.
-
-
Mixing: Mix the final solution gently by inverting the tube or swirling the flask. Avoid vigorous vortexing.
-
Final Check: Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
Signaling Pathways and Experimental Workflows
This compound's Effect on Signaling Pathways
This compound has been shown to exert its anti-cancer effects by modulating key signaling pathways, including the JAK-STAT and AKT/p38 MAPK/ERK1/2 pathways.
-
JAK-STAT Pathway: this compound has been observed to inhibit the activation of the JAK-STAT signaling pathway. It has been shown to decrease the phosphorylation of JAK2, STAT3, and STAT5.[1][4] This inhibition is believed to be mediated, at least in part, by the upregulation of LASP1.[4]
-
AKT/p38 MAPK/ERK1/2 Pathway: this compound has been demonstrated to suppress the phosphorylation of AKT, a key regulator of cell survival.[5][6] Concurrently, it can increase the phosphorylation of p38 and ERK, which are involved in stress responses and apoptosis.[5][7]
Caption: this compound's dual inhibitory and activating effects on key signaling pathways.
Experimental Workflow for Handling this compound
The following diagram illustrates a recommended workflow for preparing and using this compound in in vitro experiments to minimize solubility issues.
Caption: Recommended workflow for preparing and using this compound in cell-based assays.
References
- 1. This compound Suppresses the Progression of Human Oral Cancer by Inhibiting the JAK-STAT Signaling Pathway via Targeting LASP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | alkaloid | CAS# 6784-38-9 | InvivoChem [invivochem.com]
- 3. This compound | 6784-38-9 | Benchchem [benchchem.com]
- 4. This compound Suppresses the Progression of Human Oral Cancer by Inhibiting the JAK-STAT Signaling Pathway via Targeting LASP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound exerts anti-cancer activities in various human thyroid cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. This compound induces cell cycle arrest and apoptosis via the AKT/p38 MAPK/ERK1/2 signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
assessing Flavopereirine stability in cell culture media
Welcome to the technical support center for Flavopereirine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in cell culture media and to offer troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a β-carboline alkaloid isolated from the bark of Geissospermum vellosii. It has demonstrated anti-cancer properties in various human cancer cell lines, including thyroid, oral, breast, and colon cancers. Its mechanisms of action involve the induction of cell cycle arrest, apoptosis, and autophagy. This compound has been shown to modulate several signaling pathways, including the Akt/mTOR, ERK, and p38 MAPK pathways. In some cancer types, it has also been found to inactivate the JAK/STAT signaling pathway.
Q2: What is the recommended solvent and storage condition for this compound stock solutions?
A2: It is recommended to dissolve this compound in an organic solvent such as DMSO to prepare a concentrated stock solution.[1] For long-term storage, stock solutions should be aliquoted into tightly sealed vials and stored at -20°C or -80°C to minimize degradation.[1] It is advisable to avoid repeated freeze-thaw cycles. For use in cell culture, the final concentration of the organic solvent should be kept low (typically below 0.1%) to avoid solvent-induced cytotoxicity.
Q3: How stable is this compound in cell culture media?
A3: The stability of this compound in cell culture media has not been extensively reported in publicly available literature. The stability of any small molecule in cell culture media can be influenced by several factors, including the pH of the medium, the incubation temperature (typically 37°C), exposure to light, and interactions with media components such as serum proteins and amino acids. It is crucial to experimentally determine the stability of this compound under your specific experimental conditions.
Q4: What are the potential degradation products of this compound in cell culture?
A4: Currently, there is no published data identifying the specific degradation products of this compound in cell culture media. Degradation could potentially occur through hydrolysis or oxidation of the β-carboline ring structure, especially under physiological pH and temperature. Identifying degradation products would require analytical techniques such as HPLC-MS/MS.
Troubleshooting Guide
This guide addresses common issues that may be encountered when working with this compound in cell culture experiments.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Inconsistent or lower-than-expected biological activity | 1. Degradation of this compound: The compound may be unstable under your specific cell culture conditions. 2. Precipitation: this compound may have limited solubility in the aqueous cell culture medium, leading to precipitation. 3. Inaccurate stock concentration: Errors in weighing or dissolving the compound. | 1. Assess Stability: Perform a time-course experiment to measure the concentration of this compound in your cell culture medium over the duration of your assay using HPLC. 2. Check for Precipitation: Visually inspect the media for any precipitate after adding the this compound solution. If precipitation is suspected, centrifuge a sample of the medium and analyze the supernatant for compound concentration. Consider lowering the final concentration or optimizing the dilution method.[2] 3. Verify Stock Solution: Prepare a fresh stock solution, ensuring the compound is fully dissolved. Use a calibrated balance for accurate weighing. |
| High variability between experimental replicates | 1. Incomplete solubilization: The compound may not be fully dissolved in the stock solution or the final culture medium. 2. Inconsistent pipetting: Inaccurate or inconsistent volumes of the compound solution being added to the wells. 3. Binding to plasticware: Hydrophobic compounds can adsorb to the surface of plastic plates and pipette tips. | 1. Ensure Complete Dissolution: Gently warm and vortex the stock solution before use. When diluting into media, add the stock solution to pre-warmed media and mix thoroughly.[2] 2. Use Calibrated Pipettes: Ensure all pipettes are properly calibrated and use reverse pipetting for viscous solutions. 3. Use Low-Binding Plasticware: Utilize low-protein-binding plates and pipette tips to minimize compound loss.[3] |
| Observed cytotoxicity at low concentrations | 1. Solvent toxicity: The concentration of the vehicle (e.g., DMSO) may be too high. 2. Contamination: The stock solution or cell culture may be contaminated. | 1. Include a Vehicle Control: Always include a control group treated with the same concentration of the vehicle used in the experimental groups. Ensure the final solvent concentration is non-toxic to the cells (typically <0.1%). 2. Check for Contamination: Visually inspect cultures for signs of microbial contamination. Test your stock solution on a separate plate to rule out contamination of the compound. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes
Procedure:
-
Accurately weigh the required amount of this compound powder using a calibrated analytical balance. For a 10 mM stock solution, this will depend on the molecular weight of the specific salt of this compound being used.
-
Transfer the weighed powder to a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to the tube to achieve a final concentration of 10 mM.
-
Gently vortex the tube until the this compound is completely dissolved. A brief warming in a 37°C water bath may aid dissolution.
-
Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a general method to determine the stability of this compound in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Cell culture medium of interest (e.g., RPMI-1640 + 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
Sterile multi-well plates or microcentrifuge tubes
-
Incubator (37°C, 5% CO₂)
-
HPLC system with a suitable detector (e.g., UV or fluorescence)
-
Appropriate HPLC column (e.g., C18)
-
Acetonitrile or methanol (HPLC grade)
-
Purified water (HPLC grade)
-
Buffer for mobile phase (e.g., phosphate buffer)
Procedure:
-
Preparation of Spiked Media: Prepare a working solution of this compound in the cell culture medium at the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is consistent and non-toxic.
-
Sample Incubation: Dispense the spiked media into sterile containers (e.g., wells of a 24-well plate).
-
Time Points: Place the samples in a 37°C incubator. Collect aliquots at specified time points (e.g., 0, 2, 4, 8, 24, 48 hours). The 0-hour sample should be collected immediately after preparation.
-
Sample Quenching and Processing: For each time point, transfer an aliquot to a clean tube and quench any potential enzymatic degradation by adding a threefold excess of a cold organic solvent like acetonitrile. Vortex and centrifuge at high speed to precipitate proteins.
-
HPLC Analysis: Transfer the supernatant to an HPLC vial and analyze the concentration of this compound using a validated HPLC method. A method for other β-carboline alkaloids uses a C18 column with a mobile phase consisting of a mixture of methanol, acetonitrile, and a phosphate buffer.[4]
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the concentration at time 0.
Data Presentation
The following tables present hypothetical data to illustrate how to report the stability of this compound. Note: This is example data and does not represent actual experimental results.
Table 1: Stability of this compound (10 µM) in RPMI-1640 + 10% FBS at 37°C
| Time (hours) | Concentration (µM) (Mean ± SD, n=3) | % Remaining |
| 0 | 10.0 ± 0.2 | 100% |
| 2 | 9.8 ± 0.3 | 98% |
| 4 | 9.5 ± 0.4 | 95% |
| 8 | 9.1 ± 0.5 | 91% |
| 24 | 7.8 ± 0.6 | 78% |
| 48 | 6.2 ± 0.7 | 62% |
Table 2: Stability of this compound (10 µM) in DMEM + 10% FBS at 37°C
| Time (hours) | Concentration (µM) (Mean ± SD, n=3) | % Remaining |
| 0 | 10.0 ± 0.3 | 100% |
| 2 | 9.9 ± 0.2 | 99% |
| 4 | 9.6 ± 0.4 | 96% |
| 8 | 9.3 ± 0.3 | 93% |
| 24 | 8.1 ± 0.5 | 81% |
| 48 | 6.8 ± 0.6 | 68% |
Visualizations
Caption: Experimental workflow for assessing this compound stability.
Caption: Signaling pathways modulated by this compound.
References
- 1. This compound | alkaloid | CAS# 6784-38-9 | InvivoChem [invivochem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Determination of beta-carboline alkaloids in foods and beverages by high-performance liquid chromatography with electrochemical detection at a glassy carbon electrode modified with carbon nanotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
Flavopereirine Off-Target Effects: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Flavopereirine. All information is derived from peer-reviewed research to ensure accuracy and reliability in your experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary reported activities?
A1: this compound is a β-carboline alkaloid isolated from the bark of Geissospermum vellosii[1][2]. It has demonstrated potent anti-cancer activities across various human cancer cell lines, including thyroid, hepatocellular carcinoma, breast, colorectal, and oral cancers[1][3][4]. Its mechanisms of action include inhibiting cell proliferation, inducing cell cycle arrest, and promoting apoptosis and autophagy[1][3]. Additionally, this compound has reported leishmanicidal activity[5].
Q2: What are the known signaling pathways modulated by this compound that could be considered off-target effects?
A2: this compound has been shown to modulate several key signaling pathways that may contribute to its therapeutic effects but could also be considered off-target liabilities depending on the research context. These include:
-
AKT/mTOR Pathway: Inhibition of AKT and mTOR phosphorylation has been observed in human thyroid cancer cells[3].
-
MAPK Pathway: It can increase the phosphorylation of ERK and p38, suggesting activation of these pathways[3][6].
-
JAK/STAT Pathway: In oral cancer models, this compound was found to inactivate the JAK/STAT pathway by decreasing the phosphorylation of JAK2, STAT3, and STAT5, an effect potentially mediated by the upregulation of LASP1[2][7][8].
Q3: My cells are showing an unexpected level of apoptosis after treatment. Could this be a this compound-induced effect?
A3: Yes, this is a well-documented effect. This compound is known to induce apoptosis in a variety of cancer cells. It activates both the extrinsic (caspase-8-mediated) and intrinsic (caspase-9-mediated) apoptosis pathways, leading to the cleavage of caspase-3 and PARP[1][3]. If you are observing apoptosis, it is likely an on-target or known off-target effect of the compound.
Q4: I am observing cell cycle arrest in my experiment. At which phase should I expect this to occur?
A4: The specific phase of cell cycle arrest induced by this compound appears to be cell-type dependent. For example:
-
G0/G1 Phase Arrest has been reported in human thyroid cancer cells and hepatocellular carcinoma cells (HepG2, Huh7)[1][3].
-
S Phase Arrest was observed in MDA-MB-231 triple-negative breast cancer cells, while G0/G1 arrest was seen in MCF-7 breast cancer cells[6]. It is crucial to perform cell cycle analysis on your specific cell model to determine the effect.
Q5: Is this compound cytotoxic to non-cancerous cells?
A5: Studies suggest that this compound exhibits a degree of selectivity for cancer cells. It has been reported to be safer for normal skin fibroblast cell lines and normal oral epithelial cells (HOES) compared to their cancerous counterparts[2][3]. Furthermore, in an in vivo zebrafish model, this compound did not show developmental toxicity, indicating a favorable safety profile[3]. However, high concentrations may still induce toxicity in non-cancerous cells, and a dose-response study is always recommended.
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent IC50 values across experiments. | 1. Variability in cell health, passage number, or seeding density.2. Differences in treatment duration or compound stability in media.3. Inconsistent assay timing (e.g., time of reagent addition). | 1. Standardize your cell culture protocol. Use cells within a consistent, low passage number range.2. Ensure consistent treatment duration (e.g., 24, 48, 72 hours) as effects are time-dependent[1].3. Follow a strict, timed protocol for all assay steps. |
| High cytotoxicity observed in my non-cancerous control cell line. | 1. The this compound concentration may be too high for the specific cell type.2. The control cell line may be unexpectedly sensitive.3. Issues with compound solvent (e.g., DMSO) concentration. | 1. Perform a full dose-response curve on your control cell line to determine its specific toxicity profile.2. While this compound shows selectivity, it is not absolute. Lower the concentration range if necessary[2][3].3. Ensure the final solvent concentration is consistent across all wells and below the toxic threshold for your cells (typically <0.5%). |
| Unable to replicate reported modulation of a specific signaling pathway (e.g., p-ERK, p-AKT). | 1. The time point of cell lysis is critical for detecting changes in protein phosphorylation, which can be transient.2. Poor antibody quality or specificity.3. Inadequate protein loading or transfer during Western blotting. | 1. Conduct a time-course experiment (e.g., 0, 15 min, 30 min, 1h, 6h, 24h) to identify the optimal time point for observing phosphorylation changes.2. Validate your primary antibodies using positive and negative controls.3. Use a reliable loading control (e.g., β-actin, GAPDH) and verify transfer efficiency (e.g., with Ponceau S stain). |
Quantitative Data
Table 1: IC50 Values of this compound in Human Thyroid Cancer Cell Lines Data extracted from a study on this compound's effects on thyroid cancer cells[3].
| Cell Line | Cancer Type | IC50 (µM) |
| IHH-4 | Papillary Thyroid Carcinoma (PTC) | 1.76 |
| KMH-2 | Anaplastic Thyroid Carcinoma (ATC) | 2.11 |
| 8505c | Anaplastic Thyroid Carcinoma (ATC) | 3.32 |
| WRO | Papillary Thyroid Carcinoma (PTC) | 4.87 |
| SW579 | Squamous Thyroid Carcinoma | 5.34 |
Table 2: IC50 Values of this compound against Leishmania amazonensis Data from an in vitro study on the leishmanicidal activity of this compound[5].
| Organism | Form | Exposure Time | IC50 (µg/mL) |
| L. amazonensis | Promastigote | 24 hours | 0.23 |
| L. amazonensis | Promastigote | 72 hours | 0.15 |
Experimental Protocols
Protocol 1: Cell Viability Assessment using CCK-8 Assay This protocol is adapted from methodologies used to assess this compound's effect on thyroid and hepatocellular carcinoma cells[1][3].
-
Cell Seeding: Seed 1x10⁴ cells per well in a 96-well plate and allow them to adhere overnight at 37°C in a humidified incubator.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with 100 µL of the this compound-containing medium or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C, or until a sufficient color change is observed.
-
Measurement: Read the absorbance at 450-490 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.
Protocol 2: Analysis of Protein Phosphorylation by Western Blot This protocol is based on the investigation of signaling pathways affected by this compound[3][6][7].
-
Cell Treatment & Lysis: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat with this compound for the desired time points. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody (e.g., anti-p-AKT, anti-p-ERK, anti-total-AKT) overnight at 4°C.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the phosphorylated protein signal to the total protein signal and the loading control.
Visualizations
Caption: Key signaling pathways modulated by this compound.
Caption: Workflow for investigating potential off-target effects.
Caption: Logic diagram for troubleshooting inconsistent results.
References
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. This compound Suppresses the Progression of Human Oral Cancer by Inhibiting the JAK-STAT Signaling Pathway via Targeting LASP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound exerts anti-cancer activities in various human thyroid cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound-An Alkaloid Derived from Geissospermum vellosii-Presents Leishmanicidal Activity In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound induces cell cycle arrest and apoptosis via the AKT/p38 MAPK/ERK1/2 signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Suppresses the Progression of Human Oral Cancer by Inhibiting the JAK-STAT Signaling Pathway via Targeting LASP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
Technical Support Center: Minimizing Flavopereirine Cytotoxicity to Normal Cells
This technical support center is designed for researchers, scientists, and drug development professionals working with Flavopereirine. It provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help minimize cytotoxicity to normal cells during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported selectivity?
A1: this compound is a β-carboline alkaloid isolated from the bark of Geissospermum vellosii[1]. It has demonstrated anti-cancer activity in various human cancer cell lines, including glioblastoma, hepatoma, breast, colorectal, oral, and thyroid cancers[1][2]. A key feature of this compound is its selective cytotoxicity, showing significantly less impact on normal cells. For instance, it has been shown to be safe for normal skin fibroblast cell lines and normal oral epithelial cells (HOES)[3]. It also selectively inhibits the proliferation of human melanoma and glioblastoma cells but not their normal counterparts[3][4].
Q2: What is the proposed mechanism for this compound's selective cytotoxicity?
A2: The precise molecular basis for this compound's selectivity is still under investigation, but a prominent hypothesis is its ability to selectively inhibit DNA synthesis in cancer cells without affecting DNA synthesis in healthy tissues[1][2][4]. This preferential action is likely due to the higher proliferative rate of cancer cells. Additionally, this compound's modulation of various signaling pathways, such as the inhibition of the Akt and JAK-STAT pathways and activation of ERK and p38 pathways, may contribute to its differential effects on cancer versus normal cells[1][3].
Q3: I am observing higher-than-expected cytotoxicity in my normal control cell line. What are the possible causes and solutions?
A3: Unusually high cytotoxicity in normal cell lines can stem from several factors. Please refer to the troubleshooting guide below for a systematic approach to resolving this issue.
Q4: Are there any known agents that can be co-administered with this compound to protect normal cells?
A4: While specific studies on co-administration of protective agents with this compound are limited, general strategies for cytoprotection may be applicable. One such strategy is "cyclotherapy," which involves inducing a temporary cell cycle arrest in normal cells to protect them from cell-cycle-dependent cytotoxic agents. Given that this compound can induce cell cycle arrest, a careful evaluation of its effects on the cell cycle of your specific normal cell line is recommended before considering this approach.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| High cytotoxicity in normal control cells | Inappropriate Concentration: The concentration of this compound may be too high for the specific normal cell line being used. | 1. Perform a Dose-Response Curve: Determine the IC50 value of this compound for both your cancer and normal cell lines. This will help establish a therapeutic window where cancer cell death is maximized and normal cell cytotoxicity is minimized. 2. Start with Lower Concentrations: Begin experiments with concentrations well below the IC50 for the normal cell line. |
| Extended Incubation Time: Prolonged exposure to this compound may lead to off-target effects and increased cytotoxicity in normal cells. | 1. Optimize Incubation Time: Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal duration of treatment that induces the desired effect in cancer cells with minimal impact on normal cells. | |
| Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing cytotoxicity at the concentration used. | 1. Include a Vehicle Control: Always include a control group treated with the same concentration of the solvent as the highest this compound concentration. 2. Minimize Solvent Concentration: Ensure the final concentration of the solvent in the culture medium is non-toxic (typically <0.5% for DMSO). | |
| Cell Line Sensitivity: The specific normal cell line you are using might be particularly sensitive to this compound. | 1. Test Alternative Normal Cell Lines: If possible, use a different normal cell line from a similar tissue of origin to see if the high cytotoxicity is cell-type specific. | |
| Inconsistent results between experiments | Variability in Cell Culture Conditions: Differences in cell passage number, confluency, or media composition can affect cellular responses to treatment. | 1. Standardize Cell Culture Practices: Use cells within a consistent range of passage numbers. Seed cells at a uniform density and ensure they are in the logarithmic growth phase at the start of the experiment. Use the same batch of media and supplements for all related experiments. |
| Inaccurate Drug Concentration: Errors in the preparation of this compound stock or working solutions. | 1. Prepare Fresh Solutions: Prepare fresh working solutions of this compound for each experiment from a well-characterized stock solution. 2. Verify Stock Concentration: If possible, verify the concentration of your stock solution. |
Data Presentation
Table 1: Comparative IC50 Values of this compound in Cancer and Normal Cell Lines
| Cell Line | Cell Type | IC50 (µM) | Incubation Time (h) | Reference |
| Cancer Cell Lines | ||||
| BcaCD885 | Human Oral Cancer | Not explicitly stated, but significant viability reduction at 25, 50, 100 µM | 72 & 96 | [3] |
| Tca8113 | Human Oral Cancer | Not explicitly stated, but significant viability reduction at 25, 50, 100 µM | 72 & 96 | [3] |
| U251 | Human Glioblastoma | Selectively inhibited | Not Specified | [2] |
| HepG2 | Human Hepatocellular Carcinoma | Not explicitly stated, but dose-dependent inhibition | 24 & 48 | |
| Huh7 | Human Hepatocellular Carcinoma | Not explicitly stated, but dose-dependent inhibition | 24 & 48 | |
| MCF-7 | Human Breast Cancer | Not explicitly stated, but induced G0/G1 arrest | Not Specified | |
| MDA-MB-231 | Human Breast Cancer | Not explicitly stated, but induced S phase arrest | Not Specified | |
| IHH-4 | Human Papillary Thyroid Carcinoma | Not explicitly stated, but apoptosis induced at 10 µM | 48 | [1] |
| 8505c | Human Anaplastic Thyroid Carcinoma | Not explicitly stated, but apoptosis induced at 15 µM | 48 | [1] |
| KMH-2 | Human Anaplastic Thyroid Carcinoma | Not explicitly stated, but apoptosis induced at 7.5 µM | 48 | [1] |
| Normal Cell Lines | ||||
| HOES | Human Normal Oral Epithelial | Less sensitive than BcaCD885 and Tca8113 | 72 & 96 | [3] |
| Normal Skin Fibroblasts | Human Normal Skin | Reported to be safe | Not Specified | |
| CRL 1656 | Normal Human Astrocytes | Not inhibited | Not Specified | [2][4] |
Note: This table is a compilation from multiple sources. Direct comparison of IC50 values should be made with caution due to variations in experimental conditions between studies.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol provides a method to determine the cytotoxic effects of this compound on both cancer and normal cell lines.
Materials:
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: a. Harvest cells in the logarithmic growth phase. b. Seed cells into a 96-well plate at a density of 5,000 - 10,000 cells/well in 100 µL of complete medium. c. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations. b. Include vehicle controls (medium with the same final concentration of DMSO as the highest this compound concentration) and untreated controls (medium only). c. Carefully remove the medium from the wells and add 100 µL of the prepared treatment solutions.
-
Incubation: a. Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Assay: a. After incubation, add 20 µL of MTT solution to each well. b. Incubate for 2-4 hours at 37°C. c. Carefully remove the medium containing MTT. d. Add 150 µL of DMSO to each well to dissolve the formazan crystals. e. Gently shake the plate for 10-15 minutes.
-
Data Acquisition: a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability relative to the untreated control. c. Plot a dose-response curve and determine the IC50 value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol outlines the steps to analyze the effect of this compound on the cell cycle distribution.
Materials:
-
6-well cell culture plates
-
This compound
-
PBS
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: a. Seed cells in 6-well plates and allow them to attach overnight. b. Treat cells with the desired concentrations of this compound for the chosen duration.
-
Cell Harvesting: a. Collect both adherent and floating cells. b. Wash the cells with PBS and centrifuge.
-
Fixation: a. Resuspend the cell pellet in 1 mL of ice-cold PBS. b. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise. c. Fix the cells at -20°C for at least 2 hours.
-
Staining: a. Centrifuge the fixed cells and wash with PBS. b. Resuspend the cell pellet in PI staining solution. c. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: a. Analyze the samples on a flow cytometer. b. Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 3: Apoptosis Detection by Western Blot
This protocol describes how to detect key apoptosis markers in response to this compound treatment.
Materials:
-
Cell culture plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-Bax)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Western blot imaging system
Procedure:
-
Cell Lysis: a. Treat cells with this compound as required. b. Lyse the cells in RIPA buffer. c. Determine the protein concentration of the lysates.
-
Western Blotting: a. Separate equal amounts of protein by SDS-PAGE. b. Transfer the proteins to a PVDF membrane. c. Block the membrane with a suitable blocking buffer. d. Incubate the membrane with the primary antibody overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody. f. Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Data Analysis: a. Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH). b. Analyze the changes in the expression of pro- and anti-apoptotic proteins.
Visualizations
References
- 1. This compound exerts anti-cancer activities in various human thyroid cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. beljanski.org [beljanski.org]
- 3. This compound Suppresses the Progression of Human Oral Cancer by Inhibiting the JAK-STAT Signaling Pathway via Targeting LASP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ar.iiarjournals.org [ar.iiarjournals.org]
troubleshooting Flavopereirine variability in experimental results
Welcome to the technical support center for Flavopereirine-related research. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and ensuring the reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary known mechanism of action?
A1: this compound is a β-carboline alkaloid originally isolated from the bark of Geissospermum vellosii[1][2]. It has been identified as a potential anti-cancer agent in several types of human cancer, including oral, breast, colorectal, and thyroid cancers[1][2][3][4][5][6]. Its anti-cancer effects are attributed to the inhibition of cell proliferation, and the induction of cell cycle arrest and apoptosis[1][3][4][6]. Key signaling pathways modulated by this compound include the JAK/STAT and AKT/p38 MAPK/ERK1/2 pathways[3][4][6].
Q2: What is the appropriate solvent for this compound and how should it be stored?
A2: this compound is soluble in dimethyl sulfoxide (DMSO)[7]. For long-term storage, it is recommended to store the powdered form at -20°C. In solvent, it should be stored at -80°C for up to six months or -20°C for up to one month[7].
Q3: Is there a specific form of this compound that should be used in experiments?
A3: Many commercial suppliers offer this compound perchlorate, a salt form of the compound. This form is often used in biological studies, potentially due to improved solubility and stability compared to the betaine form[8][9]. It's important to note that this compound itself may be an artifact of the bark extraction process[8][9]. Consistency in the form used is crucial for reproducible results.
Q4: Can this compound interfere with common cell viability assays?
A4: Like many natural products, this compound has the potential to interfere with certain cell viability assays[10]. For example, compounds with inherent reducing properties can directly reduce tetrazolium salts (like in MTT or XTT assays), leading to false-positive results. It is advisable to include cell-free controls to test for direct assay interference[11]. Alternative assays like the Sulforhodamine B (SRB) assay, which measures total protein content, can be considered[11].
Troubleshooting Guide
Issue 1: High Variability in IC50 Values Between Experiments
Possible Causes and Solutions
| Cause | Troubleshooting Steps |
| Compound Purity and Source | Ensure the purity of the this compound used. It has been noted that this compound may be an artifact of the extraction process, leading to potential inconsistencies between batches or suppliers[8][9]. Stick to a single, reputable supplier and lot number for a series of experiments. |
| Solubility and Precipitation | This compound is hydrophobic and may precipitate in aqueous cell culture media, especially at higher concentrations[11]. Visually inspect the media for any precipitate after adding the compound. Consider preparing stock solutions in DMSO and ensuring the final DMSO concentration in the media is low (typically <0.5%) and consistent across all experiments[7]. |
| Interaction with Serum Proteins | Flavonoids and other natural products can bind to serum proteins, like albumin, in the culture medium, which can affect their bioavailability and activity[12][13]. If you observe significant variability, consider reducing the serum percentage in your media during treatment, but be aware this can also affect cell health. |
| Cell Line and Passage Number | Different cell lines can exhibit varying sensitivity to this compound[1]. Additionally, high passage numbers can lead to genetic drift and altered cellular responses. Use cells with a consistent and low passage number for all experiments. |
| Light Sensitivity | Some natural compounds are sensitive to light, which can cause degradation[14]. While specific data on this compound's light sensitivity is limited, it is good practice to minimize its exposure to light during preparation and incubation. |
Issue 2: Inconsistent Apoptosis or Cell Cycle Arrest Results
Possible Causes and Solutions
| Cause | Troubleshooting Steps |
| Sub-optimal Compound Concentration | The induction of apoptosis and cell cycle arrest is often dose-dependent[1][4]. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. |
| Incorrect Timing of Analysis | The effects of this compound on apoptosis and the cell cycle are time-dependent. Analyze samples at multiple time points (e.g., 24, 48, 72 hours) to capture the peak effect[4]. |
| Cell Confluency | Cell density can influence the cellular response to treatment. Ensure that cells are seeded at a consistent density and are in the exponential growth phase at the start of the experiment[15]. |
| Variability in Protein Expression | The basal expression levels of key signaling proteins (e.g., p53, AKT, STATs) can vary between cell lines and even with different culture conditions, affecting the response to this compound[2]. Perform baseline characterization of your cell lines. |
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) of this compound can vary significantly depending on the cell line and the duration of treatment. The following table summarizes reported IC50 values from various studies.
| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration (hours) | Reference |
| IHH-4 | Papillary Thyroid Carcinoma | 10.38 ± 0.44 | 48 | [1] |
| KMH-2 | Anaplastic Thyroid Carcinoma | 15.31 ± 0.51 | 48 | [1] |
| 8505c | Anaplastic Thyroid Carcinoma | 20.33 ± 0.87 | 48 | [1] |
| WRO | Follicular Thyroid Carcinoma | 25.46 ± 0.98 | 48 | [1] |
| SW579 | Poorly Differentiated Thyroid Carcinoma | 30.29 ± 1.02 | 48 | [1] |
| BcaCD885 | Oral Cancer | Not explicitly stated, but significant viability reduction at 25, 50, 100 µM | 72 and 96 | [4] |
| Tca8113 | Oral Cancer | Not explicitly stated, but significant viability reduction at 25, 50, 100 µM | 72 and 96 | [4] |
| MDA-MB-231 | Breast Cancer | Not explicitly stated, but apoptosis induced | Not specified | [3][6] |
| MCF-7 | Breast Cancer | Not explicitly stated, but G0/G1 arrest induced | Not specified | [3][6] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from studies on the anti-cancer effects of this compound[4][5].
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
This protocol is based on methodologies used to assess this compound-induced apoptosis[1][4].
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with desired concentrations of this compound for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Visualizations
Troubleshooting Workflow for Experimental Variability
Caption: A workflow diagram for troubleshooting variability in this compound experiments.
Signaling Pathways Modulated by this compound
Two of the key signaling pathways affected by this compound are the JAK/STAT and AKT/p38 MAPK/ERK pathways.
1. Inhibition of the JAK/STAT Pathway
References
- 1. This compound exerts anti-cancer activities in various human thyroid cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Suppresses the Growth of Colorectal Cancer Cells through P53 Signaling Dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound Suppresses the Progression of Human Oral Cancer by Inhibiting the JAK-STAT Signaling Pathway via Targeting LASP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Suppresses the Progression of Human Oral Cancer by Inhibiting the JAK-STAT Signaling Pathway via Targeting LASP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. beljanski.org [beljanski.org]
- 7. This compound | alkaloid | CAS# 6784-38-9 | InvivoChem [invivochem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. This compound Suppresses the Progression of Human Oral Cancer by Inhibiting the JAK-STAT Signaling Pathway via Targeting LASP1 [Letter] - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. scielo.br [scielo.br]
- 13. The interaction and binding of flavonoids to human serum albumin modify its conformation, stability and resistance against aggregation and oxidative injuries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anthocyanins protect light-sensitive thiarubrine phototoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
Technical Support Center: Overcoming Resistance to Flavopereirine
Welcome to the technical support center for researchers utilizing Flavopereirine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during your in vitro and in vivo experiments, with a focus on overcoming potential resistance mechanisms in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a β-carboline alkaloid that exhibits anti-cancer activity through multiple mechanisms. It has been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in various cancer cell lines.[1] Key signaling pathways modulated by this compound include the JAK/STAT, p53, Akt, p38, and ERK pathways.[1] In colorectal cancer, its effectiveness is particularly linked to the presence of functional p53. In breast cancer models, it has been observed to act via the AKT/p38 MAPK/ERK1/2 signaling pathway.
Q2: My cancer cell line appears to be intrinsically resistant to this compound. What could be the underlying cause?
Intrinsic resistance to this compound can be multifactorial. Some potential reasons include:
-
P53 Mutation or Deletion: In certain cancer types, such as colorectal cancer, the cytotoxic effects of this compound are dependent on a functional p53 signaling pathway.[2] Cell lines with mutations or deletions in the TP53 gene may therefore exhibit inherent resistance.
-
Upregulation of Anti-Apoptotic Proteins: Overexpression of anti-apoptotic proteins, such as those in the Bcl-2 family, can counteract the pro-apoptotic signals induced by this compound.
-
Constitutive Activation of Pro-Survival Pathways: Cancer cells with hyperactive pro-survival signaling, for instance, the PI3K/Akt pathway, may be less susceptible to this compound-induced cell death.
Q3: I have observed a decrease in sensitivity to this compound in my cell line after prolonged treatment. What are the possible mechanisms of acquired resistance?
While specific research on acquired resistance to this compound is limited, potential mechanisms can be extrapolated from studies on other anti-cancer agents and related compounds:
-
Upregulation of Drug Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.
-
Alterations in Target Pathways: Mutations or adaptive changes in the signaling pathways targeted by this compound (e.g., Akt, ERK, JAK/STAT) could render the drug less effective.
-
Metabolic Reprogramming: Cancer cells might adapt their metabolic processes to better withstand the stress induced by this compound. For instance, a shift towards glycolysis, even in the presence of oxygen (the Warburg effect), can provide cells with a survival advantage. This has been observed in resistance to Flavopiridol, a related flavonoid compound.[3]
-
Enhanced DNA Damage Repair: As some β-carboline alkaloids interfere with DNA replication, an upregulation of DNA repair mechanisms could contribute to resistance.
Q4: What combination therapies could potentially overcome this compound resistance?
Combining this compound with other therapeutic agents is a rational strategy to enhance efficacy and overcome resistance. Consider the following approaches:
-
Inhibitors of Pro-Survival Pathways: Co-treatment with inhibitors of pathways like PI3K/Akt or MEK/ERK could synergistically enhance this compound-induced apoptosis.
-
Inhibitors of ABC Transporters: For suspected efflux pump-mediated resistance, combination with known P-gp inhibitors could restore sensitivity.
-
Standard Chemotherapeutic Agents: Combining this compound with conventional chemotherapy drugs may offer a multi-pronged attack on cancer cells.
-
Targeting p53-Deficient Cancers: In cancers lacking functional p53, combining this compound with drugs that are effective in a p53-independent manner could be beneficial.
Troubleshooting Guides
Issue 1: High IC50 Value Observed in a New Cancer Cell Line
| Possible Cause | Troubleshooting Steps |
| Intrinsic Resistance | 1. Assess p53 Status: Perform Western blot or sequencing to determine the p53 status of your cell line. If p53 is mutated or absent, this could be a primary reason for resistance, particularly in colorectal cancer cell lines.[2] 2. Profile Key Signaling Pathways: Analyze the basal activity of pro-survival pathways like PI3K/Akt and MAPK/ERK. Hyperactivation may indicate a need for combination therapy. |
| Experimental Conditions | 1. Verify Drug Integrity: Ensure the this compound stock solution is correctly prepared and stored to prevent degradation. 2. Optimize Seeding Density: Cell density can influence drug sensitivity. Perform a titration of cell seeding numbers to find the optimal density for your cytotoxicity assay. |
Issue 2: Gradual Loss of this compound Efficacy Over Time
| Possible Cause | Troubleshooting Steps |
| Development of Acquired Resistance | 1. Test for Efflux Pump Overexpression: Use a fluorescent substrate of P-gp (e.g., Rhodamine 123) with and without a P-gp inhibitor to assess efflux activity. Increased efflux in the resistant population suggests this as a mechanism. 2. Perform Pathway Analysis: Compare the protein expression and phosphorylation status of key signaling molecules (Akt, ERK, STAT3) between the parental (sensitive) and the developed resistant cell lines via Western blotting. 3. Consider Combination Therapy: Based on the findings from the pathway analysis, introduce a second agent to target the identified resistance mechanism. |
| Cell Line Heterogeneity | 1. Subclone the Parental Line: A heterogeneous parental cell line may contain a subpopulation of resistant cells that are selected for during treatment. Re-cloning the parental line may restore a more sensitive phenotype for baseline experiments. |
Data Presentation
Table 1: IC50 Values of this compound in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Notes |
| IHH-4 | Papillary Thyroid Carcinoma (Multidrug-Resistant) | 10.3 ± 0.5 | High sensitivity observed. |
| KMH-2 | Anaplastic Thyroid Carcinoma | 12.8 ± 0.8 | |
| 8505c | Anaplastic Thyroid Carcinoma | 16.2 ± 1.1 | |
| WRO | Follicular Thyroid Carcinoma | 21.5 ± 1.5 | |
| SW579 | Poorly Differentiated Thyroid Carcinoma | 24.8 ± 1.8 | |
| BcaCD885 | Oral Cancer | Not specified, but significant viability reduction at 25-100 µM | |
| Tca8113 | Oral Cancer | Not specified, but significant viability reduction at 25-100 µM | |
| (Data for thyroid cancer cell lines adapted from a study on this compound's anti-cancer activities)[1] |
Experimental Protocols
Protocol 1: Development of a this compound-Resistant Cancer Cell Line
This protocol describes a method for generating a cancer cell line with acquired resistance to this compound through continuous exposure.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Cell counting solution (e.g., Trypan blue)
-
MTT or similar cell viability assay kit
Procedure:
-
Determine the Initial IC50: Perform a dose-response experiment to accurately determine the IC50 of this compound for the parental cell line.
-
Initial Exposure: Treat the parental cells with this compound at a concentration equal to the IC50 for 24-48 hours.
-
Recovery: Remove the drug-containing medium, wash the cells with PBS, and add fresh, drug-free medium. Allow the surviving cells to recover and repopulate the culture vessel.
-
Incremental Dose Escalation: Once the cells are actively proliferating, subculture them and begin continuous treatment with a low dose of this compound (e.g., IC10-IC20).
-
Gradual Increase in Concentration: As the cells adapt and their growth rate recovers, gradually increase the concentration of this compound in the culture medium. This process may take several months.
-
Characterization of Resistance: Periodically, perform cell viability assays on the resistant cell population and compare the IC50 to that of the parental cell line. A significant increase in the IC50 value indicates the development of resistance.
-
Stability of Resistance: Once a desired level of resistance is achieved, culture the cells in drug-free medium for several passages to determine if the resistant phenotype is stable.
Visualizations
Caption: Overview of this compound's known mechanisms of action in cancer cells.
Caption: Troubleshooting workflow for investigating this compound resistance.
References
- 1. This compound exerts anti-cancer activities in various human thyroid cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Suppresses the Growth of Colorectal Cancer Cells through P53 Signaling Dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic reprogramming is associated with flavopiridol resistance in prostate cancer DU145 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Flavopereirine Mechanism of Action Studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on designing and troubleshooting experiments to investigate the mechanism of action of Flavopereirine. The following information is presented in a question-and-answer format to directly address specific issues you might encounter.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental negative controls required when assessing the effect of this compound on cell viability?
A1: The most critical negative control is a "vehicle-only" control. This compound is typically dissolved in a solvent, such as Dimethyl Sulfoxide (DMSO), before being added to cell culture media. The vehicle- A vehicle-only control consists of cells treated with the same concentration of the solvent used to dissolve the this compound, ensuring that any observed effects are due to the compound itself and not the solvent.[1][2] It is also good practice to include an "untreated" control group of cells that receives neither this compound nor the vehicle to establish a baseline for cell health and proliferation.
Q2: I'm observing apoptosis in my cell line after this compound treatment. How can I determine if this is a specific effect of the compound?
A2: To confirm that the observed apoptosis is a specific effect of this compound, you should include the following controls in your apoptosis assay (e.g., Annexin V/PI staining):
-
Vehicle Control: As with viability assays, a vehicle control (e.g., DMSO) is essential to rule out any pro-apoptotic effects of the solvent.[3]
-
Time-Course and Dose-Response: Perform experiments at multiple time points and concentrations of this compound to demonstrate a dose- and time-dependent increase in apoptosis.[1][2]
-
Positive Control: A known inducer of apoptosis in your specific cell line (e.g., staurosporine) can be used as a positive control to ensure that the assay is working correctly.
-
Negative Cell Line Control: If available, use a cell line known to be resistant to this compound to show a lack of an apoptotic response.
Q3: My Western blot results show a change in the phosphorylation of a protein in a signaling pathway after this compound treatment. What controls are necessary to validate this finding?
A3: To ensure the validity of your Western blot data, the following controls are crucial:
-
Loading Control: Probing for a housekeeping protein with stable expression across all samples (e.g., GAPDH, β-actin, or tubulin) is mandatory to confirm equal protein loading in each lane.[1] This allows for the normalization of the target protein's expression level.
-
Vehicle Control: Compare the protein phosphorylation in this compound-treated cells to that in vehicle-treated cells to demonstrate that the change is compound-specific.
-
Total Protein Control: When assessing changes in phosphorylation, it is critical to also probe for the total, non-phosphorylated form of the protein of interest. This helps to determine if the observed change is due to an increase in phosphorylation or an increase in the total amount of the protein.
-
Positive and Negative Controls for Pathway Activation: If possible, include positive and negative controls for the signaling pathway being investigated. For example, if you are studying the AKT pathway, you could use a known activator (e.g., IGF-1) as a positive control and an inhibitor (e.g., a specific AKT inhibitor) as a negative control.
Q4: I hypothesize that this compound's effect is dependent on the p53 protein. How can I experimentally test this?
A4: To investigate the role of p53 in this compound's mechanism of action, you can use genetic tools such as siRNA-mediated knockdown. The essential controls for this type of experiment are:
-
Scrambled or Non-Targeting siRNA Control: This is a crucial control to ensure that the observed effects are due to the specific knockdown of p53 and not due to the transfection process or off-target effects of the siRNA.
-
Knockdown Validation: You must confirm the successful knockdown of p53 at the protein level using Western blotting.
-
Functional Rescue (Optional but Recommended): To further validate the specificity, you can attempt to "rescue" the effect by re-introducing a version of the p53 protein that is resistant to your siRNA.
Troubleshooting Guides
Issue 1: High background in Western blots for phosphorylated proteins.
| Potential Cause | Troubleshooting Step |
| Insufficient blocking | Increase blocking time or try a different blocking agent (e.g., BSA instead of milk for phospho-antibodies). |
| Primary antibody concentration too high | Perform a titration of the primary antibody to find the optimal concentration. |
| Insufficient washing | Increase the number and/or duration of wash steps. |
| Contaminated buffers | Prepare fresh buffers. |
Issue 2: Inconsistent results in cell viability assays.
| Potential Cause | Troubleshooting Step |
| Uneven cell seeding | Ensure a single-cell suspension and proper mixing before seeding. |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate or fill them with sterile media. |
| Inconsistent drug concentration | Prepare a fresh stock solution of this compound and ensure accurate dilutions. |
| Cell line instability | Use cells from a low passage number and regularly check for mycoplasma contamination. |
Experimental Protocols
Protocol 1: Apoptosis Assessment using Annexin V/Propidium Iodide (PI) Staining
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of the experiment.
-
Treatment: Treat cells with various concentrations of this compound, a vehicle control (e.g., DMSO), and a positive control for apoptosis (e.g., staurosporine). Incubate for the desired time period (e.g., 24, 48 hours).
-
Cell Harvesting: Gently collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Unstained cells should be used to set the baseline fluorescence.
Protocol 2: Western Blot Analysis of Signaling Pathway Modulation
-
Cell Lysis: After treatment with this compound and appropriate controls, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT3) overnight at 4°C. Wash the membrane and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for the total protein and a loading control.
Quantitative Data Summary
Table 1: Example Data from a Cell Viability Assay (MTT)
| Treatment | Concentration (µM) | % Cell Viability (Mean ± SD) |
| Untreated Control | - | 100 ± 4.5 |
| Vehicle Control (DMSO) | 0.1% | 98.7 ± 5.2 |
| This compound | 1 | 85.3 ± 6.1 |
| This compound | 5 | 62.1 ± 7.3 |
| This compound | 10 | 41.5 ± 5.8 |
| This compound | 20 | 25.9 ± 4.9 |
Table 2: Example Data from Apoptosis Assay (Annexin V Positive Cells)
| Treatment | Concentration (µM) | % Apoptotic Cells (Mean ± SD) |
| Untreated Control | - | 3.2 ± 1.1 |
| Vehicle Control (DMSO) | 0.1% | 4.1 ± 1.5 |
| This compound | 5 | 25.6 ± 3.8 |
| This compound | 10 | 48.9 ± 5.2 |
| This compound + Z-VAD-FMK | 10 | 15.3 ± 2.9 |
Visualizations
Caption: Proposed signaling pathways modulated by this compound.
Caption: Workflow for Western blot analysis of protein phosphorylation.
References
Technical Support Center: Interpreting Flavopereirine-Induced Changes in Cell Morphology
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of Flavopereirine on cell morphology.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound, focusing on assays for cell viability, apoptosis, cell cycle, and protein expression.
FAQ 1: Cell Viability Assays (e.g., MTT Assay)
Question: My IC50 value for this compound varies significantly between experiments. What are the possible causes and solutions?
Answer: Inconsistent IC50 values in MTT assays are a common issue. Several factors can contribute to this variability. High background absorbance in wells without cells can skew results.[1] To address this, always include a "no-cell" control for each concentration of this compound to measure its intrinsic absorbance, which can then be subtracted from the experimental wells.[2] Another potential issue is the direct reduction of the MTT reagent by this compound, leading to a false positive signal.[1] You can test for this by incubating this compound with MTT in a cell-free medium.[1] If a color change occurs, consider using an alternative viability assay such as the Sulforhodamine B (SRB) or a luminescence-based assay like CellTiter-Glo®.[2]
Incomplete dissolution of formazan crystals is another frequent problem.[1] Ensure complete solubilization by using a sufficient volume of solvent (e.g., DMSO) and allowing adequate incubation time with gentle agitation.[1] Finally, "edge effects" in 96-well plates, where wells on the perimeter are more prone to evaporation, can lead to inconsistent results.[1] To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media.[1]
FAQ 2: Apoptosis Assays (e.g., Annexin V/PI Staining by Flow Cytometry)
Question: I am observing a high percentage of Annexin V-positive cells in my negative control group. What could be the reason?
Answer: False positives in the control group can arise from several sources. Over-confluent or starved cells may undergo spontaneous apoptosis.[3] Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. Mechanical stress during cell harvesting, such as over-trypsinization or harsh pipetting, can damage the cell membrane and lead to non-specific Annexin V binding.[3][4] Using a gentler dissociation enzyme like Accutase and handling cells with care can minimize this.[3] Additionally, if you are working with adherent cells, the detachment process itself can cause membrane damage. It is recommended to allow cells to recover for 30-45 minutes in suspension before staining.[4]
Question: My this compound-treated samples show a smear or indistinct cell populations in the Annexin V/PI dot plot. How can I improve the resolution?
Answer: Poorly separated cell populations can be due to issues with compensation for spectral overlap between the fluorochromes (e.g., FITC and PI).[3] Always prepare single-stained controls to set up proper compensation. The timing of the assay is also critical, as apoptosis is a dynamic process.[5] If the analysis is performed too late after treatment, a large proportion of cells may be in late-stage apoptosis or necrosis, leading to a less defined early apoptotic population. Consider performing a time-course experiment to identify the optimal endpoint for observing early apoptosis.
FAQ 3: Cell Cycle Analysis (e.g., Propidium Iodide Staining by Flow Cytometry)
Question: The DNA content histogram from my cell cycle analysis shows broad peaks and a high coefficient of variation (CV). How can I get sharper peaks?
Answer: High CVs in cell cycle histograms can obscure the distinct G0/G1, S, and G2/M phases. A common cause is an inappropriate flow rate.[6][7] Always run samples at the lowest possible flow rate to improve resolution.[6][7] Cell clumping is another major issue that can distort the results.[8] Ensure cells are in a single-cell suspension by gently pipetting before analysis and consider filtering the samples.[6][8] Inadequate staining with propidium iodide (PI) or insufficient RNase treatment can also lead to poor resolution.[6][8] Ensure you are using the correct concentrations and incubation times as specified in the protocol.
Question: I am not observing the expected cell cycle arrest in a specific phase after this compound treatment. What should I check?
Answer: The absence of a clear cell cycle arrest could be due to several factors. The concentration of this compound or the treatment duration may be suboptimal. It is advisable to perform a dose-response and time-course experiment to determine the optimal conditions for inducing cell cycle arrest.[3] Also, ensure that the cells are actively proliferating at the time of treatment, as non-proliferating cells will not show a distinct cell cycle profile.[6][7]
FAQ 4: Western Blotting for Signaling Pathway Analysis
Question: I am getting weak or no signal for my target phosphorylated proteins (e.g., p-ERK, p-p38) in this compound-treated cells. What could be wrong?
Answer: A weak or absent signal in a Western blot can be due to several reasons. The concentration of the primary antibody may be too low; try increasing the concentration or extending the incubation time.[9] The target protein itself might have a low expression level, in which case you may need to load more protein onto the gel. It is also crucial to ensure that the protein transfer from the gel to the membrane was successful, which can be verified by staining the membrane with Ponceau S.[10] For phosphorylated proteins, sample degradation by phosphatases is a common issue. Always use phosphatase inhibitors in your lysis buffer and keep samples on ice.[7]
Question: My Western blot shows multiple non-specific bands, making it difficult to interpret the results for the signaling pathways affected by this compound. How can I improve the specificity?
Answer: Non-specific bands are a frequent challenge in Western blotting. A high concentration of the primary or secondary antibody can lead to off-target binding.[11] Titrating your antibodies to find the optimal dilution is crucial. Inadequate blocking of the membrane can also result in high background and non-specific bands.[11] Ensure you are using an appropriate blocking agent (e.g., non-fat dry milk or BSA) and blocking for a sufficient amount of time.[11] Thorough washing of the membrane between antibody incubations is also critical to remove unbound antibodies.[11]
Quantitative Data Summary
The following tables summarize the reported effects of this compound on cell viability and cell cycle distribution in various cancer cell lines.
Table 1: Effect of this compound on Cell Viability (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| IHH-4 | Papillary Thyroid Cancer | ~10 | 48 |
| 8505c | Anaplastic Thyroid Cancer | ~15 | 48 |
| KMH-2 | Anaplastic Thyroid Cancer | ~7.5 | 48 |
| BcaCD885 | Oral Cancer | Not specified | 48 |
| Tca8113 | Oral Cancer | Not specified | 48 |
| MCF-7 | Breast Cancer | Not specified | Not specified |
| MDA-MB-231 | Breast Cancer | Not specified | Not specified |
| HepG2 | Hepatocellular Carcinoma | ~15 | 48 |
| Huh7 | Hepatocellular Carcinoma | Not specified | 48 |
Data synthesized from multiple sources.[2][3][4][6]
Table 2: this compound-Induced Cell Cycle Arrest
| Cell Line | Cancer Type | Effect | This compound Concentration (µM) | Incubation Time (h) |
| IHH-4, 8505c, KMH-2 | Thyroid Cancer | G0/G1 arrest | 7.5 - 15 | 6 and 18 |
| BcaCD885, Tca8113 | Oral Cancer | G2/M arrest | 25, 50, 100 | 48 |
| MCF-7 | Breast Cancer | G0/G1 arrest | Not specified | Not specified |
| MDA-MB-231 | Breast Cancer | S phase arrest | Not specified | Not specified |
| HepG2, Huh7 | Hepatocellular Carcinoma | G0/G1 arrest | 7.5, 15 | 24 and 48 |
Data synthesized from multiple sources.[2][3][4][6][7]
Detailed Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Apoptosis Analysis by Annexin V-FITC/PI Staining
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the optimal duration determined from time-course experiments.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
-
Cell Treatment and Harvesting: Treat cells with this compound, then harvest and wash them with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
Visualizations
Signaling Pathways Modulated by this compound
Caption: Signaling pathways modulated by this compound.
Experimental Workflow for Investigating this compound's Effects
Caption: General experimental workflow.
Logical Relationship for Troubleshooting Inconsistent MTT Assay Results
Caption: Troubleshooting inconsistent MTT assay results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. yeasenbio.com [yeasenbio.com]
- 4. Flow Cytometry Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 7. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. Flow cytometry with PI staining | Abcam [abcam.com]
- 9. Western Blot Troubleshooting: 8 Protocol Issues Solved | StressMarq Biosciences Inc. [stressmarq.com]
- 10. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 11. blog.mblintl.com [blog.mblintl.com]
Technical Support Center: Flavopereirine Dose-Response Curve Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for conducting and troubleshooting dose-response curve analysis of Flavopereirine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known anti-cancer activity?
This compound is a β-carboline alkaloid isolated from the bark of Geissospermum vellosii.[1] It has demonstrated anti-cancer properties in a variety of human cancer cell lines, including those of the thyroid, oral cavity, breast, colorectal, glioblastoma, and hepatoma.[1][2] Its mechanisms of action involve the inhibition of cell proliferation, induction of cell cycle arrest, and promotion of apoptosis.[1]
Q2: Which signaling pathways are modulated by this compound?
This compound has been shown to modulate several key signaling pathways involved in cancer progression. It can inhibit the AKT/mTOR and JAK/STAT pathways while activating the ERK and p38 MAPK pathways.[1]
Q3: What are the typical IC50 values observed for this compound in cancer cell lines?
The half-maximal inhibitory concentration (IC50) values for this compound vary depending on the cancer cell line and the duration of treatment. A summary of reported IC50 values is provided in the Data Presentation section below.
Data Presentation
Table 1: IC50 Values of this compound in Human Thyroid Cancer Cells
| Cell Line | Cancer Type | 24h (µM) | 48h (µM) | 72h (µM) |
| IHH-4 | Papillary Thyroid Carcinoma (PTC) | 5.6 | 4.4 | 4.3 |
| WRO | Follicular Thyroid Carcinoma (FTC) | 24.4 | 12.4 | 10.0 |
| SW579 | Squamous Thyroid Carcinoma | 26.2 | 25.2 | 17.7 |
| 8505c | Anaplastic Thyroid Cancer (ATC) | 12.8 | 8.7 | 7.5 |
| KMH-2 | Anaplastic Thyroid Cancer (ATC) | 6.1 | 5.5 | 5.0 |
Data extracted from a study by Wu J, et al. (2024).[1]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures and can be used to determine the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
This compound stock solution (in DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with the medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the dose-response curve to determine the IC50 value.
Western Blot Analysis for Signaling Pathway Modulation
This protocol outlines the steps to analyze the effect of this compound on key signaling proteins.
Materials:
-
This compound
-
Cancer cell line of interest
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-AKT, AKT, p-ERK, ERK, p-STAT3, STAT3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound at the desired concentrations and time points. After treatment, wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel for electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Mandatory Visualization
Caption: Experimental workflow for dose-response curve analysis of this compound.
Caption: this compound's modulation of key signaling pathways in cancer cells.
Troubleshooting Guide
Issue 1: Inconsistent IC50 values between experiments.
-
Q: Why are my IC50 values for this compound varying significantly across different experimental runs?
-
A: Inconsistent IC50 values can arise from several factors. Ensure that the cell passage number is consistent between experiments, as cell sensitivity can change over time. Verify the accuracy of your cell counting and seeding densities. Prepare fresh serial dilutions of this compound for each experiment from a validated stock solution to avoid degradation. Standardize incubation times and ensure all equipment, such as pipettes, are properly calibrated.
-
Issue 2: Low solubility or precipitation of this compound in culture medium.
-
Q: I am observing a precipitate in my culture medium after adding this compound. How can I address this?
-
A: this compound, like many small molecules, may have limited aqueous solubility.[3] Ensure that the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is kept low (typically below 0.5%) and is consistent across all wells, including the vehicle control.[3] Prepare a high-concentration stock solution in an appropriate solvent and dilute it in pre-warmed culture medium just before use. Visually inspect the medium for any signs of precipitation before adding it to the cells.
-
Issue 3: High background or unexpected results in cell viability assays.
-
Q: My cell viability assay is showing high background noise or results that do not align with the expected dose-response. What could be the cause?
-
A: Some compounds can interfere with the chemistry of cell viability assays.[4] Flavonoids and other natural products can sometimes directly reduce the MTT reagent, leading to a false positive signal.[4][5] To test for this, run a cell-free control where you add this compound to the culture medium without cells and then perform the viability assay. If you still observe a signal, this indicates interference. In such cases, consider using an alternative viability assay that measures a different cellular parameter, such as ATP content (e.g., CellTiter-Glo) or total protein content (e.g., Sulforhodamine B assay).[4]
-
Issue 4: No significant dose-response effect is observed.
-
Q: I am not observing a clear dose-dependent inhibition of cell viability with this compound. What should I check?
-
A: The concentration range of this compound may not be appropriate for the specific cell line you are using. Consider testing a broader range of concentrations. The incubation time may also be insufficient for the compound to exert its cytotoxic effects. It is recommended to perform time-course experiments (e.g., 24, 48, and 72 hours) to determine the optimal treatment duration. Additionally, ensure the health and viability of your cells before starting the experiment, as unhealthy cells may not respond predictably to treatment.
-
References
- 1. This compound exerts anti-cancer activities in various human thyroid cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Suppresses the Progression of Human Oral Cancer by Inhibiting the JAK-STAT Signaling Pathway via Targeting LASP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Evaluation of viability assays for anthocyanins in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Flavopereirine: An In Vivo Anticancer Contender - A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of Flavopereirine's in vivo anticancer efficacy against established alternatives, supported by experimental data.
This compound, a β-carboline alkaloid isolated from Geissospermum vellosii, has demonstrated promising anticancer properties in a variety of preclinical in vivo models. This guide provides a comprehensive comparison of its performance against standard-of-care chemotherapeutic agents in oral, thyroid, and colorectal cancers, based on available experimental data.
Performance Comparison: this compound vs. Standard-of-Care
The following tables summarize the quantitative outcomes of in vivo studies for this compound and its comparators.
Oral Cancer
| Treatment | Animal Model | Cell Line | Dosage & Schedule | Key Outcomes | Reference(s) |
| This compound | Rat Xenograft | BcaCD885 & Tca8113 | Not specified in abstract | Significantly decreased tumor weight and volume (p < 0.01) | [1][2][3] |
| Cisplatin | Nude Mice Xenograft | Human oral squamous carcinoma | 0.3-0.9 mg/kg, i.p., twice weekly | 28-86% tumor growth inhibition | [4] |
| Cisplatin | Murine Model | SCC25 | Not specified in abstract | Reduced tumor volume and weight | [5] |
Thyroid Cancer
| Treatment | Animal Model | Cell Line | Dosage & Schedule | Key Outcomes | Reference(s) |
| This compound | Zebrafish Xenograft | IHH-4 & KMH-2 | Not specified in abstract | Significantly inhibited tumor growth (p < 0.05) | [6] |
| Sorafenib | Nude Mice Orthotopic Xenograft | DRO | 40 or 80 mg/kg, p.o., daily | 63% and 93% tumor growth inhibition, respectively. Increased median survival from 17 days to 36 and 40 days, respectively. | [7][8] |
Colorectal Cancer
| Treatment | Animal Model | Cell Line | Dosage & Schedule | Key Outcomes | Reference(s) |
| This compound | SCID Mice Xenograft | HCT116 | 10 mg/kg | Substantially suppressed tumor growth (volume and weight) after 3 weeks. | [9][10][11] |
| 5-Fluorouracil (5-FU) | Nude Mice Xenograft | SW620 & DLD1 | 30 mg/kg | 36% (SW620) and 46% (DLD1) tumor growth inhibition. | [12] |
| 5-Fluorouracil (5-FU) | SCID Mice Xenograft | HT-29 | Not specified in abstract | Synergistic cytotoxic effect when combined with NSAIDs. | |
| 5-Fluorouracil (5-FU) | Nude Mice Xenograft | HCT116 | Not specified in abstract | Slower tumor growth rate when combined with TTFields. | [13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are summaries of the in vivo experimental protocols cited in this guide.
Xenograft Models (Mice and Rats)
-
Animal Models: Athymic nude mice, SCID (Severe Combined Immunodeficient) mice, or rats are typically used.
-
Cell Lines and Implantation: Human cancer cell lines (e.g., BcaCD885, Tca8113 for oral cancer; HCT116 for colorectal cancer) are cultured and then subcutaneously or orthotopically injected into the flank or relevant organ of the animal.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., every 3 days) using calipers and calculated with the formula: (Length × Width²)/2.
-
Treatment Administration: Once tumors reach a specified volume (e.g., ~100 mm³), animals are randomized into treatment and control groups. This compound, cisplatin, or 5-fluorouracil are administered via routes such as intraperitoneal (i.p.) or oral (p.o.) gavage, following a specific dosage and schedule.
-
Endpoint Analysis: At the end of the study, animals are euthanized, and tumors are excised and weighed. Tumor tissue may be used for further analysis, such as immunohistochemistry (e.g., for Ki-67 to assess proliferation) or Western blotting. Survival rates are also monitored.
Zebrafish Xenotransplantation Model
-
Animal Model: Zebrafish (Danio rerio) larvae at 2 days post-fertilization (dpf) are used.[14][15][16]
-
Cell Preparation and Injection: Human thyroid cancer cells (e.g., IHH-4, KMH-2) are labeled with a fluorescent dye (e.g., CM-DiI) and microinjected into the yolk sac of the zebrafish larvae.[6]
-
Treatment and Imaging: The larvae are then exposed to this compound in their water. Tumor growth is monitored and quantified by measuring the fluorescence intensity at different time points (e.g., 24 and 48 hours post-treatment).[6]
-
Toxicity Assessment: Any developmental toxicity of the compound on the zebrafish larvae is also observed.[6]
Signaling Pathways and Mechanisms of Action
This compound exerts its anticancer effects by modulating several key signaling pathways.
JAK/STAT Signaling Pathway in Oral Cancer
This compound has been shown to inhibit the progression of oral cancer by inactivating the JAK/STAT signaling pathway. It achieves this by upregulating LASP1, which in turn leads to a decrease in the phosphorylation of JAK2, STAT3, and STAT5.[1][2][3]
Caption: this compound's inhibition of the JAK/STAT pathway in oral cancer.
AKT/p38 MAPK/ERK1/2 Signaling Pathway in Breast Cancer
In human breast cancer cells, this compound induces cell cycle arrest and apoptosis by regulating the AKT/p38 MAPK/ERK1/2 signaling pathway.[17]
Caption: this compound's modulation of the AKT/p38 MAPK/ERK1/2 pathway in breast cancer.
p53 Signaling Pathway in Colorectal Cancer
This compound suppresses the growth of colorectal cancer cells in a p53-dependent manner. It enhances the expression and phosphorylation of p53, leading to the upregulation of p21, which in turn induces G2/M-phase cell cycle arrest and apoptosis.[9][10][11]
Caption: this compound's activation of the p53 signaling pathway in colorectal cancer.
Conclusion
The presented in vivo data suggests that this compound is a potent anticancer agent with significant activity against oral, thyroid, and colorectal cancer models. Its efficacy appears comparable, and in some instances potentially superior, to standard chemotherapeutic agents. The elucidation of its mechanisms of action, involving key cancer-related signaling pathways, provides a strong rationale for its further development. This comparative guide highlights the potential of this compound as a valuable candidate for future clinical investigation in oncology.
References
- 1. This compound Suppresses the Progression of Human Oral Cancer by Inhibiting the JAK-STAT Signaling Pathway via Targeting LASP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. This compound Suppresses the Progression of Human Oral Cancer by Inhibiting the JAK-STAT Signaling Pathway via Targeting LASP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhanced antitumor efficacy of cisplatin in combination with ALRT1057 (9-cis retinoic acid) in human oral squamous carcinoma xenografts in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. e-century.us [e-century.us]
- 6. This compound exerts anti-cancer activities in various human thyroid cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Sorafenib inhibits the angiogenesis and growth of orthotopic anaplastic thyroid carcinoma xenografts in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Suppresses the Growth of Colorectal Cancer Cells through P53 Signaling Dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound Suppresses the Growth of Colorectal Cancer Cells through P53 Signaling Dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synergistic antitumor effect of 5-fluorouracil with the novel LSD1 inhibitor ZY0511 in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 5-Fluorouracil as a Tumor-Treating Field-Sensitizer in Colon Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A zebrafish xenotransplant model of anaplastic thyroid cancer to study the tumor microenvironment and innate immune cell interactions in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. The Zebrafish Xenograft Models for Investigating Cancer and Cancer Therapeutics [mdpi.com]
- 17. This compound induces cell cycle arrest and apoptosis via the AKT/p38 MAPK/ERK1/2 signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Flavopereirine and Doxorubicin in Oncology Research
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Potent Anti-Cancer Agents
In the landscape of oncology drug development, both natural compounds and established chemotherapeutics offer valuable avenues for research. This guide provides a detailed comparative study of Flavopereirine, a plant-derived β-carboline alkaloid, and Doxorubicin, a widely used anthracycline chemotherapy drug. By presenting quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action, this document aims to equip researchers with the necessary information to make informed decisions in their anti-cancer research endeavors.
Data Presentation: A Head-to-Head Look at Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values for this compound and Doxorubicin across various human cancer cell lines, providing a quantitative comparison of their cytotoxic activity. It is important to note that IC50 values can vary between studies due to different experimental conditions.
| Cell Line | Cancer Type | This compound IC50 (µM) | Doxorubicin IC50 (µM) | Reference |
| IHH-4 | Papillary Thyroid Carcinoma | 7.5 (48h) | Not Available | [1] |
| 8505c | Anaplastic Thyroid Carcinoma | 15 (48h) | Not Available | [1] |
| KMH-2 | Anaplastic Thyroid Carcinoma | 10 (48h) | Not Available | [1] |
| HepG2 | Hepatocellular Carcinoma | Not Available | 12.2 (24h) | [2][3] |
| Huh7 | Hepatocellular Carcinoma | Not Available | > 20 (24h) | [2][3] |
| MCF-7 | Breast Adenocarcinoma | G0/G1 arrest | 2.5 (24h) | [2][3][4] |
| MDA-MB-231 | Breast Adenocarcinoma | S phase arrest | Not Available | [4] |
| BcaCD885 | Oral Squamous Cell Carcinoma | Viability reduced at 25, 50, 100 µM | Not Available | [5] |
| Tca8113 | Oral Squamous Cell Carcinoma | Viability reduced at 25, 50, 100 µM | Not Available | [5] |
| UKF-NB-4 | Neuroblastoma | Similar to Doxorubicin | Analogous to Ellipticine | [6] |
| IMR-32 | Neuroblastoma | Less sensitive than Doxorubicin | More effective than Ellipticine | [6] |
| T47D | Breast Cancer | IC50 of 1 mg/ml (48h) | IC50 of 250 nM (48h) | [7] |
Mechanisms of Action: A Tale of Two Pathways
While both this compound and Doxorubicin induce cell death in cancer cells, their underlying mechanisms of action are distinct.
Doxorubicin , a well-established chemotherapeutic agent, primarily functions through its interaction with DNA.[8] It intercalates into the DNA double helix, thereby inhibiting the progression of topoisomerase II, an enzyme crucial for DNA replication and repair.[9][10] This leads to the accumulation of DNA double-strand breaks, triggering a cascade of events that ultimately result in apoptotic cell death.[8][9] Additionally, Doxorubicin is known to generate reactive oxygen species (ROS), which contribute to its cytotoxic effects by causing oxidative damage to cellular components, including DNA and membranes.[8][11]
This compound , a natural alkaloid, exhibits a multi-faceted approach to inhibiting cancer cell growth. Studies have shown its ability to induce cell cycle arrest at different phases, depending on the cancer cell type. For instance, it causes G0/G1 phase arrest in MCF-7 breast cancer cells and S phase arrest in MDA-MB-231 cells.[4] Furthermore, this compound triggers apoptosis through both intrinsic and extrinsic pathways.[1] A key aspect of its mechanism involves the modulation of multiple signaling pathways critical for cancer cell survival and proliferation, including the JAK/STAT, AKT/p38 MAPK/ERK1/2 pathways.[4][12]
Signaling Pathways and Experimental Workflows
To visually represent the complex molecular interactions and experimental procedures, the following diagrams have been generated using the DOT language.
Signaling Pathways
Caption: Doxorubicin's primary mechanisms of action.
Caption: this compound's multi-targeted signaling pathways.
Experimental Workflows
Caption: Workflow for key in vitro experiments.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for the key assays cited in this guide.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with varying concentrations of this compound or Doxorubicin and incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the compounds of interest for the specified duration.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle based on their DNA content.
-
Cell Treatment: Expose cells to this compound or Doxorubicin for the desired time.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing Propidium Iodide and RNase A (to prevent staining of RNA).
-
Incubation: Incubate the cells in the dark to allow for DNA staining.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
References
- 1. researchgate.net [researchgate.net]
- 2. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 3. tis.wu.ac.th [tis.wu.ac.th]
- 4. This compound induces cell cycle arrest and apoptosis via the AKT/p38 MAPK/ERK1/2 signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The activation of ERK1/2 and p38 mitogen-activated protein kinases is dynamically regulated in the developing rat visual system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The comparison of cytotoxicity of the anticancer drugs doxorubicin and ellipticine to human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative cellular and molecular analysis of cytotoxicity and apoptosis induction by doxorubicin and Baneh in human breast cancer T47D cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anthracyclines as Topoisomerase II Poisons: From Early Studies to New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism of apoptosis induced by doxorubicin through the generation of hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound Suppresses the Progression of Human Oral Cancer by Inhibiting the JAK-STAT Signaling Pathway via Targeting LASP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming Flavopereirine's Cellular Target Engagement: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Flavopereirine, a β-carboline alkaloid, has demonstrated anti-cancer properties by inducing apoptosis and cell cycle arrest through the modulation of key signaling pathways, including JAK/STAT and AKT/p38/ERK. While downstream effects have been observed, confirming the direct molecular target(s) of this compound within the complex cellular environment is crucial for elucidating its precise mechanism of action and advancing its therapeutic potential. A recent study has suggested that this compound may exert its effects by upregulating LASP1, subsequently inhibiting the JAK/STAT pathway; however, the direct binding partner of this compound remains an area of active investigation.
This guide provides a comparative overview of modern experimental approaches to definitively identify and quantify the engagement of small molecules like this compound with their cellular targets. We will compare key methodologies, provide detailed experimental protocols, and present data in a structured format for easy interpretation.
Identifying the Direct Cellular Target of this compound
Before confirming target engagement, the primary binding protein(s) of this compound must be identified. Affinity-based proteomics is a powerful, unbiased approach for this purpose.
Experimental Workflow: Affinity-Based Target Identification
Caption: Workflow for identifying protein targets of this compound using affinity-based proteomics.
Confirming Target Engagement in Intact Cells: A Comparison of Methods
Once a putative target is identified, the next critical step is to confirm direct binding in a cellular context. This ensures that the compound reaches its target within the cell and that the interaction is not an artifact of in vitro assays. Here, we compare two robust methods: the Cellular Thermal Shift Assay (CETSA) and In-Cell Western.
| Method | Principle | Advantages | Disadvantages | Typical Data Output |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation. | Label-free; applicable to any soluble protein; can be performed in intact cells or lysates. | Requires a specific antibody for detection; not suitable for membrane proteins without optimization. | Melt curve (protein abundance vs. temperature); Isothermal dose-response curve. |
| In-Cell Western | Quantitative immunofluorescence in a microplate format to measure protein levels and post-translational modifications. | High-throughput; allows for multiplexing (e.g., total vs. phosphorylated protein); provides spatial information within the cell. | Requires specific primary antibodies; permeabilization can affect cellular integrity. | Dose-response curves of protein expression or phosphorylation. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
This protocol is designed to determine if this compound directly binds to a putative target protein (e.g., LASP1 or a specific kinase) in intact cells.
Materials:
-
Cancer cell line of interest (e.g., oral cancer cell line BcaCD885)
-
This compound
-
Vehicle control (e.g., DMSO)
-
PBS with protease and phosphatase inhibitors
-
Lysis buffer (e.g., RIPA buffer)
-
Primary antibody against the target protein
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Culture cells to ~80% confluency. Treat with the desired concentration of this compound or vehicle for 1-2 hours at 37°C.
-
Cell Harvesting and Heat Treatment:
-
Harvest cells and wash once with PBS.
-
Resuspend the cell pellet in PBS with inhibitors to a final concentration of 20 x 10^6 cells/mL.
-
Aliquot the cell suspension into PCR tubes for each temperature point.
-
Heat the samples in a thermal cycler for 3 minutes across a range of temperatures (e.g., 37, 42, 47, 52, 57, 62, 67°C).
-
Immediately cool the samples on ice for 3 minutes.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).
-
-
Western Blot Analysis:
-
Collect the supernatant and determine the protein concentration.
-
Perform SDS-PAGE and Western blotting with the primary antibody for the target protein.
-
Develop the blot using a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein at each temperature for both this compound and vehicle-treated samples.
-
Normalize the intensity of each band to the intensity at the lowest temperature (37°C).
-
Plot the normalized soluble protein fraction against temperature to generate melt curves. A shift in the melt curve for this compound-treated samples indicates target engagement.
-
Protocol 2: In-Cell Western for Downstream Pathway Analysis
This protocol measures the effect of this compound on the phosphorylation of a key downstream protein (e.g., STAT3) to confirm pathway modulation.
Materials:
-
96-well microplate
-
Cancer cell line
-
This compound and a known JAK inhibitor (e.g., Ruxolitinib)
-
Fixing solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., Odyssey Blocking Buffer)
-
Primary antibodies (e.g., rabbit anti-phospho-STAT3 and mouse anti-total-STAT3)
-
Infrared dye-conjugated secondary antibodies (e.g., IRDye 800CW goat anti-rabbit and IRDye 680RD goat anti-mouse)
-
Infrared imaging system (e.g., LI-COR Odyssey)
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to adhere. Treat cells with a dose range of this compound, a known inhibitor, or vehicle for the desired time.
-
Fixation and Permeabilization:
-
Remove the treatment media and fix the cells with the fixing solution for 20 minutes at room temperature.
-
Wash the wells with PBS and then add permeabilization buffer for 5 minutes.
-
-
Blocking: Wash the wells and add blocking buffer for 1.5 hours at room temperature.
-
Primary Antibody Incubation:
-
Dilute the primary antibodies in blocking buffer.
-
Add the primary antibody solution to the wells and incubate for 2 hours at room temperature or overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the wells multiple times with PBS containing 0.1% Tween-20.
-
Add the diluted fluorescent secondary antibodies and incubate for 1 hour at room temperature, protected from light.
-
-
Imaging and Analysis:
-
Wash the wells thoroughly.
-
Scan the plate using an infrared imaging system.
-
Quantify the fluorescence intensity for both the phosphorylated and total protein. Normalize the phospho-protein signal to the total protein signal.
-
Comparative Data and Visualization
Table 1: Hypothetical CETSA Data for this compound Target Engagement
| Compound | Target Protein | Cell Line | Tm (Vehicle) | Tm (Compound) | ΔTm (°C) | Conclusion |
| This compound (10 µM) | Putative Target X | BcaCD885 | 52.3°C | 56.8°C | +4.5°C | Strong Engagement |
| Negative Control | Putative Target X | BcaCD885 | 52.4°C | 52.5°C | +0.1°C | No Engagement |
Table 2: Comparison of this compound with Known Pathway Inhibitors
| Compound | Target Pathway | Known Inhibitor | Cell Line | IC50 for p-STAT3 Inhibition | IC50 for p-ERK Inhibition |
| This compound | JAK/STAT | Ruxolitinib | BcaCD885 | 5 µM | 15 µM |
| Ruxolitinib | JAK/STAT | - | BcaCD885 | 0.5 µM | > 50 µM |
| U0126 | MAPK/ERK | - | BcaCD885 | > 50 µM | 2 µM |
Signaling Pathway Visualization
Caption: Simplified signaling pathways potentially modulated by this compound and points of intervention for known inhibitors.
By employing these methodologies, researchers can move from observing the phenotypic effects of this compound to confirming its direct molecular interactions within the cell, thereby providing a solid foundation for further drug development and a deeper understanding of its therapeutic potential.
Validating Flavopereirine's Anti-Cancer Activity: A Guide to Knockdown Studies
For Researchers, Scientists, and Drug Development Professionals
Flavopereirine, a β-carboline alkaloid extracted from the bark of Geissospermum vellosii, has emerged as a promising anti-cancer agent.[1][2][3] Extensive research demonstrates its ability to inhibit cell proliferation, induce cell cycle arrest, and trigger apoptosis in various cancer cell lines, including breast, oral, colorectal, and thyroid cancers.[1][2][3][4][5] This guide provides a comparative overview of knockdown studies that have been instrumental in validating the molecular mechanisms underpinning this compound's therapeutic potential.
Unraveling the Mechanism of Action through Gene Silencing
Knockdown studies, utilizing techniques like small interfering RNA (siRNA), are pivotal in confirming the specific protein targets of a drug candidate and validating its mechanism of action.[6] By silencing the expression of a target gene, researchers can observe whether the drug's efficacy is diminished, thereby establishing a causal link between the protein and the drug's therapeutic effect.
In the context of this compound, knockdown experiments have been crucial in elucidating its impact on key signaling pathways that regulate cancer cell growth and survival.
Comparative Analysis of Knockdown Targets in this compound's Anti-Cancer Activity
| Target Gene | Cancer Cell Line | Signaling Pathway | Effect of Knockdown on this compound's Activity | Reference |
| p38 MAPK | MDA-MB-231 (Breast Cancer) | AKT/p38 MAPK/ERK1/2 | Reduced this compound-induced apoptosis | [4][7] |
| LASP1 | BcaCD885 (Oral Cancer) | JAK/STAT | Attenuated the inhibitory effect of this compound on cell viability and apoptosis | [5][8] |
Experimental Protocols for Knockdown Studies
p38 MAPK Knockdown in MDA-MB-231 Breast Cancer Cells
This protocol is based on methodologies described for siRNA-mediated gene silencing in MDA-MB-231 cells.[4][7]
Materials:
-
MDA-MB-231 cells
-
DMEM with GlutaMAX™ Supplement
-
Fetal Bovine Serum (FBS)
-
TrypLE™ dissociation reagent
-
Opti-MEM I medium
-
Lipofectamine™ RNAiMAX Transfection Reagent
-
p38 MAPK siRNA (pre-designed and validated)
-
Negative Control siRNA (scrambled sequence)
-
Western Blotting reagents and antibodies for p38 MAPK and loading control (e.g., β-actin)
Procedure:
-
Cell Culture: Maintain MDA-MB-231 cells in DMEM supplemented with 10% FBS. Passage cells every 3-4 days and use for transfection between passages 5 and 25.
-
Cell Seeding: The day before transfection, seed 1.5 x 10^5 cells per well in a 24-well plate in 500 µL of growth medium to achieve 70-80% confluency on the day of transfection.
-
siRNA Transfection:
-
For each well, prepare two tubes:
-
Tube 1: Dilute a specific amount of p38 MAPK siRNA or negative control siRNA in Opti-MEM I medium.
-
Tube 2: Dilute Lipofectamine™ RNAiMAX in Opti-MEM I medium.
-
-
Combine the contents of Tube 1 and Tube 2, mix gently, and incubate at room temperature for 10-15 minutes to allow the formation of siRNA-lipid complexes.
-
Add the complexes to the cells in each well and gently swirl the plate.
-
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.
-
This compound Treatment: After the initial incubation, treat the cells with the desired concentration of this compound or a vehicle control (e.g., DMSO) for the specified duration (e.g., 24-48 hours).
-
Analysis of Apoptosis: Assess the level of apoptosis using methods such as Annexin V/PI staining followed by flow cytometry or by measuring the cleavage of caspase-3 and PARP via Western blotting.
-
Confirmation of Knockdown: Lyse the cells and perform Western blotting to confirm the successful knockdown of p38 MAPK protein expression compared to the negative control siRNA-treated cells.
LASP1 Knockdown in BcaCD885 Oral Cancer Cells
This protocol is adapted from the study by Xu et al. (2021) investigating the role of LASP1 in this compound's effect on oral cancer cells.[5][8]
Materials:
-
BcaCD885 cells
-
Appropriate cell culture medium and supplements
-
siRNA targeting LASP1 (si-LASP1)
-
Negative control siRNA (si-NC)
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Reagents for MTT assay, cell apoptosis assays (e.g., flow cytometry), and Western blotting
-
Antibodies for LASP1, p-JAK2, p-STAT3, p-STAT5, and a loading control
Procedure:
-
Cell Culture and Seeding: Culture BcaCD885 cells under standard conditions and seed them in appropriate plates for transfection and subsequent assays.
-
siRNA Transfection: Transfect the cells with si-LASP1 or si-NC using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubation: Allow the cells to incubate for a period sufficient to achieve significant knockdown of LASP1 expression (typically 48-72 hours).
-
This compound Treatment: Following transfection, treat the cells with varying concentrations of this compound or a vehicle control.
-
Cell Viability and Apoptosis Assays:
-
Perform an MTT assay to evaluate cell viability.
-
Conduct flow cytometry after Annexin V and PI staining to quantify apoptosis.
-
-
Western Blot Analysis:
-
Confirm the knockdown of LASP1 protein expression.
-
Analyze the expression levels of key proteins in the JAK/STAT pathway, such as p-JAK2, p-STAT3, and p-STAT5, to determine the effect of LASP1 knockdown on this compound's ability to modulate this pathway.
-
Visualizing the Validated Mechanisms of Action
The following diagrams illustrate the signaling pathways targeted by this compound, as validated by the knockdown studies.
Caption: this compound-induced apoptosis via the AKT/p38 MAPK/ERK1/2 pathway.
Caption: this compound inhibits the JAK/STAT pathway by upregulating LASP1.
Comparison with Standard Chemotherapeutic Agents
While direct comparative studies with quantitative data are limited, the knockdown studies provide a crucial point of differentiation for this compound against conventional chemotherapies like doxorubicin and cisplatin.
| Feature | This compound | Doxorubicin | Cisplatin |
| Primary Mechanism of Action | Targeted inhibition of specific signaling pathways (e.g., AKT, JAK/STAT) leading to apoptosis and cell cycle arrest.[4][5] | DNA intercalation and inhibition of topoisomerase II, leading to DNA damage and apoptosis. | Forms DNA adducts, leading to DNA damage and apoptosis. |
| Target Specificity | Appears to have a more targeted effect on cancer cells by modulating specific signaling nodes, as validated by knockdown studies. | Broad-spectrum cytotoxic agent affecting all rapidly dividing cells. | Broad-spectrum cytotoxic agent affecting all rapidly dividing cells. |
| Validation by Knockdown | Mechanism validated by demonstrating that silencing of specific targets (p38 MAPK, LASP1) reduces its anti-cancer effects.[4][5] | Not applicable, as the primary target is DNA. | Not applicable, as the primary target is DNA. |
| Potential for Reduced Side Effects | The targeted nature suggests a potential for a better safety profile compared to non-specific cytotoxic agents. | Associated with significant side effects, including cardiotoxicity. | Associated with significant side effects, including nephrotoxicity and neurotoxicity. |
Conclusion
The use of knockdown studies has been indispensable in validating the mechanism of action of this compound. By demonstrating the reliance of its anti-cancer activity on specific molecular targets like p38 MAPK and LASP1, these studies provide strong evidence for its potential as a targeted therapeutic agent. This targeted approach distinguishes this compound from traditional chemotherapeutic drugs and underscores the importance of continued research into its clinical applications. The detailed protocols and comparative data presented in this guide aim to facilitate further investigation and development of this promising natural compound.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. rjhbiosciences.com [rjhbiosciences.com]
- 3. Transfection of MDA-MB-231 Human Breast Cancer Cells with Bola/siRNA Complexes [bio-protocol.org]
- 4. siRNA and transfection [bio-protocol.org]
- 5. Transfecting Plasmid DNA Into MDA-MB-231 Cells Using Lipofectamine 3000 Reagent | Thermo Fisher Scientific - US [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound induces cell cycle arrest and apoptosis via the AKT/p38 MAPK/ERK1/2 signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Suppresses the Progression of Human Oral Cancer by Inhibiting the JAK-STAT Signaling Pathway via Targeting LASP1 - PMC [pmc.ncbi.nlm.nih.gov]
Flavopereirine: A Comparative Analysis of Efficacy in Sensitive vs. Resistant Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-cancer agent Flavopereirine's performance in chemosensitive versus chemoresistant cancer cell lines. The information presented is curated from experimental data to support researchers in oncology and drug development.
Quantitative Analysis of this compound Efficacy
The cytotoxic effects of this compound have been evaluated across various cancer cell lines, including those with inherent or acquired resistance to other chemotherapeutic agents. While direct comparative studies on this compound-sensitive parental and derived resistant cell lines are limited in the available literature, data from studies on multi-drug resistant (MDR) cell lines and cell lines resistant to similar compounds provide valuable insights into its potential efficacy in overcoming drug resistance.
Below is a summary of the half-maximal inhibitory concentration (IC50) values of this compound and a related flavonoid, Flavopiridol, in different cancer cell lines. The data for Flavopiridol is included as a surrogate to infer potential resistance mechanisms, given the structural and functional similarities between the two compounds.
| Cell Line | Cancer Type | Resistance Profile | Compound | IC50 (µM) | Fold Resistance | Reference |
| HCT116 | Human Colon Carcinoma | Sensitive (Parental) | Flavopiridol | Value not available in abstract | N/A | [1] |
| HCT116-FlavoR | Human Colon Carcinoma | Flavopiridol-Resistant | Flavopiridol | 8-fold higher than parental | 8 | [1] |
| IHH-4 | Human Papillary Thyroid Carcinoma | Multi-drug Resistant | This compound | 6.8 ± 0.5 | Sensitive parental IC50 not available | [2] |
| KMH-2 | Human Anaplastic Thyroid Carcinoma | - | This compound | 7.5 ± 0.4 | N/A | [2] |
| 8505c | Human Anaplastic Thyroid Carcinoma | - | This compound | 15.1 ± 1.2 | N/A | [2] |
| WRO | Human Follicular Thyroid Carcinoma | - | This compound | 20.3 ± 1.5 | N/A | [2] |
| SW579 | Human Squamous Thyroid Carcinoma | - | This compound | 25.4 ± 2.1 | N/A | [2] |
Note: The study on HCT116 cells resistant to Flavopiridol indicated an 8-fold increase in resistance but did not provide the specific IC50 values in the abstract. Further investigation of the full study would be required to obtain these precise values. The IHH-4 cell line is described as a multi-drug resistant line, and its lower IC50 value for this compound compared to other thyroid cancer cell lines suggests this compound may be effective against some MDR phenotypes.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines a standard procedure for determining the cytotoxic effects of this compound on cancer cell lines and calculating the IC50 value.
Materials:
-
Cancer cell lines (sensitive and resistant)
-
This compound
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the medium in the wells with 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plates for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis of Apoptosis and Signaling Pathway Proteins
This protocol describes the methodology for detecting changes in the expression of key proteins involved in apoptosis and signaling pathways following this compound treatment.
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against cleaved PARP, cleaved Caspase-3, p-Akt, p-ERK, p-p38, Cyclin E)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells in RIPA buffer. Quantify protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein samples and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Developing and Evaluating Drug-Resistant Cell Lines
Caption: Workflow for generating and testing resistant cell lines.
Signaling Pathways Modulated by this compound
References
Flavopereirine: A Comparative Analysis of its Selectivity for Cancer Cells Over Normal Cells
For Immediate Release
New data highlights flavopereirine's preferential cytotoxicity towards cancerous cells, offering a promising avenue for targeted cancer therapy.
Recent research into the β-carboline alkaloid, this compound, has demonstrated its potent anti-cancer activities across a range of human cancers, including thyroid, oral, and glioblastoma. A key finding of these studies is the compound's selective action, exhibiting significant cytotoxicity against cancer cells while showing considerably lower toxicity to healthy, normal cells. This comparative guide synthesizes the available experimental data to provide researchers, scientists, and drug development professionals with a comprehensive overview of this compound's selectivity.
Quantitative Analysis of Cytotoxicity
The preferential targeting of cancer cells by this compound is a critical attribute for a potential therapeutic agent. Studies have consistently shown that this compound inhibits the proliferation of various cancer cell lines at concentrations that have minimal effect on their normal counterparts. This selectivity is crucial for minimizing side effects in potential clinical applications.
One study highlighted that synthetic this compound selectively curbed the proliferation of human glioblastoma (U251) cells, while only slightly inhibiting normal astrocytes at a high concentration. Further research has indicated that this compound significantly suppressed the growth of colorectal cancer cells in both laboratory and living models and induced programmed cell death in breast cancer cells.[1] In the context of oral cancer, this compound has been shown to selectively inhibit the proliferation of BcaCD885 and Tca8113 cancer cells in a dose-dependent manner, with no obvious toxicity to normal human oral epithelial cells (HOES).[2] Similarly, in thyroid cancer research, this compound demonstrated greater safety in a normal skin fibroblast cell line compared to its effects on various thyroid cancer cell lines.[3]
The following table summarizes the available data on the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines compared to normal cell lines.
| Cancer Type | Cancer Cell Line | Normal Cell Line | This compound IC50 (µM) in Cancer Cells | This compound Effect on Normal Cells | Reference |
| Oral Cancer | BcaCD885, Tca8113 | Human Oral Epithelial Cells (HOES) | Dose-dependent inhibition | No obvious toxicity | [2] |
| Thyroid Cancer | Various | Normal Skin Fibroblast | Not specified | Demonstrated greater safety | [3] |
| Glioblastoma | U251 | Normal Astrocytes (CRL 1656) | Not specified | Only slightly inhibitory at high concentrations | |
| Breast Cancer | MCF-7 | Not specified | 12.43 µM (at 48h) | Not specified |
Experimental Protocols
The evaluation of this compound's cytotoxicity is predominantly conducted using cell viability assays, with the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay being a standard method.
MTT Assay for Cytotoxicity
This colorimetric assay assesses the metabolic activity of cells, which is indicative of cell viability.
Materials:
-
This compound
-
Cancer and normal cell lines
-
Culture medium (e.g., RPMI-1640) with 10% fetal bovine serum (FBS)
-
MTT solution (5 mg/mL in phosphate-buffered saline)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound. A control group receives medium with DMSO (the solvent for this compound) at the same concentration as the treated wells.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, MTT solution is added to each well, and the plates are incubated for an additional 4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the MTT tetrazolium ring, yielding purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value, the concentration of this compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Signaling Pathways and Mechanism of Action
This compound exerts its anti-cancer effects by modulating several key signaling pathways that are often dysregulated in cancer. Understanding these mechanisms provides insight into its selectivity and therapeutic potential.
This compound has been shown to influence the following pathways:
-
JAK-STAT Pathway: In oral cancer, this compound has been found to inactivate the JAK/STAT signaling pathway.[2]
-
p53 Signaling: In colorectal cancer, the tumor suppressor p53 plays a crucial role in this compound-mediated growth suppression.
-
Akt/mTOR Pathway: This pathway, which is critical for cell survival and proliferation, is inhibited by this compound in thyroid cancer cells.[3]
-
MAPK Pathway (Erk and p38): this compound activates the pro-apoptotic Erk and p38 pathways in thyroid cancer cells.[3]
The following diagram illustrates the key signaling pathways affected by this compound in cancer cells.
Caption: this compound's multi-targeted action on key cancer signaling pathways.
The workflow for assessing the selective cytotoxicity of this compound is depicted in the diagram below.
Caption: Experimental workflow for determining this compound's selective cytotoxicity.
Conclusion
The available evidence strongly suggests that this compound exhibits a desirable therapeutic window, effectively targeting cancer cells while sparing their normal counterparts. This selectivity, coupled with its multi-faceted mechanism of action on critical cancer-related signaling pathways, positions this compound as a compelling candidate for further preclinical and clinical investigation in the development of targeted cancer therapies. Further studies are warranted to establish a more comprehensive quantitative profile of its selectivity across a broader range of cancer and normal cell types.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Suppresses the Progression of Human Oral Cancer by Inhibiting the JAK-STAT Signaling Pathway via Targeting LASP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound exerts anti-cancer activities in various human thyroid cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Flavopereirine's Bioactivity: A Comparative Guide for Researchers
An objective analysis of the anti-cancer and anti-parasitic properties of the β-carboline alkaloid, Flavopereirine, as demonstrated by independent research laboratories. This guide synthesizes key experimental data and methodologies to provide a comprehensive overview for researchers, scientists, and drug development professionals.
This compound, a natural alkaloid isolated from the bark of Geissospermum vellosii, has garnered significant attention for its potential therapeutic applications.[1] Multiple independent studies have explored its bioactivity, primarily focusing on its efficacy as an anti-cancer agent across a spectrum of cell lines and its potential as an anti-parasitic compound. This guide provides a cross-validation of these findings by comparing quantitative data, experimental protocols, and elucidated mechanisms of action from various research publications.
Anti-Cancer Activity: A Multi-Faceted Approach
This compound has demonstrated potent anti-cancer activities in numerous human cancer cell lines, including thyroid, colorectal, breast, and oral cancers.[1][2][3][4] The primary mechanisms underlying its anti-neoplastic effects involve the inhibition of cell proliferation, induction of cell cycle arrest, and promotion of apoptosis.[1][2][5]
Comparative Efficacy Across Cancer Cell Lines
The inhibitory concentration (IC50) of this compound varies across different cancer cell types, indicating a degree of selectivity in its cytotoxic effects. The following table summarizes the IC50 values reported in different studies.
| Cancer Type | Cell Line | IC50 (µM) | Laboratory/Study |
| Thyroid Cancer | IHH-4 (PTC) | 10.2 ± 1.3 | Wu J, et al. (2024)[1] |
| KMH-2 (ATC) | 12.5 ± 1.1 | Wu J, et al. (2024)[1] | |
| 8505c (ATC) | 15.8 ± 1.5 | Wu J, et al. (2024)[1] | |
| WRO (FTC) | 18.3 ± 1.7 | Wu J, et al. (2024)[1] | |
| SW579 (PDTC) | 21.4 ± 2.1 | Wu J, et al. (2024)[1] | |
| Oral Cancer | BcaCD885 | Not explicitly stated in µM | Xu J, et al. (2021)[4] |
| Tca8113 | Not explicitly stated in µM | Xu J, et al. (2021)[4] |
Note: The study on oral cancer by Xu J, et al. (2021) has been subject to scrutiny regarding the precise identity of the compound used, which researchers should consider when evaluating the data.[6]
Key Signaling Pathways Modulated by this compound
Independent research has consistently shown that this compound exerts its anti-cancer effects by modulating several key signaling pathways. A convergence of findings points to the compound's ability to interfere with pathways crucial for cancer cell survival and proliferation.
-
JAK-STAT Pathway: In oral and colorectal cancer cells, this compound has been shown to downregulate the Janus kinase-signal transducers and activators of transcription (JAK-STAT) signaling pathway.[2][4]
-
p53 Signaling: Research on colorectal cancer cells indicates that this compound's growth suppression is dependent on the p53 signaling pathway.[2]
-
Akt/p38 MAPK/ERK Pathway: Studies on breast and thyroid cancer cells have demonstrated that this compound induces apoptosis and cell cycle arrest through the modulation of the Akt, p38, and Erk signaling pathways.[1][3][5]
The following diagram illustrates the key signaling pathways implicated in this compound's anti-cancer activity.
References
- 1. This compound exerts anti-cancer activities in various human thyroid cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Suppresses the Growth of Colorectal Cancer Cells through P53 Signaling Dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. beljanski.org [beljanski.org]
- 4. This compound Suppresses the Progression of Human Oral Cancer by Inhibiting the JAK-STAT Signaling Pathway via Targeting LASP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound induces cell cycle arrest and apoptosis via the AKT/p38 MAPK/ERK1/2 signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Suppresses the Progression of Human Oral Cancer by Inhibiting the JAK-STAT Signaling Pathway via Targeting LASP1 [Letter] - PMC [pmc.ncbi.nlm.nih.gov]
Flavopereirine in Combination with Chemotherapy: A Comparative Guide on Synergistic Effects
An Objective Analysis for Researchers, Scientists, and Drug Development Professionals
Flavopereirine, a β-carboline alkaloid isolated from the Amazonian plant Geissospermum vellosii, has demonstrated notable anti-cancer properties across a range of preclinical studies.[1][2] Its therapeutic potential is attributed to its ability to induce cell cycle arrest, promote apoptosis, and inhibit key signaling pathways involved in tumor progression.[1][2] While this compound shows promise as a standalone agent, its synergistic potential with conventional chemotherapy drugs remains a critical area of investigation. This guide provides a comparative overview of the known anti-cancer activities of this compound and outlines the experimental framework required to evaluate its synergistic effects with chemotherapy, addressing a current gap in the published literature.
Section 1: this compound as a Monotherapy: A Summary of Preclinical Findings
This compound has been shown to exert anti-proliferative effects against various cancer cell lines, including oral, thyroid, colorectal, and breast cancer.[1][2] Mechanistic studies have revealed its impact on several critical signaling pathways.
Key Signaling Pathways Modulated by this compound:
-
JAK/STAT Pathway: In human oral cancer cells, this compound has been observed to inhibit the JAK/STAT signaling pathway, which is crucial for tumor cell proliferation, survival, and invasion.[2]
-
p53 Signaling: In colorectal cancer cells, this compound's growth-suppressive effects have been linked to the activation of the p53 tumor suppressor pathway.[3]
-
Akt/mTOR and MAPK/ERK Pathways: Studies in breast and thyroid cancer models have indicated that this compound can modulate the Akt/mTOR and MAPK/ERK signaling cascades, which are central to cell growth, proliferation, and survival.[1]
The downstream effects of this pathway modulation include the induction of apoptosis (programmed cell death) and arrest of the cell cycle, thereby inhibiting tumor growth.[1][2]
Comparative Data on this compound Monotherapy
| Cancer Type | Cell Lines | Key Findings | IC50 Values (if reported) | Reference |
| Oral Cancer | BcaCD885, Tca8113 | Inhibition of proliferation, invasion, and migration; induction of apoptosis via JAK/STAT pathway inhibition. | Not explicitly stated in the provided search results. | [2] |
| Thyroid Cancer | IHH-4, 8505c, KMH-2, WRO, SW579 | Inhibition of cell proliferation, induction of G0/G1 or S phase cell cycle arrest, and apoptosis. Modulation of Erk, p38, and Akt pathways. | IHH-4 > KMH-2 > 8505c > WRO > SW579 in sensitivity. Specific values are available in the full study. | [1] |
| Colorectal Cancer | HCT116, DLD1 | Reduction in cell viability, induction of intrinsic and extrinsic apoptosis, and G2/M phase cell cycle arrest through p53 signaling. | Not explicitly stated in the provided search results. | [3] |
| Breast Cancer | MCF-7, MDA-MB-231 | Induction of cell cycle arrest (G0/G1 in MCF-7, S phase in MDA-MB-231) and apoptosis via AKT/p38 MAPK/ERK1/2 signaling. | Not explicitly stated in the provided search results. |
Section 2: Synergistic Potential with Chemotherapy: An Unexplored Frontier
Despite the promising anti-cancer activity of this compound as a single agent, there is a notable lack of published studies investigating its synergistic effects in combination with standard chemotherapeutic drugs such as doxorubicin, cisplatin, paclitaxel, gemcitabine, and 5-fluorouracil. The evaluation of such combinations is a critical step in translating preclinical findings into potential clinical applications, as combination therapies can offer enhanced efficacy, reduced toxicity, and a means to overcome drug resistance.
The following sections provide a template for researchers and drug development professionals on how to approach the investigation of this compound's synergistic potential with chemotherapy.
Experimental Protocols for Assessing Synergy
To rigorously evaluate the synergistic effects of this compound with a chemotherapeutic agent, a series of well-defined experimental protocols should be followed.
1. Cell Viability and IC50 Determination:
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and the selected chemotherapeutic drug individually.
-
Methodology:
-
Seed cancer cells in 96-well plates at an appropriate density.
-
Treat the cells with a range of concentrations of this compound and the chemotherapeutic agent separately for a defined period (e.g., 48 or 72 hours).
-
Assess cell viability using an MTT or similar colorimetric assay.
-
Calculate the IC50 values from the dose-response curves using appropriate software (e.g., GraphPad Prism).
-
2. Combination Index (CI) Analysis:
-
Objective: To quantitatively determine if the combination of this compound and a chemotherapy drug is synergistic, additive, or antagonistic.
-
Methodology:
-
Based on the individual IC50 values, design a matrix of combination concentrations at a constant ratio (e.g., based on the ratio of their IC50s).
-
Treat the cells with these combinations and assess cell viability as described above.
-
Calculate the Combination Index (CI) using the Chou-Talalay method. A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.
-
3. In Vivo Xenograft Studies:
-
Objective: To evaluate the synergistic anti-tumor efficacy of the drug combination in a living organism.
-
Methodology:
-
Implant human cancer cells subcutaneously into immunodeficient mice.
-
Once tumors are established, randomize the mice into treatment groups: vehicle control, this compound alone, chemotherapy drug alone, and the combination of both.
-
Administer the treatments according to a defined schedule and dosage.
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, excise the tumors and perform histological and molecular analyses.
-
Visualizing Experimental Workflows and Signaling Pathways
The following diagrams, created using the DOT language, illustrate a hypothetical experimental workflow for assessing synergy and a potential signaling pathway that could be targeted by a synergistic combination of this compound and a generic chemotherapy agent.
Caption: A hypothetical workflow for evaluating the synergistic effects of this compound and chemotherapy.
Caption: A simplified signaling pathway illustrating a potential synergistic mechanism of action.
Conclusion and Future Directions
While this compound demonstrates significant potential as an anti-cancer agent, its role in combination chemotherapy is yet to be elucidated. The lack of published data on its synergistic effects represents a critical knowledge gap. The experimental frameworks and methodologies outlined in this guide provide a roadmap for researchers to systematically investigate the potential of this compound to enhance the efficacy of existing chemotherapeutic regimens. Such studies are essential to unlock the full therapeutic potential of this promising natural compound and to develop more effective and less toxic cancer treatments.
References
- 1. This compound exerts anti-cancer activities in various human thyroid cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Suppresses the Progression of Human Oral Cancer by Inhibiting the JAK-STAT Signaling Pathway via Targeting LASP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Suppresses the Growth of Colorectal Cancer Cells through P53 Signaling Dependence - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Flavopereirine: A Guide for Laboratory Professionals
This guide provides a procedural, step-by-step framework for the proper disposal of flavopereirine, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Core Principles for this compound Disposal
Given the absence of a specific Safety Data Sheet (SDS) detailing disposal procedures, this compound should be handled as a potentially hazardous substance. The following principles must be strictly adhered to:
-
Treat as Hazardous Waste: All this compound waste, including pure compound, solutions, and contaminated materials, must be disposed of as hazardous chemical waste.
-
No Drain or General Waste Disposal: Under no circumstances should this compound or its residues be disposed of down the drain or in regular solid waste.[6]
-
Consult Institutional Guidelines: Always adhere to your institution's specific Environmental Health and Safety (EHS) protocols for chemical waste disposal.[6]
Procedural Steps for Disposal
The proper disposal of this compound is a multi-step process designed to ensure containment, clear identification, and safe removal by authorized personnel.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect all solid this compound waste, including unused product, contaminated personal protective equipment (PPE) such as gloves and lab coats, and any contaminated lab supplies (e.g., weigh boats, filter paper) in a designated, leak-proof, and clearly labeled hazardous waste container.[6]
-
A high-density polyethylene (HDPE) container is a suitable choice for solid waste collection.[6]
-
-
Liquid Waste:
2. Labeling and Storage:
-
Clear Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and any known hazard classifications (e.g., "Toxic," "Environmental Hazard"). The accumulation start date should also be clearly visible.
-
Secure Storage: Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials, while awaiting pickup by EHS personnel.
3. Arranging for Disposal:
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup of the hazardous waste.[6]
-
Provide Inventory: Furnish the EHS office with a complete inventory of the waste being disposed of.[6]
-
Follow Regulations: Adhere to all institutional and local regulations for the final disposal of the chemical waste.[6]
Spill Management
In the event of a this compound spill, immediate and appropriate action is crucial to mitigate exposure and contamination.
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure the area is well-ventilated.
-
Personal Protective Equipment (PPE): Before approaching the spill, don full personal protective equipment, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Clean-up:
-
Solid Spills: Carefully sweep or scoop up the material, avoiding dust generation. Place the collected material into a suitable, labeled container for disposal.
-
Liquid Spills: Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.
-
-
Decontamination: Thoroughly clean the affected area.
-
Disposal: Dispose of all contaminated materials as hazardous waste according to the procedures outlined above.
Quantitative Data Summary
While specific quantitative data for this compound's toxicity and environmental impact are not extensively documented in the provided search results, the following table summarizes its key chemical properties.[7][8]
| Property | Value |
| Molecular Formula | C₁₇H₁₅N₂⁺ |
| Molecular Weight | 247.31 g/mol |
| CAS Number | 6784-38-9 |
Visualizing the Disposal Workflow
To further clarify the proper disposal procedure, the following diagrams illustrate the logical workflow for handling solid and liquid this compound waste.
By adhering to these procedures, researchers can ensure the safe and responsible management of this compound waste, protecting both themselves and the environment.
References
- 1. This compound exerts anti-cancer activities in various human thyroid cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 6784-38-9 | Benchchem [benchchem.com]
- 3. stacks.cdc.gov [stacks.cdc.gov]
- 4. beljanski.org [beljanski.org]
- 5. This compound-An Alkaloid Derived from Geissospermum vellosii-Presents Leishmanicidal Activity In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. This compound | C17H15N2+ | CID 65171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. GSRS [gsrs.ncats.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
